molecular formula C18H12ClNO B131837 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde CAS No. 120578-03-2

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Cat. No.: B131837
CAS No.: 120578-03-2
M. Wt: 293.7 g/mol
InChI Key: JTRDWIOIDMLMNN-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C18H12ClNO and its molecular weight is 293.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRDWIOIDMLMNN-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120578-03-2, 115104-40-0
Record name (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120578-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-(7-Chloroquinolin-2-yl)-ethenyl)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120578032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde; trans-3-[2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzaldehyde, 3-[2-(7-chloro-2-quinolinyl)ethenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2-(7-CHLOROQUINOLIN-2-YL)-ETHENYL)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A6GHC3KVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde CAS number 120578-03-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS No. 120578-03-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key synthetic intermediate in pharmaceutical manufacturing. It covers the compound's physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its application in drug development.

Core Compound Properties

This compound is a synthetic benzaldehyde derivative distinguished by a 7-chloroquinoline moiety linked through a vinyl group.[1] Its chemical structure is a cornerstone for the synthesis of more complex molecules, most notably leukotriene receptor antagonists.[1][2]

Physicochemical Data

The quantitative properties of the compound are summarized below. Data is compiled from various chemical suppliers and databases.

PropertyValueCitations
CAS Number 120578-03-2[1][2]
Molecular Formula C₁₈H₁₂ClNO[1][2][3][4]
Molecular Weight 293.75 g/mol [2][3][5]
IUPAC Name 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde[1]
Appearance Pale Beige to Light Brown Solid[2][3][6]
Melting Point 149-153 °C[2]
Boiling Point (Predicted) 476.5 ± 33.0 °C[2][3]
Density (Predicted) 1.313 ± 0.06 g/cm³[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2][3]

Synthesis and Reactivity

This compound is not naturally occurring and is produced through synthetic organic chemistry. It serves as a pivotal intermediate, particularly in the multi-step synthesis of Montelukast, a widely used medication for asthma and allergic rhinitis.[1]

General Synthesis Methodologies

While detailed, step-by-step industrial protocols are proprietary, the synthesis of this compound generally involves the condensation of a 7-chloroquinoline derivative with a benzaldehyde derivative. Key reaction types cited in the literature include:

  • Knoevenagel Condensation: This method has been reported to produce the target compound in high yields (up to 91%) under optimized conditions, such as using ethylbenzene as a solvent and employing vacuum drying.[1]

  • Wittig Reaction: This reaction utilizes phosphonium salts to form the central alkene (vinyl) bond.[1]

  • Stille Coupling: This cross-coupling reaction involves organostannanes reacting with halides to form the necessary carbon-carbon bonds.[1]

Industrial-scale optimization focuses on improving yield and purity by using specific solvent systems (e.g., toluene/n-heptane mixtures to enhance crystallization) and acid catalysts like HCl or trifluoroacetic acid to improve reaction rates.[1]

Experimental Workflow: Role as a Pharmaceutical Intermediate

The primary application of this compound is as a building block in the synthesis of Montelukast. The following diagram illustrates a generalized workflow where the title compound is a key intermediate.

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis A 7-Chloroquinoline Derivative C This compound (CAS 120578-03-2) A->C B Benzaldehyde Derivative B->C D Further Synthetic Steps (e.g., Grignard reaction, hydrolysis) C->D Condensation / Coupling E Montelukast Sodium (Leukotriene Receptor Antagonist) D->E Final Assembly & Salt Formation G cluster_activities Reported Biological Activities center_node Quinoline Derivatives A Anticancer center_node->A B Antimicrobial center_node->B C Antimalarial center_node->C D Anti-inflammatory center_node->D E Anticonvulsant center_node->E F Cardiovascular Effects center_node->F

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the synthesis of the leukotriene receptor antagonist, Montelukast.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Herein, we detail the spectroscopic analysis and synthetic protocols crucial for the unambiguous identification and characterization of this compound.

Physicochemical Properties

(E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a pale beige to light brown solid.[2][3] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 120578-03-2[1]
Molecular Formula C₁₈H₁₂ClNO[1][2]
Molecular Weight 293.75 g/mol [2]
Melting Point 167.74 °C[2][3]
Boiling Point ~476.5 °C[2][3]

Synthesis

The synthesis of (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is typically achieved through a condensation reaction between 7-chloroquinaldine and isophthalaldehyde.[4] Several methods, including the Knoevenagel condensation, Wittig reaction, and Stille coupling, have been reported for the synthesis of similar quinoline-based chalcone-like structures.[1] An improved and scalable manufacturing process is detailed in the experimental protocols section.

Synthesis_Workflow Synthesis Workflow 7-Chloroquinaldine 7-Chloroquinaldine Reaction Reaction 7-Chloroquinaldine->Reaction Isophthalaldehyde Isophthalaldehyde Isophthalaldehyde->Reaction Crude_Product Crude_Product Reaction->Crude_Product Condensation Purification Purification Crude_Product->Purification Filtration & Washing Final_Product (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde Purification->Final_Product Structure_Elucidation Structure Elucidation Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS C13_NMR 13C NMR Spectroscopy Purification->C13_NMR MW_Determination Molecular Weight Confirmation (m/z = 294, 295 [M+H]⁺) MS->MW_Determination Carbon_Framework Carbon Skeleton & Functional Group ID (Aldehyde, Aromatic, Vinyl Carbons) C13_NMR->Carbon_Framework Confirmed_Structure Confirmed Structure: (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde MW_Determination->Confirmed_Structure Carbon_Framework->Confirmed_Structure

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde, a key intermediate in the synthesis of the leukotriene receptor antagonist, Montelukast.[1] This document details available spectroscopic data, including ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines a detailed experimental protocol for its synthesis. Additionally, a visualization of the relevant biological pathway is provided to contextualize its significance in drug development.

Introduction

3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde (CAS No. 120578-03-2) is a synthetic organic compound with the molecular formula C₁₈H₁₂ClNO.[2][3][4] Its structure features a 7-chloroquinoline moiety linked via an ethenyl bridge to a benzaldehyde ring. This compound is of significant interest in medicinal chemistry, primarily serving as a crucial building block in the multi-step synthesis of Montelukast, a widely prescribed oral medication for the chronic treatment of asthma and allergic rhinitis. The (E)-isomer configuration of the ethenyl bridge is a key structural feature.[3]

Spectroscopic Data

The following sections present the available spectroscopic data for 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹³C NMR Spectroscopy

A U.S. patent provides the following ¹³C NMR data, acquired at 125.76 MHz in CDCl₃.[5]

Chemical Shift (δ) ppmAssignment
192.00Aldehyde Carbonyl (CH)
156.16Quaternary Carbon (C)
148.59Quaternary Carbon (C)
137.38Quaternary Carbon (C)
136.94Quaternary Carbon (C)
136.36Aromatic/Vinylic (CH)
135.74Quaternary Carbon (C)
133.47Aromatic/Vinylic (CH)
132.95Aromatic/Vinylic (CH)
130.07Aromatic/Vinylic (CH)
129.77Quaternary Carbon (C)
129.55Aromatic/Vinylic (CH)
128.69Aromatic/Vinylic (CH)
128.25Aromatic/Vinylic (CH)
128.16Aromatic/Vinylic (CH)
127.41Aromatic/Vinylic (CH)
125.81Quaternary Carbon (C)
119.88Aromatic/Vinylic (CH)

2.1.2. ¹H NMR Spectroscopy

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) data indicates the presence of M+H⁺ ions at m/z 294 and 295, consistent with the molecular weight of the compound (293.75 g/mol ) and the isotopic distribution of chlorine.[5]

m/zInterpretation
294[M+H]⁺
295[M+H]⁺ (due to ³⁷Cl isotope)
Infrared (IR) Spectroscopy

Specific IR spectroscopic data for 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde could not be located in the available literature. However, based on its functional groups, characteristic absorption bands are expected. The aldehyde C=O stretch would likely appear in the region of 1690-1715 cm⁻¹. The C=C stretching vibrations of the ethenyl and aromatic groups are expected in the 1450-1600 cm⁻¹ range. The C-H stretching of the aldehyde is anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

Experimental Protocols

The synthesis of 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a critical step in the industrial production of Montelukast.[1] Several synthetic routes have been reported, with the Knoevenagel condensation being a prominent method.

Synthesis via Knoevenagel-type Condensation

This procedure is based on the reaction of 7-chloroquinaldine and isophthalaldehyde.[5]

3.1.1. Materials and Reagents

  • 7-Chloroquinaldine

  • Isophthalaldehyde

  • Toluene

  • n-Heptane

  • Acetic Anhydride (optional, as some modern procedures avoid it)[5]

  • Base or Acid catalyst (e.g., as described in patent literature)[5]

3.1.2. Procedure

  • A mixture of 7-chloroquinaldine and a 1.5-3 molar excess of isophthalaldehyde is prepared in a suitable solvent, such as a mixture of toluene and n-heptane (e.g., 25:75 v/v).[6]

  • The reaction mixture is heated to a temperature between 99-120°C for a duration of 6-13 hours.[6] The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Product crystallization is typically observed after 6-10 hours of reaction time.[6]

  • Upon completion of the reaction, the mixture is cooled to 0-2°C to facilitate further crystallization.[6]

  • The crude product is isolated by filtration.

  • The filter cake is washed with a cold solvent mixture (e.g., n-heptane/toluene).[6]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product with high purity.

Visualization of Biological Context

As an intermediate in the synthesis of Montelukast, 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is integral to the development of a drug that targets the leukotriene signaling pathway. Leukotrienes are inflammatory mediators that play a key role in the pathophysiology of asthma and allergic rhinitis.[7][8][9] Montelukast acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[7][10]

Leukotriene Synthesis and Signaling Pathway

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO inhibited by Zileuton LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 BLT_Receptor BLT Receptor LTB4->BLT_Receptor Binds to Chemotaxis Chemotaxis BLT_Receptor->Chemotaxis Leads to LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->LTC4 CysLT1_Receptor CysLT1 Receptor LTC4->CysLT1_Receptor Binds to Inflammation Bronchoconstriction, Inflammation, Mucus Production CysLT1_Receptor->Inflammation Leads to Montelukast Montelukast (Target of Synthesis) Montelukast->CysLT1_Receptor Antagonizes

Caption: Leukotriene synthesis and signaling pathway targeted by Montelukast.

Synthetic Workflow for Montelukast

Montelukast_Synthesis Starting_Materials 7-Chloroquinaldine + Isophthalaldehyde Target_Compound 3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde Starting_Materials->Target_Compound Knoevenagel Condensation Intermediate_1 Key Intermediates Target_Compound->Intermediate_1 Multi-step Synthesis Montelukast_Acid Montelukast (Free Acid) Intermediate_1->Montelukast_Acid Montelukast_Sodium Montelukast Sodium (Final API) Montelukast_Acid->Montelukast_Sodium Salt Formation

Caption: Simplified synthetic workflow for Montelukast production.

Conclusion

3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a well-characterized intermediate with a critical role in pharmaceutical manufacturing. While a complete set of spectroscopic data is not fully available in the public domain, the provided ¹³C NMR and mass spectrometry data offer valuable structural confirmation. The outlined synthetic protocol, based on the Knoevenagel condensation, provides a robust method for its preparation. The visualization of its place in the synthesis of Montelukast and the biological pathway this drug targets underscores the compound's importance in the development of treatments for inflammatory respiratory diseases. Further research to fully elucidate the ¹H NMR and IR spectra would be beneficial for a more complete characterization of this important molecule.

References

In-Depth Technical Guide: Synthesis and Characterization of 7-Chloroquinoline Vinyl Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 7-chloroquinoline vinyl benzaldehyde derivatives, with a primary focus on (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde. This key intermediate is notable for its role in the synthesis of pharmaceuticals such as Montelukast, a leukotriene receptor antagonist.[1] This document details various synthetic methodologies, presents characterization data in a structured format, and outlines the current understanding of the biological significance of these compounds.

Synthesis of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde

The synthesis of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde can be achieved through several established organic chemistry reactions, including Knoevenagel condensation, the Wittig reaction, and the Stille coupling reaction.[1] A particularly efficient and scalable method is a base- or acid-catalyzed condensation reaction.[2]

Knoevenagel Condensation

A modern, scalable, and environmentally conscious approach involves the condensation of 7-chloroquinaldine with isophthaldehyde in a single organic solvent, eliminating the need for acetic anhydride.[2] This method offers reduced reaction times and a simplified purification process.[2]

Experimental Protocol: Acid-Catalyzed Condensation

This protocol is adapted from the process described in patent US20100022777A1.[2]

  • Reaction Setup: In a suitable reaction vessel, combine 7-chloroquinaldine (1 part by mole) and isophthaldehyde (1 part by mole).

  • Solvent and Catalyst: Add a suitable organic solvent such as n-heptane or toluene. Introduce a catalytic amount of a suitable acid.

  • Reaction Conditions: Heat the reaction mixture and stir for approximately 6-7 hours.[1] The progress of the reaction should be monitored by an appropriate method like Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Upon completion of the reaction, cool the reaction mass to 15-20°C and stir for 2 hours. The crude product will precipitate.

  • Purification: Filter the resulting solid and wash with chilled ethyl acetate.

  • Drying: Dry the purified solid under vacuum at 55-60°C.

This process has been reported to yield the final product with high purity.[1][2]

Other Synthetic Routes

While the Knoevenagel condensation is a prominent method, the Wittig and Stille reactions also provide viable synthetic pathways.[1]

  • Wittig Reaction: This method involves the reaction of an appropriate 7-chloroquinoline-derived phosphonium ylide with 3-formylbenzaldehyde.

  • Stille Coupling Reaction: This pathway utilizes a palladium-catalyzed cross-coupling reaction between an organotin reagent, such as a vinylstannane derived from 7-chloroquinoline, and 3-bromobenzaldehyde.

Characterization Data

The structural confirmation and purity assessment of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde are performed using various spectroscopic and analytical techniques.

Physical Properties
PropertyValueReference
Molecular Formula C₁₈H₁₂ClNO[1][3]
Molecular Weight 293.75 g/mol [3]
Appearance Pale beige to light brown solid[3]
Melting Point 167.74 °C[3]
Boiling Point ~476.5 °C[3]
Spectroscopic Data

The following data is based on information from patent US20100022777A1.[2]

TechniqueData
¹³C-NMR (125.76 MHz, CDCl₃)δ 192.00 (CH), 156.16 (C), 148.59 (C), 137.38 (C), 136.94 (C), 136.36 (CH), 135.74 (C), 133.47 (CH), 132.95 (CH), 130.07 (CH), 129.77 (C), 129.55 (CH), 128.69 (CH), 128.25(CH), 128.16 (CH), 127.41 (CH), 125.81 (C), 119.88 (CH).
ESI-MS M+H⁺ ions observed at 294 amu and 295 amu.

Biological Activity

Derivatives of 7-chloroquinoline vinyl benzaldehyde have garnered significant interest due to their potential therapeutic applications, exhibiting a range of biological activities.

Antimicrobial and Antifungal Activity

Preliminary studies have indicated that (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde possesses notable antibacterial and antifungal properties.[1][4] It has shown effectiveness against various strains, including Staphylococcus aureus and Candida albicans.[1][4] The proposed mechanism of its antimicrobial action may involve the inhibition of key enzymes essential for bacterial cell wall synthesis.[1]

Anticancer Properties

This class of compounds has also demonstrated antiproliferative activity against several cancer cell lines.[1][4] While the precise mechanisms are still under investigation, the structural features of these derivatives may enable them to interact with cellular targets involved in cancer progression.[1] Some studies suggest that the mode of action could involve the induction of apoptosis and cell cycle arrest.[1]

Visualizations

Synthesis Pathway: Knoevenagel Condensation

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 7-Chloroquinaldine 7-Chloroquinaldine Catalyst Acid or Base Catalyst Isophthaldehyde Isophthaldehyde Product (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde Catalyst->Product Condensation Solvent Single Organic Solvent (e.g., Toluene) Solvent->Product Heat Heat (6-7 hours) Heat->Product

Caption: Knoevenagel condensation for the synthesis of the target compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction Combine Reactants, Solvent & Catalyst Start->Reaction Heating Heat and Stir (Monitor by TLC) Reaction->Heating Isolation Cool and Precipitate Crude Product Heating->Isolation Purification Filter and Wash with Cold Solvent Isolation->Purification Drying Dry Under Vacuum Purification->Drying Characterization Spectroscopic Analysis (NMR, MS, IR) & Physical Properties Drying->Characterization Biological_Assay Antimicrobial & Anticancer Screening Characterization->Biological_Assay End End Biological_Assay->End

Caption: General experimental workflow from synthesis to characterization.

References

In-Depth Technical Guide to the Photophysical Properties of Novel Chloroquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of novel chloroquinoline-based compounds. It is designed to serve as a resource for researchers and professionals involved in the discovery and development of new therapeutic agents and molecular probes. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes fundamental photophysical processes.

Core Photophysical Properties of Novel Chloroquinoline Derivatives

Novel chloroquinoline-based compounds have garnered significant interest due to their diverse and tunable photophysical properties. These properties, including absorption and emission characteristics, fluorescence quantum yields, and lifetimes, are crucial for their application as fluorescent probes, imaging agents, and photosensitizers in photodynamic therapy (PDT). The electronic properties of the chloroquinoline scaffold can be readily modified through the introduction of various substituents, allowing for the fine-tuning of their interaction with light.

Quantitative Photophysical Data

The photophysical parameters of a series of novel bis-quinolin-3-yl-chalcones are presented in Table 1. These compounds exhibit a range of absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields, highlighting the influence of different substituents on the quinoline and chalcone moieties.

Compoundλmax abs (nm)λmax em (nm)Stokes Shift (cm-1)Molar Extinction Coefficient (ε) (M-1 cm-1)Fluorescence Quantum Yield (ΦF)
17 2624701.83 x 10⁴2.05 x 10⁴0.23
18 2704731.74 x 10⁴2.12 x 10⁴0.29
19 2774751.68 x 10⁴2.22 x 10⁴0.33
20 2644681.82 x 10⁴2.08 x 10⁴0.25
21 2624721.85 x 10⁴2.02 x 10⁴0.21
22 2704751.76 x 10⁴2.15 x 10⁴0.28
23 2774781.69 x 10⁴2.25 x 10⁴0.35
24 2644701.84 x 10⁴2.11 x 10⁴0.26
25 2624741.87 x 10⁴2.00 x 10⁴0.19
26 2704771.78 x 10⁴2.18 x 10⁴0.27
27 2774801.71 x 10⁴2.28 x 10⁴0.37
28 2644721.86 x 10⁴2.14 x 10⁴0.28
29 2624761.89 x 10⁴1.98 x 10⁴0.17
30 2704791.80 x 10⁴2.21 x 10⁴0.26
31 2774821.73 x 10⁴2.31 x 10⁴0.39
32 2644741.88 x 10⁴2.17 x 10⁴0.29
33 2624781.91 x 10⁴1.95 x 10⁴0.15
34 2704811.82 x 10⁴2.24 x 10⁴0.25
35 2774841.75 x 10⁴2.34 x 10⁴0.41
36 2644761.90 x 10⁴2.20 x 10⁴0.30

Data sourced from a study on unsymmetrical bis-quinolin-3-yl chalcones, with photophysical measurements conducted in acetonitrile.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of photophysical properties. This section outlines the methodologies for the synthesis of novel chloroquinoline-based compounds and their subsequent photophysical characterization.

Synthesis of Novel Chloroquinoline-Based Compounds

A general and efficient method for the synthesis of novel chloroquinoline derivatives often involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of chloroquinoline-chalcone hybrids can be achieved through a Claisen-Schmidt condensation reaction.[1]

Example Protocol: Synthesis of Unsymmetrical Bis-quinolin-3-yl Chalcones [1]

  • Synthesis of 2-substituted quinoline-3-carbaldehydes: 2-chloroquinoline-3-carbaldehyde is reacted with a secondary amine (e.g., morpholine, piperidine) in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures (e.g., 80°C) for several hours.

  • Synthesis of 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one derivatives: This can be achieved through a reaction of appropriate starting materials with acetylacetone in the presence of an acid catalyst.

  • Claisen-Schmidt Condensation: The synthesized 2-substituted quinoline-3-carbaldehyde and 1-(2-methyl-4-phenylquinolin-3-yl)ethan-1-one derivatives are then reacted in the presence of a base (e.g., NaOH) in a solvent like ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed, and dried. The crude product is then purified by column chromatography on silica gel.

Photophysical Characterization

2.2.1. UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence emission spectra are recorded to determine the absorption and emission maxima (λ_abs and λ_em), which are indicative of the electronic transitions within the molecule.

  • Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation: Solutions of the chloroquinoline compounds are prepared in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, DMSO) at a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum.

  • Measurement:

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

    • The fluorescence emission spectrum is recorded by exciting the sample at its absorption maximum. The emission is typically collected at a 90-degree angle to the excitation beam.

2.2.2. Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

  • Procedure: A series of solutions of the compound at different known concentrations are prepared. The absorbance of each solution is measured at the absorption maximum. A plot of absorbance versus concentration should yield a straight line, and the molar extinction coefficient can be calculated from the slope.

2.2.3. Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is commonly employed.[2][3]

  • Standard Selection: A standard with an emission profile in a similar spectral region to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

    • Measure the absorption and fluorescence emission spectra for all solutions under identical experimental conditions.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[3]

2.2.4. Measurement of Fluorescence Lifetime (τF)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is typically measured using time-resolved fluorescence spectroscopy techniques such as Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) and a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

  • Procedure:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

    • The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Visualization of Key Photophysical Mechanisms

The functionality of novel chloroquinoline-based compounds as fluorescent sensors or photosensitizers is governed by specific photophysical mechanisms. These mechanisms can be effectively visualized using diagrams to illustrate the underlying processes.

Photoinduced Electron Transfer (PET) in Fluorescent Sensors

Many chloroquinoline-based fluorescent sensors operate via a Photoinduced Electron Transfer (PET) mechanism. In this "off-on" sensing process, the fluorescence of the fluorophore is initially quenched by a nearby receptor. Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a restoration of fluorescence.

PET_Mechanism cluster_off Fluorescence OFF (Analyte Absent) cluster_on Fluorescence ON (Analyte Present) Fluorophore_S0 Fluorophore (S0) Fluorophore_S1 Fluorophore (S1) Fluorophore_S0->Fluorophore_S1 Excitation (hν) Fluorophore_S1->Fluorophore_S0 Non-radiative decay Receptor Receptor Fluorophore_S1->Receptor PET Fluorophore_S0_on Fluorophore (S0) Fluorophore_S1_on Fluorophore (S1) Fluorophore_S0_on->Fluorophore_S1_on Excitation (hν) Fluorophore_S1_on->Fluorophore_S0_on Fluorescence (hν') Receptor_Analyte Receptor-Analyte Complex Analyte Analyte

Caption: Photoinduced Electron Transfer (PET) mechanism in a fluorescent sensor.

Photodynamic Therapy (PDT) Mechanism

In photodynamic therapy, a photosensitizer, such as a chloroquinoline derivative, is excited by light to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is cytotoxic to cancer cells. This process is often visualized using a Jablonski diagram.

Jablonski_PDT S0 Ground State (S0) S1 Excited Singlet State (S1) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_ground ³O₂ (Ground State) T1->O2_ground Energy Transfer Excitation Light Absorption (hν) Excitation->S1 O2_singlet ¹O₂ (Singlet Oxygen) Cytotoxicity Cytotoxicity O2_singlet->Cytotoxicity Cell Death

Caption: Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.

Conclusion

The field of novel chloroquinoline-based compounds continues to expand, driven by their versatile photophysical properties and potential applications in medicine and materials science. A thorough understanding and characterization of their interaction with light are paramount for the rational design of new molecules with enhanced functionalities. This guide provides a foundational framework for researchers, summarizing key data, experimental approaches, and the underlying photophysical principles that govern the behavior of these promising compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a key intermediate in the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and allergic rhinitis.[1] The physicochemical properties of this intermediate, specifically its solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, yield, and the overall quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with detailed experimental protocols for its determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Name 3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde[1][2]
CAS Number 120578-03-2[3][4][5]
Molecular Formula C₁₈H₁₂ClNO[3][4]
Molecular Weight 293.75 g/mol [3][6]
Appearance Pale beige to light brown solid[3][5]
Melting Point 167.74 °C[3][5]
Boiling Point ~476.5 °C (Predicted)[3][5]
Storage Temperature 2-8 °C[3][5]

Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature, qualitative descriptions indicate its general solubility characteristics.

Qualitative Solubility

The compound is reported to have low solubility in water and is soluble in several organic solvents. A summary of this qualitative information is provided in Table 2.

SolventSolubilityReference(s)
WaterLow solubility
EtherSoluble
AcetoneSoluble
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method can be employed to determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

    • Prepare a calibration curve by injecting known concentrations of the compound.

  • Quantification and Calculation:

    • Inject the diluted sample into the HPLC system and determine the concentration of the compound by comparing its peak area to the calibration curve.

    • Calculate the solubility in the original solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Equilibrate at constant temperature (e.g., 25°C for 24-48h) B->C D Withdraw supernatant C->D After equilibration E Filter through 0.45 µm filter D->E F Dilute sample E->F G Inject into HPLC F->G H Quantify using calibration curve G->H I Calculate solubility H->I G cluster_stress Forced Degradation Conditions Compound This compound Acid Acidic (e.g., 0.1 N HCl, heat) Compound->Acid Base Basic (e.g., 0.1 N NaOH) Compound->Base Oxidation Oxidative (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal (e.g., 80°C) Compound->Thermal Photo Photolytic (UV/Vis light) Compound->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Products & Determine Degradation Pathways Analysis->Result G cluster_synthesis Montelukast Synthesis cluster_action Biological Action of Montelukast A 7-Chloroquinaldine C This compound (Key Intermediate) A->C Condensation B Isophthalaldehyde B->C Condensation D Further Synthetic Steps C->D E Montelukast D->E G CysLT1 Receptor E->G Antagonizes F Leukotriene D4 (LTD4) F->G Binds to H Inflammatory Response (Bronchoconstriction) G->H Activates

References

A Technical Guide to the Lipophilicity and Electron-Withdrawing Effects of Chlorinated Quinoline Substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The biological activity and pharmacokinetic profile of these compounds are profoundly influenced by the nature and position of substituents on the quinoline ring. Among these, chlorine atoms play a critical role. This guide provides an in-depth analysis of two key physicochemical properties conferred by chlorinated substituents: lipophilicity and electron-withdrawing effects. Understanding these parameters is essential for rational drug design and the optimization of quinoline-based drug candidates.

Lipophilicity: Modulating Permeability and Distribution

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water or the distribution coefficient (logD), which accounts for ionizable species at a specific pH.[3][4]

The addition of a chlorine atom to the quinoline ring generally increases its lipophilicity. This is because chlorine is more lipophilic than hydrogen and increases the overall nonpolar surface area of the molecule. This modification can significantly impact a compound's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. For instance, in antimalarials like chloroquine, the 7-chloro substituent is crucial for the drug's accumulation in the acidic digestive vacuole of the parasite.[5][6]

Quantitative Lipophilicity Data

The following table summarizes experimentally determined and calculated lipophilicity values for quinoline and several chlorinated derivatives. Experimental values can vary based on the specific methodology employed.

CompoundPosition of ChlorinelogP (Experimental)ClogP (Calculated)
Quinoline-2.032.03
4-Chloroquinoline42.762.71
6-Chloroquinoline62.792.71
7-Chloroquinoline72.792.71
8-Chloroquinoline82.912.89
4,7-Dichloroquinoline4, 73.533.39

Note: ClogP values are algorithmically calculated and serve as estimates. Experimental values are preferred for accuracy.

Experimental Protocols for Lipophilicity Determination

Accurate measurement of lipophilicity is fundamental in drug discovery. The two most common methods are the shake-flask technique and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for logP/logD Determination

The shake-flask method is the "gold standard" for its direct measurement of partitioning.[7][8][9]

  • Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD). To do this, mix equal volumes of the two solvents in a separation funnel, shake vigorously, and allow the layers to separate completely for at least 24 hours.

  • Compound Addition: Accurately weigh a small amount of the test compound or add a known volume of a concentrated stock solution (e.g., in DMSO) to a vessel containing a precise volume ratio of the prepared octanol and buffer phases (e.g., 1:1 or 2:1). The final concentration should be within the linear range of the chosen analytical method.

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached (typically 1 to 24 hours).[10] Avoid vigorous shaking that can lead to the formation of stable emulsions.[11]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.[10]

  • Quantification: Carefully withdraw an aliquot from each phase.[10] Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm:

    • logP = log10([Compound]octanol / [Compound]aqueous)

Protocol 2: RP-HPLC Method for logP Estimation

RP-HPLC offers a rapid, automated alternative for estimating logP, suitable for high-throughput screening.[3][12][13] The method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

  • System Setup: Use a standard HPLC system with a C18 or C8 reversed-phase column.[7][9] The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[7]

  • Calibration: Prepare a set of reference compounds with well-established logP values that span the expected range of the test compounds.

  • Isocratic Elution: Inject each standard compound and the test compound(s) onto the column under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) for each compound and the dead time (t_0), which is the retention time of a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k): For each compound, calculate the capacity factor using the formula:

    • k = (t_R - t_0) / t_0

  • Generate Standard Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known logP values. Perform a linear regression to obtain a calibration equation.[3]

  • Estimate logP: Using the log k value calculated for the test compound, interpolate its logP value from the standard curve.

Electron-Withdrawing Effects: Influencing Basicity and Reactivity

The chlorine atom is electronegative and exerts a powerful electron-withdrawing effect on the quinoline ring system. This occurs through two primary mechanisms:

  • Inductive Effect (-I): The chlorine atom pulls electron density away from the ring through the sigma (σ) bond.[14]

  • Resonance Effect (+R): The lone pair electrons on the chlorine can be donated to the aromatic ring, a deactivating effect for electrophilic substitution but less significant than its inductive pull.[14][15]

The net result is a decrease in the electron density of the aromatic system. This has two major consequences for drug design:

  • Reduced Basicity (pKa): The electron-withdrawing effect reduces the electron density on the quinoline nitrogen, making it less basic (lowering its pKa). This is critical for drugs like chloroquine, which must be protonated to accumulate in the acidic parasite vacuole.

  • Altered Target Interactions: The change in electron distribution can affect hydrogen bonding capabilities and π-π stacking interactions with the biological target.

Quantitative Data on Electronic Effects

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship used to quantify the electronic impact of substituents on a reaction.[16] The Hammett constant (σ) is a measure of the substituent's electronic effect. A positive σ value indicates an electron-withdrawing group. The pKa of the quinoline nitrogen is a direct experimental measure of this effect.

Substituent/CompoundHammett Constant (σ_para)Hammett Constant (σ_meta)pKa of Quinoline Nitrogen
-H (Quinoline)0.000.004.90
-Cl (Chloro)0.230.37-
5-Chloroquinoline--3.81
6-Chloroquinoline--4.45
7-Chloroquinoline--3.75
8-Chloroquinoline--3.85

Hammett constants for the chloro group are well-established.[17] pKa values demonstrate the significant reduction in basicity caused by the electron-withdrawing chlorine atom.

Experimental Protocol for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[18]

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[19]

  • Sample Preparation: Prepare a dilute solution of the test compound (e.g., 1 mM) in a suitable solvent, typically water or a water-cosolvent mixture for sparingly soluble compounds.[18] Maintain a constant ionic strength using an inert salt like KCl.[19]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[19]

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound like quinoline) to the solution.[18]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This point can be precisely identified as the inflection point on the titration curve, which is most easily found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[8] Perform the titration in triplicate to ensure reproducibility.[19]

Integrated Physicochemical Analysis in Drug Discovery

Lipophilicity and electronic effects are not independent variables; they are integral components of a compound's overall physicochemical profile. In drug discovery, these properties are measured and optimized in a cyclical process to enhance potency, selectivity, and ADMET characteristics.

Workflow for Physicochemical Property Assessment

The following diagram illustrates a typical workflow for assessing and optimizing the properties of chlorinated quinoline analogues in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Design cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation cluster_analysis Analysis & Optimization Synthesis Synthesize Chlorinated Quinolines Lipophilicity Measure Lipophilicity (logP / logD) Synthesis->Lipophilicity Electronics Measure Electronic Effects (pKa) Synthesis->Electronics ADMET In Vitro ADMET (Permeability, Stability) Lipophilicity->ADMET SAR Establish SAR (Structure-Activity Relationship) Lipophilicity->SAR InVitro In Vitro Assays (Potency, Selectivity) Electronics->InVitro Electronics->SAR InVitro->SAR ADMET->SAR LeadOpt Lead Optimization (Iterative Redesign) SAR->LeadOpt LeadOpt->Synthesis New Analogues

References

Literature review of 7-chloroquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Medicinal Chemistry of 7-Chloroquinoline Derivatives

Introduction

The quinoline scaffold is a privileged heterocyclic motif and a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Among its many variations, the 7-chloroquinoline nucleus is particularly significant, most famously represented by the antimalarial drug Chloroquine.[1][4] For decades, Chloroquine was a primary treatment for malaria, acting by inhibiting hemozoin biocrystallization within the parasite's food vacuole.[4]

Beyond its historical antimalarial significance, the 7-chloroquinoline framework has demonstrated a remarkable breadth of biological activities. Researchers are extensively investigating its derivatives for a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[4][5][6] This versatility has sparked renewed interest in repurposing existing 7-chloroquinoline-based drugs and developing novel derivatives to combat various diseases, from infectious diseases to cancer and neurodegenerative disorders like Parkinson's disease.[6][7][8] This guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships of 7-chloroquinoline derivatives, serving as a resource for researchers and drug development professionals.

Synthetic Methodologies

The development of efficient and scalable synthetic routes to functionalized 7-chloroquinolines is crucial for exploring their therapeutic potential.[1] Various methods have been established, ranging from classical reactions to modern techniques that offer high yields and structural diversity.

Key Synthetic Strategies
  • Ultrasound-Assisted Synthesis : This method provides rapid and efficient access to 4-amino-7-chloroquinoline derivatives. It utilizes ultrasound irradiation to accelerate the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and various amines.[1][5][9]

  • Mixed Lithium-Magnesium Reagents : Functionalized quinolines can be prepared under mild conditions through the magnesiation of 7-chloroquinolines. This involves generating mixed lithium-magnesium intermediates that can react with a variety of electrophiles to yield 4-functionalized derivatives.[10]

  • Three-Step Synthesis via N-Oxidation : A conventional three-step procedure starting from 4,7-dichloroquinoline involves an N-oxidation reaction, followed by C2-amide formation and a C4 SNAr reaction to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamides.[11]

  • Morita-Baylis-Hillman (MBH) Reaction : This reaction is used to create MBH adducts with potential anticancer activity by reacting 7-chloroquinoline derivatives as Michael acceptors with various aldehydes.[2]

General Experimental Protocols

Ultrasound-Assisted Nucleophilic Aromatic Substitution [1][9]

  • Step 1 : Combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol in a suitable reaction vessel.

  • Step 2 : Place the vessel in an ultrasonic bath and reflux the mixture for 30-40 minutes.

  • Step 3 : Monitor the reaction via Thin-Layer Chromatography (TLC).

  • Step 4 : Upon completion, allow the mixture to cool. The product may precipitate and can be collected by filtration, washed with cold ethanol, and dried.[1]

Synthesis via Mixed Lithium-Magnesium Reagents [10]

  • Step 1 : Generate mixed lithium-magnesium intermediates from 7-chloroquinolines.

  • Step 2 : React the intermediates with various electrophiles (e.g., aldehydes, ketones, disulfides) to introduce functional groups at the C4 position.

  • Step 3 : Alternatively, perform transmetalation with zinc chloride to enable subsequent Negishi cross-coupling reactions for arylated derivatives.[10]

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [11]

  • Step 1 (N-Oxidation) : Dissolve 4,7-dichloroquinoline in chloroform and gradually add m-chloroperbenzoic acid (m-CPBA). Stir at room temperature for 5 hours. Neutralize and extract the product.[11]

  • Step 2 (C2-Amide Formation) : To a solution of the N-oxide from Step 1 in dichloromethane, add benzonitrile and concentrated sulfuric acid. Reflux the mixture at 70°C for 24 hours.[11]

  • Step 3 (C4 Amination) : React the product from Step 2 with morpholine in DMF with potassium carbonate at 120°C for 24 hours to yield the final product.[11]

G cluster_synthesis General Synthetic Workflow cluster_methods Functionalization Methods start 4,7-Dichloroquinoline (Starting Material) method1 Ultrasound-Assisted S_NAr with Amines start->method1 method2 Magnesiation & Reaction with Electrophiles start->method2 method3 N-Oxidation & C-H Amidation start->method3 end Diverse Library of 7-Chloroquinoline Derivatives method1->end method2->end method3->end G cluster_malaria Antimalarial Mechanism cluster_cancer Anticancer Mechanisms Hemoglobin Parasite digests Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme releases Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin polymerizes to Death Parasite Death Heme->Death causes toxicity & CQ 7-Chloroquinoline Derivative CQ->Heme blocks polymerization CancerCell Cancer Cell Apoptosis Apoptosis (Cell Death) CancerCell->Apoptosis induces CellCycle Cell Cycle Arrest CancerCell->CellCycle induces CQ2 7-Chloroquinoline Derivative G cluster_workflow In Vitro Screening Workflow synthesis Synthesize Derivative Library primary Primary Screening (e.g., MTT, pLDH Assay) synthesis->primary Test Compounds dose_response Dose-Response Assay (Calculate IC50/EC50) primary->dose_response Active Compounds secondary Secondary Assays (Mechanism of Action) dose_response->secondary Potent Compounds hit Identify 'Hit' Compounds secondary->hit

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the preparation of pharmaceuticals like Montelukast.[1] The synthesis is based on the Wittig reaction, a reliable method for forming carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone.[2][3] The protocol is divided into two main stages: the preparation of the (7-chloroquinolin-2-ylmethyl)triphenylphosphonium salt and the subsequent Wittig reaction with 3-formylbenzaldehyde to yield the target alkene.

Synthesis Overview and Strategy

The Wittig reaction provides a powerful method for converting carbonyl compounds into alkenes.[4][5] The overall strategy involves the reaction between a phosphorus ylide (the Wittig reagent), generated from a phosphonium salt, and an aldehyde. For this specific synthesis, the target molecule is disconnected into two key precursors: 7-chloro-2-(chloromethyl)quinoline and 3-formylbenzaldehyde.

Synthesis_Strategy Target This compound Wittig Wittig Reaction Target->Wittig Retrosynthesis Ylide Phosphonium Ylide (from Quinoline Precursor) Wittig->Ylide Aldehyde 3-Formylbenzaldehyde Wittig->Aldehyde PhosphoniumSalt (7-Chloroquinolin-2-ylmethyl) triphenylphosphonium chloride Ylide->PhosphoniumSalt Base Quinoline 7-Chloro-2-(chloromethyl)quinoline PhosphoniumSalt->Quinoline SN2 Reaction PPh3 Triphenylphosphine (PPh3) PhosphoniumSalt->PPh3

Caption: Retrosynthetic analysis for the target compound via the Wittig reaction.

Experimental Protocols

This section details the step-by-step procedures for the synthesis.

Part A: Synthesis of (7-Chloroquinolin-2-ylmethyl)triphenylphosphonium chloride

This procedure outlines the preparation of the phosphonium salt, a crucial precursor for the Wittig ylide, via an SN2 reaction.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
7-Chloro-2-(chloromethyl)quinoline212.072.12 g10.01.0
Triphenylphosphine (PPh₃)262.292.88 g11.01.1
Toluene-50 mL--

Protocol:

  • Combine 7-chloro-2-(chloromethyl)quinoline (2.12 g, 10.0 mmol) and triphenylphosphine (2.88 g, 11.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 50 mL of dry toluene to the flask.[6]

  • Heat the mixture to reflux (approximately 110°C) with vigorous stirring.

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The phosphonium salt product will precipitate out of the non-polar solvent as a solid.[6]

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white precipitate by vacuum filtration and wash the solid with a small amount of cold toluene (2 x 10 mL).

  • Dry the resulting phosphonium salt under vacuum to obtain (7-chloroquinolin-2-ylmethyl)triphenylphosphonium chloride. The product should be stored in a desiccator as phosphonium salts can be hygroscopic.

Part B: Synthesis of this compound

This part describes the Wittig reaction between the phosphonium salt and 3-formylbenzaldehyde. The ylide is generated in situ using a strong base.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Phosphonium Salt (from Part A)474.364.75 g10.01.0
3-Formylbenzaldehyde134.131.34 g10.01.0
Sodium Hydride (NaH, 60% in oil)40.000.44 g11.01.1
Tetrahydrofuran (THF), anhydrous-75 mL--

Protocol:

  • Ylide Formation:

    • Suspend the (7-chloroquinolin-2-ylmethyl)triphenylphosphonium chloride (4.75 g, 10.0 mmol) in 50 mL of anhydrous THF in a dry 250 mL three-neck flask under a nitrogen atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the deep red or orange colored ylide indicates a successful reaction.[9]

  • Wittig Reaction:

    • Dissolve 3-formylbenzaldehyde (1.34 g, 10.0 mmol) in 25 mL of anhydrous THF.

    • Cool the ylide solution back down to 0°C and add the aldehyde solution dropwise via a dropping funnel over 30 minutes.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[9]

  • Workup and Purification:

    • Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure this compound.

Product Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₈H₁₂ClNO[10]
Molecular Weight 293.75 g/mol [10][11]
Appearance Pale beige to light brown solid[10]
Melting Point ~168 °C[10]
Stereochemistry The Wittig reaction with semi-stabilized ylides often gives a mixture of E/Z isomers. The (E)-isomer is typically the major product and can be isolated via chromatography.[3]

Diagrams and Mechanisms

General Wittig Reaction Mechanism

The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[3][5]

Wittig_Mechanism cluster_Ylide Ylide Formation cluster_Reaction Alkene Formation Salt R-CH2-P⁺Ph3 Ylide R-C⁻H-P⁺Ph3 ↔ R-CH=PPh3 (Phosphonium Ylide) Salt->Ylide + Strong Base - Conjugate Acid Ylide->Ylide_ref Aldehyde R'-CHO (Aldehyde) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene R-CH=CH-R' (Alkene Product) Oxaphosphetane->Alkene Decomposition TPO Ph3P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO Ylide_ref->Oxaphosphetane

Caption: The mechanism of the Wittig reaction from ylide formation to alkene product.

Experimental Workflow

This diagram provides a high-level overview of the entire synthesis and purification process.

Workflow Start Start Materials: 7-Chloro-2-(chloromethyl)quinoline Triphenylphosphine Step1 Step 1: Reflux in Toluene (12-24h) Start->Step1 Filter1 Cool & Filter Step1->Filter1 Salt Isolate Phosphonium Salt Filter1->Salt Step2 Step 2: Ylide Formation (NaH, THF, 0°C to RT) Salt->Step2 Step3 Step 3: Add 3-Formylbenzaldehyde (0°C to RT, 12h) Step2->Step3 Workup Aqueous Workup (NH4Cl, EtOAc) Step3->Workup Purify Column Chromatography Workup->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the two-stage synthesis and purification of the target compound.

References

Application Notes and Protocols: Heck Coupling for the Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The modification of this scaffold is of significant interest in drug discovery to develop new agents with improved efficacy, overcome resistance, or target different diseases. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a powerful tool for C-C bond formation, enabling the introduction of vinyl groups onto the quinoline core.[1][2] These resulting vinyl-substituted quinolines serve as versatile intermediates for the synthesis of a diverse range of derivatives with potential applications in oncology and infectious diseases.

This document provides detailed protocols and application notes for the Heck coupling reaction of 7-chloroquinoline derivatives, focusing on the synthesis of precursors for drug development, particularly as potential inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial in cancer-related angiogenesis.[3]

Applications in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels.[4][5] In cancer, pathological angiogenesis is essential for tumor growth and metastasis.[3] Consequently, inhibiting the VEGFR-2 signaling cascade is a validated strategy in oncology.[3][6] Several quinoline-based molecules have been identified as potent VEGFR-2 inhibitors.[7] The products of the Heck reaction on 7-chloroquinoline can serve as key building blocks for synthesizing such inhibitors.

The binding of VEGF to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6][8] This triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][6][9] Quinoline-based inhibitors typically function by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby preventing phosphorylation and blocking the downstream signaling.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by quinoline derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_plcg PLCγ/MAPK Pathway VEGF VEGF VEGFR2_dimer VEGFR-2 (Dimerized) VEGF->VEGFR2_dimer P_site Autophosphorylation (ATP -> ADP) VEGFR2_dimer->P_site PI3K PI3K P_site->PI3K PLCg PLCγ P_site->PLCg Quinoline_Inhibitor Quinoline-Based Inhibitor Quinoline_Inhibitor->P_site Akt Akt PI3K->Akt Cell_Responses Cell Proliferation, Migration, Survival (Angiogenesis) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses

VEGFR-2 signaling and inhibition by quinoline derivatives.

Heck Coupling of 7-Chloroquinoline: Reaction Workflow

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[10] The general workflow for the coupling of a 7-chloroquinoline derivative with an alkene is depicted below. The reaction is typically performed under inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands.

Heck_Workflow Start Start: 7-Chloroquinoline Derivative + Alkene ReactionSetup Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) - Base (e.g., K2CO3) - Solvent (e.g., DMF/NMP) Start->ReactionSetup Heating Heating under Inert Atmosphere (e.g., 80-150 °C) ReactionSetup->Heating Workup Aqueous Workup: - Dilution - Extraction Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 7-Vinylquinoline Derivative Purification->Product

General workflow for the Heck coupling reaction.

Experimental Protocols

The following protocols are generalized from methodologies reported for the Heck coupling of aryl chlorides and related heterocyclic systems.[11][12] Optimization may be required for specific 7-chloroquinoline derivatives and alkenes.

Protocol 1: Heck Coupling of 7-Chloroquinoline with Styrene

Materials:

  • 7-Chloroquinoline

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP)

  • Tetrabutylammonium bromide (TBAB) (optional, as an additive)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 7-chloroquinoline (1.0 mmol, 1.0 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrabutylammonium bromide (0.1 mmol, 0.1 eq, if used).

  • Add palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%) and triphenylphosphine (0.04-0.10 mmol, 4-10 mol%).

  • Evacuate and backfill the flask with inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF or NMP (5 mL) via syringe.

  • Add styrene (1.2-1.5 mmol, 1.2-1.5 eq) via syringe.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-styrylquinoline.

Protocol 2: Heck Coupling of 7-Chloroquinoline with an Acrylate Ester

Materials:

  • 7-Chloroquinoline

  • n-Butyl acrylate (or other acrylate ester)

  • Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • Potassium chloride (KCl)

  • Tetrabutylammonium bromide (TBAB)

  • 1-Methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine 7-chloroquinoline (1.0 mmol, 1.0 eq), palladium(II) chloride (0.06 mmol, 6 mol%), potassium carbonate (1.5 mmol, 1.5 eq), potassium chloride (1.0 mmol, 1.0 eq), and tetrabutylammonium bromide (1.5 mmol, 1.5 eq).[12]

  • Seal the vessel and purge with inert gas.

  • Add anhydrous NMP (5 mL) and n-butyl acrylate (1.2 mmol, 1.2 eq) via syringe.

  • Heat the mixture to 100 °C and stir for 12-24 hours.[12]

  • Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

  • After cooling to room temperature, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the (E)-3-(7-chloroquinolin-yl)acrylate product.

Quantitative Data Summary

The efficiency of the Heck reaction is influenced by the choice of catalyst, ligand, base, solvent, and temperature. The following tables summarize representative conditions and yields for the Heck coupling of aryl chlorides, which serve as a model for 7-chloroquinoline derivatives.

Table 1: Heck Coupling of Aryl Halides with Styrene

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.2)DMF100295
24-ChloroacetophenonePdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane1202488
34-BromotoluenePdCl₂ (0.002)-K₂CO₃ (1.1)DMA1501298
42-BromopyridinePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile801675

Data compiled and generalized from multiple sources for illustrative purposes.[11]

Table 2: Heck Coupling of Aryl Halides with Acrylate Esters

EntryAryl HalideAlkeneCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleMethyl AcrylatePd(OAc)₂ (1)Et₃N (1.1)Acetonitrile80492
24-Bromoanisolen-Butyl AcrylatePd(OAc)₂ (2)NaOAc (1.2)DMF1302485
34-Chloroacetophenonen-Butyl AcrylatePalladacycle (1)K₂CO₃ (2)NMP140594
43-BromopyridineEthyl AcrylatePd(OAc)₂ (3)K₂CO₃ (1.5)DMF1101881

Data compiled and generalized from multiple sources for illustrative purposes.[11]

Conclusion

The Mizoroki-Heck reaction is a versatile and robust method for the vinylation of 7-chloroquinoline derivatives. The resulting products are valuable intermediates in the synthesis of complex molecules with significant biological activity, including potent inhibitors of the VEGFR-2 signaling pathway. The protocols and data presented herein provide a foundation for researchers to apply this powerful C-C bond-forming reaction in the development of novel therapeutic agents. Careful optimization of reaction parameters is crucial to achieve high yields and selectivity for specific substrates.

References

Application Notes and Protocols for the Synthesis of Vinyl Quinolines via Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed chemical reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1] Developed by John Kenneth Stille, this reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[2][3][4] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4]

This document provides detailed application notes and protocols for the synthesis of vinyl quinolines, a structural motif of interest in medicinal chemistry. The procedure involves the coupling of a haloquinoline (e.g., bromo- or iodoquinoline) with a vinylstannane, typically tributyl(vinyl)tin or triphenyl(vinyl)tin.[1][5]

Principle of the Reaction

The synthesis of vinyl quinolines via Stille coupling involves the palladium-catalyzed reaction between a haloquinoline and a vinyl-organostannane. The general transformation is as follows:

Quinoline-X + Vinyl-SnR₃ --(Pd catalyst)--> Quinoline-Vinyl + X-SnR₃

Where:

  • Quinoline-X : A quinoline substituted with a halide (X), typically Bromine (Br) or Iodine (I). Iodides are generally more reactive than bromides.[1]

  • Vinyl-SnR₃ : An organostannane reagent where the tin atom is bonded to a vinyl group and three non-transferable groups (R), which are typically butyl (Bu) or phenyl (Ph).[1][5]

  • Pd catalyst : A palladium(0) complex, which is the active catalyst. This is often generated in situ from a palladium(II) precatalyst.[3][6]

The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Core Reaction Components and Their Roles

Successful Stille coupling reactions depend on the careful selection of several key components. The following table summarizes typical reagents and their functions.

ComponentExample(s)Role & Considerations
Quinoline Electrophile 2-Bromoquinoline, 3-Iodoquinoline, 8-BromoquinolineThe leaving group ability follows the trend I > Br >> Cl. Chloroquinolines are often unreactive under standard conditions.[1]
Organostannane Tributyl(vinyl)tin, Triphenyl(vinyl)tinAir and moisture stable but highly toxic. The vinyl group is selectively transferred. Stoichiometric tin byproducts are generated and must be carefully removed.[1][5]
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Typically used in catalytic amounts (1-10 mol%). Pd(0) is the active species. Pd(II) precursors are reduced in situ.[3][6]
Ligand PPh₃, AsPh₃, P(t-Bu)₃, P(2-furyl)₃Stabilizes the palladium center and influences its reactivity. Electron-rich, bulky ligands can accelerate the coupling.[6]
Solvent DMF, Dioxane, THF, Toluene, NMPAnhydrous and degassed solvents are crucial to prevent catalyst deactivation. The choice can affect reaction rate and yield.[5][6][7]
Additive (Optional) CuI, LiCl, CsFCuI can accelerate the rate-limiting transmetalation step. LiCl can improve reaction rates. Fluoride sources can activate the organotin reagent.[2][6][7]

Experimental Protocols

The following is a representative protocol for the synthesis of a vinyl quinoline via Stille coupling. Note: This is a generalized procedure. Optimal conditions (temperature, reaction time, catalyst loading) may vary depending on the specific haloquinoline substrate and should be determined experimentally.

Protocol: Synthesis of 2-Vinylquinoline from 2-Bromoquinoline

Materials and Reagents:

  • 2-Bromoquinoline

  • Tributyl(vinyl)tin

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Anhydrous, degassed 1,4-dioxane

  • Saturated aqueous potassium fluoride (KF) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-bromoquinoline (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.1 mmol, 10 mol%).

  • Solvent and Stannane Addition: Add anhydrous, degassed dioxane (5 mL) via syringe, followed by tributyl(vinyl)tin (1.2 mmol, 1.2 equiv).[5]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup - Tin Removal:

    • Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).[5]

    • Stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.[2][5]

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with diethyl ether.[5]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure vinyl quinoline.

Safety Precautions: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be disposed of according to institutional safety protocols.[1][5]

Quantitative Data Summary

The following table summarizes various conditions reported for Stille coupling reactions of aryl halides with organostannanes, which serve as a basis for optimizing vinyl quinoline synthesis. Yields are highly substrate-dependent.

Aryl Halide (Example)OrganostannaneCatalyst (mol%)LigandAdditiveSolventTemp (°C)Time (h)Yield (%)
Aryl IodideAryl-Sn(n-Bu)₃Pd₂(dba)₃ (1.5)AsPh₃CuIDMF60N/A55[6]
Heteroaryl IodideAryl-Sn(n-Bu)₃Pd(PPh₃)₄ (5)--DMF95N/A67[6]
Aryl BromideAryl-Sn(n-Bu)₃Pd(PPh₃)₄-CuIDMF80N/A84[6]
Enol TriflateVinyl-SnR₃Pd(dppf)Cl₂ (10)dppfCuI, LiClDMF406087[2]
Aryl BromideVinyl-SnPh₃Pd₂(dba)₃ (2.5)P(t-Bu)₃-Dioxane10012N/A[5]
Aryl ChlorideAryl-Sn(n-Bu)₃Pd₂(dba)₃ (1.5)P(t-Bu)₃CsFDioxane110N/A97[6]

Visualizations

Catalytic Cycle of the Stille Coupling

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Stille_Mechanism Pd0 Pd(0)Ln Active Catalyst PdII R¹-Pd(II)L₂-X (Quinoline-Pd-Halide) Transmetalation Transmetalation (Rate-Limiting) OxAdd Oxidative Addition OxAdd->Pd0 PdII->OxAdd PdII->Transmetalation PdII_Vinyl R¹-Pd(II)L₂-R² (Quinoline-Pd-Vinyl) Transmetalation->PdII_Vinyl SnX X-SnR₃ Transmetalation->SnX RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product Quinoline-Vinyl RedElim->Product QuinolineX Quinoline-X QuinolineX->OxAdd VinylSn Vinyl-SnR₃ VinylSn->Transmetalation

Caption: Catalytic cycle of the Stille coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of vinyl quinolines using the Stille coupling reaction.

Stille_Workflow arrow arrow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Stille Coupling (Heating & Stirring) Setup->Reaction Quench 3. Quench & Dilute Reaction->Quench Workup 4. Aqueous Workup (KF Wash for Tin Removal) Quench->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS) Purify->Analysis

References

Application Notes and Protocols for the Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the production of the leukotriene receptor antagonist, Montelukast.[1][2] The synthesis is achieved through a Knoevenagel condensation reaction, a reliable method for carbon-carbon bond formation. This guide offers a comprehensive overview of the reaction, including a detailed experimental procedure, characterization data, and a visual representation of the synthetic workflow.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In the synthesis of this compound, 7-chloro-2-methylquinoline (or its activated form) serves as the active methylene component, and 3-formylbenzaldehyde (isophthalaldehyde) is the carbonyl-containing reactant. This reaction is a critical step in the multi-step synthesis of Montelukast, a widely used medication for the treatment of asthma and allergic rhinitis.[1] The chloro-quinoline moiety in the target molecule is crucial for its biological activity.[1]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Yield (%)
7-Chloro-2-methylquinolineC₁₀H₈ClN177.6369-72265-267-
3-Formylbenzaldehyde (Isophthalaldehyde)C₈H₆O₂134.1389-91245-248-
This compoundC₁₈H₁₂ClNO293.75167.74[2]~476.5[2]~83-91[1]

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • 10.0-10.1 (s, 1H): Aldehydic proton (-CHO).

    • 8.2-7.4 (m, 11H): Aromatic and vinylic protons. The two vinyl protons would likely appear as doublets with a large coupling constant (J > 15 Hz) characteristic of a trans-alkene. The protons of the quinoline and benzaldehyde rings would exhibit complex splitting patterns in the aromatic region.

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

    • ~192: Aldehydic carbonyl carbon.

    • 155-120: Aromatic and vinylic carbons. This region would contain signals for the carbons of the quinoline and benzaldehyde rings, as well as the two vinylic carbons.

  • IR (KBr) ν (cm⁻¹):

    • ~1700 (s): C=O stretching of the aldehyde.

    • ~1600-1450 (m): C=C stretching of the aromatic rings and the vinyl group.

    • ~970 (s): Out-of-plane C-H bending of the trans-alkene.

Experimental Protocols

The following protocol is adapted from a procedure for a structurally similar Knoevenagel condensation. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 7-Chloro-2-methylquinoline

  • 3-Formylbenzaldehyde (Isophthalaldehyde)

  • Acetic anhydride

  • Sodium acetate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-chloro-2-methylquinoline (1.0 eq), 3-formylbenzaldehyde (1.05 eq), and sodium acetate (1.0 eq).

  • Solvent and Reagent Addition: Add acetic anhydride (2.0 eq) and dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to ensure proper stirring of the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a pale beige to light brown solid.[2]

Characterization:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting point of the solid product and compare it with the literature value (167.74 °C).[2]

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare them with the expected values.

Mandatory Visualization

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification 7-Chloro-2-methylquinoline 7-Chloro-2-methylquinoline Knoevenagel Condensation Knoevenagel Condensation 7-Chloro-2-methylquinoline->Knoevenagel Condensation 3-Formylbenzaldehyde 3-Formylbenzaldehyde 3-Formylbenzaldehyde->Knoevenagel Condensation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Knoevenagel Condensation Sodium Acetate Sodium Acetate Sodium Acetate->Knoevenagel Condensation DMF DMF DMF->Knoevenagel Condensation Reflux Reflux Reflux->Knoevenagel Condensation Crude Product Crude Product Knoevenagel Condensation->Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) Final Product Final Product Purification (Recrystallization)->Final Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Use of 2-(1-(mercaptomethyl)cyclopropyl)acetic acid in Montelukast Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Montelukast is a selective and orally active leukotriene D4 receptor antagonist widely used for the chronic treatment of asthma and the relief of symptoms associated with allergic rhinitis.[1] The synthesis of this complex molecule involves a multi-step process, with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (MCAA) serving as a crucial intermediate.[2] This document provides detailed application notes and protocols for the utilization of MCAA in the synthesis of Montelukast, focusing on a common and efficient synthetic pathway. The structural contribution of MCAA is essential for the final drug's mechanism of action.[2]

Core Synthetic Pathway Overview

A prevalent and industrially scalable method for synthesizing Montelukast involves the condensation of a mesylated intermediate with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid. This key step is followed by the formation of a salt, typically the dicyclohexylamine salt for purification, and subsequent conversion to the final active pharmaceutical ingredient, Montelukast sodium.[3] This convergent approach allows for the efficient assembly of the final molecule from two key fragments.[4]

Data Presentation

The following table summarizes the key quantitative data associated with a common synthetic route for Montelukast utilizing MCAA. Yields and specific conditions may vary depending on the scale and specific laboratory setup.

StepReactionStarting MaterialsKey Reagents/CatalystsSolventReaction TimeTemperatureYield (%)
1Mesylation(S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoateMethanesulfonyl chloride, TriethylamineToluene1-2 hours0 °C to Room Temp-
2CondensationMesylated intermediate, 2-(1-(mercaptomethyl)cyclopropyl)acetic acidDicyclohexylamineToluene1 hour70 °C-
3Salt FormationDicyclohexylamine salt intermediateSodium methoxideMethanol1 hourRoom Temp88% (overall)[3]

Experimental Protocols

Step 1: Mesylation of the Hydroxy Intermediate

This procedure details the activation of the secondary alcohol group for subsequent nucleophilic substitution.

Materials:

  • (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (1 equivalent)

  • Toluene

  • Triethylamine (1.5 equivalents)

  • Methanesulfonyl chloride (1.2 equivalents)

  • Ice bath

Protocol:

  • Dissolve (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate in toluene.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the crude mesylated intermediate is typically used directly in the next step.

Step 2: Condensation with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (MCAA)

This key step involves the nucleophilic displacement of the mesylate group by the thiol of MCAA to form the thioether linkage.

Materials:

  • Crude mesylated intermediate from Step 1

  • 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (MCAA) (1.1 equivalents)

  • Toluene

  • Dicyclohexylamine (2 equivalents)

  • Acetone (for crystallization)

Protocol:

  • To the toluene solution containing the crude mesylated intermediate, add 2-(1-(mercaptomethyl)cyclopropyl)acetic acid.[3]

  • Add dicyclohexylamine to the mixture.[1][3]

  • Heat the reaction mixture to 70 °C and stir for 1 hour, or until TLC analysis indicates the consumption of the starting materials.[1][3]

  • After the reaction is complete, cool the mixture.

  • The product, the dicyclohexylamine salt of Montelukast acid, is crystallized from acetone.[3]

Step 3: Formation of Montelukast Sodium

This final step converts the purified dicyclohexylamine salt into the active sodium salt form of Montelukast.

Materials:

  • Dicyclohexylamine salt from Step 2

  • Sodium methoxide in methanol (1.1 equivalents)

  • Non-polar solvent (e.g., hexane) for washing

Protocol:

  • Suspend the dicyclohexylamine salt from Step 2 in a suitable solvent.[1]

  • Add a solution of sodium methoxide in methanol.[1][3]

  • Stir the mixture at room temperature for 1 hour to facilitate the salt exchange.[1][3]

  • The resulting precipitate is Montelukast sodium.

  • Filter the solid, wash with a non-polar solvent like hexane, and dry under vacuum.[1]

Visualizations

Logical Workflow of Montelukast Synthesis

The following diagram illustrates the overall synthetic strategy for Montelukast, highlighting the key transformations.

Montelukast_Synthesis_Workflow Start Hydroxy Intermediate Mesylate Mesylated Intermediate Start->Mesylate Mesylation (MsCl, Et3N) DCHA_Salt Dicyclohexylamine Salt of Montelukast Acid Mesylate->DCHA_Salt Condensation (Dicyclohexylamine) MCAA 2-(1-(mercaptomethyl)cyclopropyl) acetic acid (MCAA) MCAA->DCHA_Salt Montelukast_Na Montelukast Sodium (API) DCHA_Salt->Montelukast_Na Salt Exchange (NaOMe)

Caption: Synthetic workflow for Montelukast.

Experimental Protocol Flowchart

This diagram outlines the sequential steps of the experimental protocol described above.

Experimental_Workflow cluster_mesylation Step 1: Mesylation cluster_condensation Step 2: Condensation cluster_salt_formation Step 3: Salt Formation A1 Dissolve Hydroxy Intermediate in Toluene with Et3N A2 Cool to 0 °C A1->A2 A3 Add MsCl A2->A3 A4 Warm to RT, Stir 1-2h A3->A4 B1 Add MCAA and Dicyclohexylamine A4->B1 Crude Mesylate B2 Heat to 70 °C, Stir 1h B1->B2 B3 Cool and Crystallize DCHA Salt B2->B3 C1 Suspend DCHA Salt B3->C1 Purified Salt C2 Add NaOMe in Methanol C1->C2 C3 Stir at RT for 1h C2->C3 C4 Filter, Wash, and Dry Montelukast Sodium C3->C4

References

Application Notes and Protocols: 7-Chloroquinoline Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry and has emerged as a versatile framework for the development of novel fluorescent probes.[1] These probes are instrumental in various biomedical studies due to their advantageous properties, including high sensitivity, rapid response times, and the ability to be synthetically modified for specific applications.[2] Quinoline-based fluorescent molecules are widely exploited in bioimaging as molecular probes and chemosensors to monitor interactions with target molecules through changes in fluorescence emission or intensity.[3][4][5] The fluorescence properties of these derivatives can be finely tuned by strategic chemical modifications, leading to probes that operate through mechanisms such as Intramolecular Charge Transfer (ICT), Photo-induced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF).[3][6][7]

These application notes provide an overview of the use of 7-chloroquinoline derivatives as fluorescent probes for metal ion detection, bioimaging, and disease diagnosis, complete with detailed experimental protocols and quantitative data.

Application: Metal Ion Detection

7-chloroquinoline derivatives have been successfully developed as chemosensors for the detection of various metal ions, which are crucial in many biological processes but can be toxic at elevated levels.[8][9][10] Probes are often designed to exhibit a "turn-on" fluorescence response upon binding to a specific metal ion, a phenomenon known as chelation-enhanced fluorescence (CHEF).[3] This occurs when the metal ion coordinates with the probe, restricting non-radiative decay pathways and leading to a significant increase in fluorescence quantum yield.[11][12]

Sensing Mechanism for Metal Ion Detection

The general mechanism involves a receptor unit on the 7-chloroquinoline scaffold that selectively binds to the target metal ion. This binding event alters the electronic properties of the fluorophore, inhibiting quenching processes like PET and promoting radiative emission, resulting in a detectable fluorescent signal.

cluster_process Sensing Process Probe 7-Chloroquinoline Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion (Chelation) Metal Target Metal Ion (e.g., Zn²⁺, Hg²⁺) Complex->Probe - Metal Ion (Reversible)

Caption: General mechanism of metal ion detection via chelation-enhanced fluorescence.

Quantitative Data for Metal Ion Probes
Probe TypeAnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φf) ChangeLimit of Detection (LOD)Reference
Quinoline-Schiff BaseZn²⁺~370~480Weak to Strong ("Turn-on")17.7 nM[11]
Quinoline-RhodamineHg²⁺~560~585"Turn-on" upon binding15.80 nM[13]
Naphthalimide-IsoquinolineAl³⁺~410~530"Turn-on" (Inhibition of PET)-[3][5]
8-HydroxyquinolineZn²⁺--0.0145 to 0.6022.3 nM[12]
Experimental Protocol: Detection of Zn²⁺ in Solution

This protocol is adapted from a general procedure for using quinoline-based probes for metal ion sensing.[11]

1. Materials and Reagents:

  • 7-chloroquinoline derivative probe stock solution (e.g., QP2, 1 mM in DMSO).[11]

  • Working buffer: Dimethyl sulfoxide (DMSO)/H₂O (fw = 95%).[11]

  • ZnCl₂ stock solution (10 mM in deionized water).

  • Stock solutions of other competing metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Hg²⁺) (10 mM).

  • Spectrofluorometer.

  • Quartz cuvettes.

2. Preparation of Test Solutions:

  • Prepare a series of test solutions by adding varying concentrations of Zn²⁺ (from the ZnCl₂ stock) to the working buffer.

  • To each solution, add the 7-chloroquinoline probe from the stock solution to a final concentration of 10 µM.

  • Prepare control solutions containing the probe and other competing metal ions at a higher concentration (e.g., 100 µM) to test for selectivity.

  • Prepare a blank solution containing only the probe in the working buffer.

3. Fluorescence Measurement:

  • Incubate the prepared solutions at room temperature for a short period (e.g., 5-10 minutes) to allow for complexation.

  • Set the excitation wavelength on the spectrofluorometer (e.g., 370 nm).

  • Record the fluorescence emission spectra (e.g., from 400 nm to 600 nm).

  • The fluorescence intensity at the peak emission wavelength (e.g., 480 nm) is recorded for each sample.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

  • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

Application: Bioimaging

Fluorescent small molecules offer significant advantages for optical imaging and sensing in biological systems due to their small size, high sensitivity, and fast response times.[2] 7-chloroquinoline derivatives have been engineered for various bioimaging applications, including staining specific organelles like lipid droplets and lysosomes, and monitoring changes in the cellular microenvironment such as pH and viscosity.[2][3][5]

Bioimaging Workflow

The process of using a 7-chloroquinoline probe for live-cell imaging typically involves incubating live cells with the probe, allowing it to permeate the cell membrane and accumulate in the target location. The cells are then washed and imaged using fluorescence microscopy.

A 1. Cell Culture (e.g., HeLa, HepG2 cells) B 2. Probe Incubation (Add probe to cell media) A->B 37°C, 5% CO₂ C 3. Washing (Remove excess probe) B->C e.g., 30 min incubation D 4. Fluorescence Microscopy (Excite at λex, detect at λem) C->D Use appropriate filters E 5. Image Analysis (Localization, Intensity) D->E

Caption: A typical workflow for live-cell imaging using a fluorescent probe.

Quantitative Data for Bioimaging Probes
Probe TargetProbe FeatureExcitation (λex, nm)Emission (λem, nm)Key MechanismReference
Lipid DropletsMulti-photon absorption--Intramolecular Charge Transfer (ICT)[3][5]
Intracellular pHTwo-stage fluorescence response405 / 488425-475 / 650-700pH-dependent protonation[2]
Viscosity"Off-on" response--Restriction of intramolecular rotation[3]
LysosomesNear-infrared (NIR) FRET--Forster Resonance Energy Transfer (FRET)[5]
Experimental Protocol: Live-Cell Imaging of Lipid Droplets

This protocol is a generalized procedure based on methodologies for imaging subcellular organelles.[2][3][14]

1. Materials and Reagents:

  • Live cells (e.g., HeLa cells).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin.

  • Phosphate-buffered saline (PBS).

  • 7-chloroquinoline-based lipid droplet probe stock solution (1 mM in DMSO).

  • Confocal laser scanning microscope.

  • Glass-bottom cell culture dishes.

2. Cell Culture and Staining:

  • Seed the cells onto glass-bottom dishes and culture them until they reach 60-70% confluency.

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.

  • Remove the old medium from the cells and add the probe-containing medium.

  • Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells three times with warm PBS to remove any excess, non-localized probe.

  • Add fresh, probe-free culture medium or PBS to the cells for imaging.

3. Confocal Microscopy:

  • Place the cell culture dish on the stage of the confocal microscope.

  • Use an appropriate laser line for excitation (e.g., 405 nm).

  • Set the detector to collect the emission signal within the expected range for the probe.

  • Acquire images of the stained cells. A differential interference contrast (DIC) or bright-field image can be taken for morphological reference.[2]

4. Image Analysis:

  • Analyze the acquired fluorescence images to determine the localization of the probe within the cells.

  • Co-localization studies can be performed by co-staining with a commercially available organelle tracker (e.g., Nile Red for lipid droplets) to confirm specificity.

Application: Disease Diagnosis

Fluorescent probes are powerful tools for the early diagnosis of diseases by detecting and imaging specific biomarkers.[15][16] 7-chloroquinoline derivatives have been designed to target biomarkers associated with neurodegenerative disorders, such as amyloid-beta (Aβ) aggregates in Alzheimer's disease, and for differentiating cancer cells from normal cells.[3][5]

Probe-Biomarker Interaction

The diagnostic mechanism relies on the probe's ability to specifically bind to a disease biomarker. This interaction triggers a change in the probe's photophysical properties, such as an increase in fluorescence intensity or a shift in the emission wavelength, which can be detected and quantified.

cluster_process Diagnostic Process Probe Diagnostic Probe (Low/No Signal) Signal Fluorescent Signal (Detection & Diagnosis) Probe->Signal + Biomarker (Specific Binding) Biomarker Disease Biomarker (e.g., Aβ Aggregate)

Caption: Detection of a disease biomarker using a "turn-on" fluorescent probe.

Data for Disease-Related Probes
Disease AssociationBiomarker/TargetProbe TypeKey FeatureReference
Alzheimer's DiseaseAmyloid-beta (Aβ) aggregatesQuinoline-malononitrileNIR fluorescence, good water solubility[4][5]
CancerLysosomes in cancer cellsCoumarin-quinoline-julolidineNIR FRET probe[5]
MalariaPlasmodium falciparum7-chloro-4-aminoquinolineAntimalarial activity (IC₅₀ < 50 µM)[17]
CancerMCF-7, HCT-116 cell lines7-chloroquinoline derivativesAntitumor activity (IC₅₀ ~21-23 µM)[17]
Experimental Protocol: Detection of Amyloid-Beta (Aβ) Aggregates

This is a generalized protocol for in vitro detection of Aβ aggregates.

1. Materials and Reagents:

  • Synthetic Aβ₁₋₄₂ peptide.

  • Aggregation buffer (e.g., PBS, pH 7.4).

  • 7-chloroquinoline-based Aβ probe stock solution (1 mM in DMSO).

  • Thioflavin T (ThT) for control experiments.

  • 96-well black microplates.

  • Plate reader with fluorescence detection capabilities.

2. Preparation of Aβ Aggregates:

  • Dissolve the Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in the aggregation buffer to a final concentration of 25 µM.

  • Incubate the solution at 37°C with gentle agitation for 24-48 hours to induce fibril formation.

3. Fluorescence Assay:

  • In a 96-well plate, add the pre-formed Aβ aggregates to wells.

  • Add the 7-chloroquinoline probe to the wells to a final concentration of 5-10 µM.

  • As a positive control, add ThT to separate wells containing Aβ aggregates.

  • Include wells with only the probe in buffer (no aggregates) as a negative control.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using the plate reader at the appropriate excitation and emission wavelengths for the quinoline probe.

4. Data Analysis:

  • Compare the fluorescence intensity of the probe in the presence and absence of Aβ aggregates.

  • A significant increase in fluorescence in the presence of aggregates indicates successful detection.

  • The results can be compared with the ThT control to validate the assay.

Synthesis Protocols

The development of novel probes relies on efficient and reliable synthetic methodologies.[1] Several high-yield methods have been developed for the synthesis of functionalized 7-chloroquinolines.[1]

Protocol: Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Derivatives

This method provides rapid access to a range of derivatives with high yields through a nucleophilic aromatic substitution (SNAr) reaction.[1]

1. Materials:

  • 4,7-dichloroquinoline.

  • Desired amine (e.g., aniline, morpholine).

  • Ethanol.

  • Ultrasonic bath.

2. Procedure:

  • In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.0 eq) in ethanol.[1]

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture for 30-40 minutes at a suitable temperature (ambient to 90°C).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool. The product may precipitate directly.

  • If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it to obtain the final product.[1]

Synthetic Workflow Diagram

SM1 4,7-dichloroquinoline Reaction Reaction Conditions Ethanol, Ultrasound 30-40 min SM1->Reaction SM2 Amine (R-NH₂) SM2->Reaction Product 4-Amino-7-chloroquinoline Derivative Reaction->Product SNAr

References

Application Notes and Protocols: In Vitro Antimicrobial Activity of Quinoline Derivatives Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antimicrobial activity of quinoline derivatives against Staphylococcus aureus, a significant human pathogen. The following sections detail the antimicrobial potency of various quinoline derivatives, provide standardized protocols for key experiments, and illustrate the underlying mechanisms of action.

Data Presentation: Antimicrobial Efficacy of Quinoline Derivatives

The antimicrobial activity of quinoline derivatives is primarily quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth. In some cases, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, is also determined. The data below, synthesized from multiple studies, showcases the in vitro efficacy of various quinoline derivatives against different strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of Various Quinoline Derivatives against Staphylococcus aureus

Compound/DerivativeS. aureus StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
Compound 7 S. aureus ATCC259230.031Vancomycin-[1]
Compound 7 MRSA ATCC433000.063Vancomycin-[1]
Compound 9 S. aureus0.12--
Compound 10 S. aureus0.24--
Compound 12 S. aureus0.24--
Compound 13 S. aureus0.12--
Compound 14 S. aureus0.12--
Compound 15 S. aureus0.8 µMGentamicin, Ofloxacin, Tetracycline-[1]
Compound 24 S. aureus3.125Amoxicillin, Ciprofloxacin-
Hybrid 7b S. aureus2--
HT61S. aureus UAMS-116Vancomycin4
Quinoline-2-one 6c MRSA0.75Daptomycin0.50[2]
Quinoline-2-one 6l MRSA1.25Daptomycin0.50
Quinoline-2-one 6o MRSA2.50Daptomycin0.50[2]
2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13 )MRSA20±3.3--[3]
Quinoline derivative 11 S. aureus6.25Chloramphenicol, Ampicillin-
N-methylbenzofuro[3,2-b]quinoline (8 )S. aureus ATCC 292132Vancomycin>64[1]
2-fluoro 9-oxime ketolide hybrid 17 S. aureus PU200.062Telithromycin-[1]

Table 2: Minimum Bactericidal Concentration (MBC) and Anti-Biofilm Activity of Selected Quinoline Derivatives

Compound/DerivativeS. aureus StrainMBC (µg/mL)Biofilm Inhibition/ReductionCitation
HT61S. aureus UAMS-132Biofilm MBC of 32 µg/mL
Quinoline-2-one 6c MRSA ACL51-79% reduction at 0.5x MIC[2]
Quinoline-2-one 6l MRSA ACL51-48% reduction at 0.5x MIC
Quinoline-2-one 6o MRSA ACL51-18% reduction at 0.5x MIC[2]

Experimental Protocols

The following are detailed protocols for the determination of MIC, MBC, and the assessment of anti-biofilm activity, based on standardized methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test quinoline derivatives

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of S. aureus.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Quinoline Derivative Dilutions:

    • Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate. Typically, this is done by adding 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of the drug to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (containing CAMHB and inoculum but no drug).

    • Well 12 should serve as a sterility control (containing only CAMHB).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth. A reading mirror or a spectrophotometer (measuring absorbance at 600 nm) can aid in determining the endpoint.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a subsequent step to the MIC assay.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette or loop

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), aspirate the entire 100-200 µL volume.[4]

    • Spread the entire volume from each well onto a separate, appropriately labeled TSA plate.[4]

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[5]

Protocol 3: Quantification of Biofilm Inhibition/Reduction using Crystal Violet Assay

This assay is used to determine the effect of quinoline derivatives on the formation or eradication of S. aureus biofilms.

Materials:

  • Test quinoline derivatives

  • Staphylococcus aureus strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 33% Acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare an overnight culture of S. aureus in TSB.

    • Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.

    • Add 200 µL of the diluted culture to each well of a 96-well plate.

    • To test for biofilm inhibition , add various concentrations of the quinoline derivative at this stage.

    • Incubate the plate at 37°C for 24 hours without shaking.

  • For Biofilm Reduction (treatment of pre-formed biofilms):

    • After the 24-hour incubation for biofilm formation, gently remove the planktonic cells by washing the wells twice with 200 µL of PBS.

    • Add 200 µL of fresh TSB containing various concentrations of the quinoline derivative to the wells with the established biofilms.

    • Incubate for another 24 hours at 37°C.

  • Staining and Quantification:

    • After the final incubation, discard the medium and wash the wells three times with 200 µL of PBS to remove non-adherent cells.

    • Fix the biofilms by heating the plate at 60°C for 1 hour.[6]

    • Stain the biofilms by adding 160 µL of 0.1% crystal violet to each well and incubate at room temperature for 5 minutes.[7]

    • Remove the crystal violet solution and wash the wells thoroughly with tap water until the water runs clear.

    • Dry the plate overnight or at 60°C.[7]

    • Solubilize the bound crystal violet by adding 160 µL of 33% acetic acid to each well.[7]

    • Measure the absorbance at 595 nm using a microplate reader.[7] The absorbance is proportional to the amount of biofilm.

Visualizations

Experimental Workflows

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum_mic Prepare S. aureus Inoculum (0.5 McFarland) serial_dilution Serial Dilution of Quinoline Derivative inoculate_plate_mic Inoculate 96-well Plate serial_dilution->inoculate_plate_mic incubate_mic Incubate (16-20h, 35°C) inoculate_plate_mic->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic subculture Subculture from MIC wells (no growth) read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_reduction Biofilm Reduction Assay start Prepare S. aureus Inoculum inhibit_treat Add Inoculum and Quinoline Derivative to Plate start->inhibit_treat reduce_form Incubate (24h, 37°C) to form biofilm start->reduce_form inhibit_incubate Incubate (24h, 37°C) inhibit_treat->inhibit_incubate stain Wash, Fix, and Stain with Crystal Violet inhibit_incubate->stain reduce_wash Wash to remove planktonic cells reduce_form->reduce_wash reduce_treat Add Quinoline Derivative to pre-formed biofilm reduce_wash->reduce_treat reduce_incubate Incubate (24h, 37°C) reduce_treat->reduce_incubate reduce_incubate->stain solubilize Solubilize Stain with Acetic Acid stain->solubilize read Read Absorbance (595 nm) solubilize->read Mechanism_of_Action cluster_dna DNA Replication & Segregation quinoline Quinoline Derivative inhibition_gyrase Inhibition quinoline->inhibition_gyrase inhibition_topo Inhibition quinoline->inhibition_topo dna_gyrase DNA Gyrase (Introduces negative supercoils) replication DNA Replication dna_gyrase->replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Leads to DNA damage topo_iv Topoisomerase IV (Decatenates daughter chromosomes) segregation Chromosome Segregation topo_iv->segregation Enables topo_iv->cell_death inhibition_gyrase->dna_gyrase inhibition_topo->topo_iv

References

Application Notes and Protocols: Investigating Anticancer Properties Against MCF-7 Human Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the anticancer properties of various compounds against the MCF-7 human breast cancer cell line. The methodologies outlined herein are fundamental for screening potential therapeutic agents and elucidating their mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Introduction to MCF-7 Cells in Cancer Research

The MCF-7 cell line, derived from a metastatic breast adenocarcinoma, is an indispensable tool in breast cancer research. As these cells are estrogen-responsive, expressing significant levels of estrogen receptor-alpha (ERα), they serve as a valuable in vitro model for hormone-dependent breast cancer.[1] Their utility extends to studying the molecular mechanisms of cancer progression, drug response, and the development of novel therapeutics.[1] Researchers frequently use MCF-7 cells for the initial screening and evaluation of new anticancer compounds.[1][2]

Data Summary: Cytotoxicity and Cell Cycle Arrest

The following tables summarize the cytotoxic effects (IC50 values) and cell cycle modulation induced by various natural and synthetic compounds on MCF-7 cells, as reported in the scientific literature.

Table 1: Cytotoxicity (IC50) of Various Compounds against MCF-7 Cells

Compound/ExtractCompound TypeIC50 ValueExposure TimeReference
Piperidinyl-DESSynthetic19.7 ± 0.95 µM48 h[3]
Pyrrolidinyl-DESSynthetic17.6 ± 0.4 µM48 h[3]
4-hydroxy tamoxifenSynthetic-48 h[3]
Actinomycete Isolate ACT01Natural (Marine)10.13 ± 0.92 µg/mL48 h[2]
Actinomycete Isolate ACT02Natural (Marine)22.34 ± 5.82 µg/mL48 h[2]
Benzophenone from G. porrectaNatural (Plant)119.3 µg/mL24 h[4]
DoxorubicinSynthetic6.9 µg/mL24 h[4]
Benzothiazinone (Compound 2c)Synthetic1.29 µM-[5]
5-FluorouracilSynthetic7.79 µM-[5]
Arylazopyrazole (Compound 8b)Synthetic3.0 µM-[6]
ImatinibSynthetic7.0 µM-[6]
Cocoa Leaf Fraction (II-F7)Natural (Plant)11.77 ± 1.39 µg/mL48 h[7]
Zinc Oxide Nanoparticles (ZnO NPs)Nanoparticle121 µg/mL24 h[8]
Chalcone-Dihydropyrimidone (9h)Synthetic5.8 µM-[9]

Table 2: Effect of Compounds on MCF-7 Cell Cycle Distribution

CompoundConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Piperidinyl-DES5 µMIncreasedDecreasedDecreased[3]
10 µMIncreasedDecreasedDecreased[3]
15 µMIncreasedDecreasedDecreased[3]
Pyrrolidinyl-DES5 µMIncreasedDecreasedDecreased[3]
10 µMIncreasedDecreasedDecreased[3]
15 µMIncreasedDecreasedDecreased[3]
Arylazopyrazole (Compound 8b)--Arrest-[6]
ZnO NPsIC25---[8]
IC50---[8]
IC75---[8]

Experimental Workflow for Anticancer Drug Screening

A typical workflow for evaluating the anticancer properties of a test compound against MCF-7 cells involves a series of assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle and key signaling proteins.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation start Test Compound mtt MTT Assay start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis cell_cycle Propidium Iodide Staining ic50->cell_cycle western Western Blotting ic50->western apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Phases cell_cycle->cell_cycle_analysis protein_analysis Analyze Protein Expression western->protein_analysis conclusion Elucidate Anticancer Mechanism apoptosis_analysis->conclusion cell_cycle_analysis->conclusion protein_analysis->conclusion

Caption: General experimental workflow for screening anticancer compounds against MCF-7 cells.

Key Signaling Pathways in MCF-7 Cells

Several signaling pathways are crucial in regulating the proliferation, survival, and apoptosis of MCF-7 cells. Targeting these pathways is a common strategy in the development of anticancer drugs.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10] Dysregulation of this pathway is frequently observed in breast cancer. Some compounds exert their anticancer effects by inhibiting components of this pathway, leading to decreased proliferation and survival of MCF-7 cells.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Inhibitor Pathway Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: The PI3K/AKT/mTOR signaling pathway in MCF-7 cells.

Fas/FasL Apoptosis Pathway

The Fas/FasL pathway is a key extrinsic apoptosis pathway. The binding of Fas ligand (FasL) to its receptor (Fas) triggers a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death. Several natural products have been shown to induce apoptosis in MCF-7 cells by upregulating components of this pathway.[11]

G Natural_Products Natural Products (e.g., Icariside II, Fraxetin) FasL FasL Natural_Products->FasL Fas Fas Receptor Natural_Products->Fas FasL->Fas binds FADD FADD Fas->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Caspase8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: The Fas/FasL-mediated extrinsic apoptosis pathway.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: MCF-7 (ATCC HTB-22).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.[12][13]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluence, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks at a 1:3 ratio.[12]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time (e.g., 24, 48, 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[14][16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with the test compound at IC25, IC50, and IC75 concentrations for 48 hours.[7]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18][19]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[18][19]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat MCF-7 cells with the test compound for a specified duration (e.g., 48 hours).[3]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol for at least 2 hours at 4°C.[3][20]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[3][20]

  • Incubation: Incubate the cells for 1 hour at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the cell cycle distribution.[21]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways related to cell proliferation and apoptosis.

  • Protein Extraction: Treat MCF-7 cells with the test compound, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[22][23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[22]

  • SDS-PAGE: Denature the protein samples by boiling in SDS sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, AKT, p-AKT) overnight at 4°C.[22]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[22]

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Application Note: Protocol for NMR and Mass Spectrometry Characterization of Stilbene-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene-like compounds, a class of polyphenols characterized by a 1,2-diphenylethylene nucleus, are of significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Accurate structural elucidation and quantification of these compounds are critical for drug development, quality control, and pharmacokinetic studies. This application note provides detailed protocols for the characterization of stilbene-like compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for molecular analysis. The methodologies outlined herein are designed to provide a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including the differentiation of stilbene isomers.[2]

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3] The following protocol is a general guideline for preparing stilbene-like compounds for NMR analysis.

Materials:

  • Stilbene-like compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆)[4]

  • 5 mm NMR tubes[2]

  • Glass Pasteur pipette with a small plug of glass wool

  • Vortex mixer and/or sonicator

  • Internal standard (e.g., Tetramethylsilane (TMS) or a deuterated internal standard like trans-Stilbene-d2)[4][5]

Procedure:

  • Accurately weigh the stilbene-like compound and transfer it to a clean, dry vial.[2]

  • Add the appropriate deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[3] The choice of solvent depends on the solubility of the compound.[6]

  • If using an internal standard for quantitative NMR (qNMR), accurately weigh a suitable amount of the standard and add it to the vial.[5]

  • Ensure complete dissolution of the sample by vortexing or sonicating the vial. The solution should be homogeneous and free of any solid particles.[4]

  • Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Label the NMR tube clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific compound and spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Angle: 90°[5]

  • Spectral Width: Appropriate for the expected chemical shift range of stilbenes (typically 0-10 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, D1 should be at least 5-7 times the longest T₁ relaxation time).[5]

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

Data Presentation: NMR of Stilbene Isomers

The key to differentiating cis- and trans-stilbene isomers lies in the chemical shifts (δ) and coupling constants (J) of the vinylic protons in the ¹H NMR spectrum.[2]

Parametertrans-Stilbenecis-StilbeneReference
Vinylic Proton Chemical Shift (δ) ~7.10 ppm~6.60 ppm[2]
Vinylic Proton Coupling Constant (J) >12 Hz (typically 16-18 Hz)<12 Hz (typically 6-12 Hz)[2]
¹³C Vinylic Carbon Chemical Shift (δ) ~129.1 ppm~127.0 ppm[2]

Mass Spectrometry (MS) Protocol

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of stilbene-like compounds in complex matrices.[7]

Sample Preparation for LC-MS/MS Analysis

Sample preparation for LC-MS/MS aims to extract the analytes of interest from the matrix and remove interferences.[7] The following are example protocols for plasma and plant tissue.

Protocol for Plasma/Serum:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., a deuterated analog).[8]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.[8]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

  • Vortex for 30 seconds and transfer to an HPLC vial.[8]

Protocol for Plant Tissue:

  • Homogenize the plant tissue sample.

  • To a known weight of the homogenized sample, add a suitable extraction solvent (e.g., methanol/water or ethanol/water mixture).[8]

  • Add a known amount of an internal standard.[8]

  • Vortex or sonicate the mixture for 30 minutes.[8]

  • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.[8]

  • For further purification, a solid-phase extraction (SPE) step can be employed using a C18 or silica cartridge.[7][8]

LC-MS/MS Instrumental Parameters

The following are typical LC-MS/MS parameters for the analysis of stilbene-like compounds. Optimization is often necessary for specific analytes and matrices.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.[9]

  • Mobile Phase B: Acetonitrile or methanol.[9]

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing mobile phase B.[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), either in positive or negative ion mode.[7]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[11]

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Collision Gas: Argon.

Data Presentation: MS Fragmentation of Stilbenes

Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that are useful for structural confirmation. The fragmentation of stilbenoids often involves the cleavage of the ethylenic bridge and losses of small molecules like water or hydroxyl groups.[1]

CompoundPrecursor Ion (m/z)Product Ions (m/z)Ionization ModeReference
trans-Resveratrol227.1185.1, 143.1Negative[8]
Pterostilbene257.1242.1, 227.1Positive[12]
trans-Stilbene Glycoside405.1242.9Negative[10]

Mandatory Visualizations

experimental_workflow

Caption: General experimental workflows for NMR and Mass Spectrometry analysis of stilbene-like compounds.

signaling_pathway_placeholder

Caption: Detailed workflow for sample preparation prior to LC-MS/MS analysis.

logical_relationship stilbene Stilbene-like Compound nmr NMR Spectroscopy stilbene->nmr provides data for ms Mass Spectrometry stilbene->ms provides data for structure Structure Elucidation (Isomer Identification) nmr->structure leads to quant Quantification ms->quant enables mol_weight Molecular Weight Determination ms->mol_weight leads to

Caption: Logical relationships between analytical techniques and obtained information for stilbene characterization.

References

Application Notes and Protocols for the Development of Quinoline Derivatives as Potential Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, primarily affecting subtropical and tropical regions. Quinoline-based compounds, such as chloroquine and quinine, have historically been the cornerstone of antimalarial chemotherapy.[1][2] Their efficacy, however, has been severely compromised by the emergence and spread of drug-resistant parasite strains, particularly Plasmodium falciparum.[2] This has created an urgent need for the discovery and development of novel antimalarial agents. Quinoline derivatives remain a promising scaffold for new drug candidates due to their proven antimalarial activity and the potential for chemical modifications to overcome resistance mechanisms.[2][3][4]

This document provides detailed application notes and protocols for researchers engaged in the development of novel quinoline-based antimalarial agents. It covers the principal mechanism of action, experimental protocols for synthesis and biological evaluation, and a structured presentation of activity data for representative compounds.

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, is the disruption of heme detoxification in the parasite's acidic digestive vacuole.[1][5][6] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[5][6] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[5][6]

Quinoline derivatives, which are weak bases, accumulate to high concentrations in the acidic environment of the digestive vacuole.[7] Here, they are thought to bind to free heme, preventing its polymerization into hemozoin.[8][9] The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[6][7] Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of the drug from the digestive vacuole.[6][7]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_Quinoline Heme-Quinoline Complex Heme->Heme_Quinoline Death Parasite Death Heme->Death Toxicity Quinoline Quinoline Derivative Quinoline->Heme_Quinoline Heme_Quinoline->Hemozoin Inhibition

Caption: Mechanism of action of quinoline derivatives.

Experimental Protocols

Synthesis of 4-Aminoquinoline Derivatives

The following is a general protocol for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution, a common method for modifying the quinoline scaffold.[3][10] This example focuses on the reaction of 4,7-dichloroquinoline with an appropriate amine.

Synthesis_Workflow start Start reagents Combine 4,7-dichloroquinoline, amine, and solvent start->reagents heat Heat mixture under inert atmosphere reagents->heat monitor Monitor reaction by TLC heat->monitor monitor->heat Incomplete workup Cool, dilute with organic solvent, and wash monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Materials:

  • 4,7-dichloroquinoline

  • Desired amine (e.g., N,N-dimethylethylenediamine)

  • Phenol (as solvent/catalyst)[10]

  • Ethyl acetate or dichloromethane

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., dichloromethane/methanol gradient)

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and phenol (as solvent).

  • Heat the mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Add the desired amine (1.1-1.5 equivalents) dropwise to the heated mixture over 15-30 minutes.[10]

  • Continue heating the reaction mixture at the same temperature for 4-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the reaction mixture.

  • Wash the organic layer with an aqueous solution of sodium hydroxide (1 M) to remove the phenol.[10]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 4-aminoquinoline derivative.[10]

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[1][11][12]

SYBR_Green_Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of test compounds start->prepare_plates add_parasites Add synchronized ring-stage P. falciparum culture prepare_plates->add_parasites incubate72 Incubate for 72 hours add_parasites->incubate72 add_lysis Add SYBR Green I lysis buffer incubate72->add_lysis incubate1 Incubate in the dark for 1-2 hours add_lysis->incubate1 read_fluorescence Read fluorescence (Ex: 485nm, Em: 530nm) incubate1->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or -resistant strains)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Human erythrocytes (O+)

  • 96-well microplates

  • Test compounds and control drugs (e.g., chloroquine)

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Synchronize the P. falciparum culture to the ring stage (e.g., using 5% D-sorbitol treatment).[1]

  • Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate.

  • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

  • Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[1]

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[1]

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.[1]

  • Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[1]

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.[1]

In Vitro Cytotoxicity Assay (MTT Method)

This assay assesses the general toxicity of the compounds on mammalian cells to determine their selectivity.[13][14]

MTT_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells incubate24 Incubate for 24 hours seed_cells->incubate24 add_compounds Add serial dilutions of test compounds incubate24->add_compounds incubate4872 Incubate for 48-72 hours add_compounds->incubate4872 add_mtt Add MTT solution incubate4872->add_mtt incubate3 Incubate for 3 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_cc50 Calculate CC50 values read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[1]

  • Add 20 µL of MTT solution to each well and incubate for 3 hours.[14]

  • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the optical density at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI = CC50 / IC50).

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a mouse model of malaria.[15][16]

InVivo_Workflow start Start infect_mice Infect mice with P. berghei start->infect_mice treat_mice Administer test compounds orally or IP daily for 4 days infect_mice->treat_mice monitor_parasitemia Monitor parasitemia via Giemsa-stained blood smears treat_mice->monitor_parasitemia calculate_suppression Calculate percent suppression of parasitemia monitor_parasitemia->calculate_suppression monitor_survival Monitor mouse survival calculate_suppression->monitor_survival end End monitor_survival->end

Caption: Workflow for the in vivo 4-day suppressive test.

Materials:

  • Swiss Webster or similar mice

  • Plasmodium berghei (chloroquine-sensitive strain)

  • Test compounds, vehicle control, and positive control (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with approximately 1x10^7 P. berghei-parasitized red blood cells.[15][16]

  • Randomly divide the mice into groups (e.g., vehicle control, positive control, and different doses of test compounds).

  • Starting 2-4 hours post-infection, administer the compounds (e.g., orally or intraperitoneally) once daily for four consecutive days.[15]

  • On day 5, prepare thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by light microscopy.

  • Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group.

Data Presentation

The following tables summarize the in vitro and in vivo antimalarial activities of selected quinoline derivatives from the literature.

Table 1: In Vitro Antiplasmodial and Cytotoxic Activities of Representative Quinoline Derivatives

Compound IDP. falciparum StrainIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
Chloroquine 3D7 (CQ-S)~0.02>100>5000[17]
K1 (CQ-R)~0.54>100>185[2]
Dd2 (CQ-R)~0.34>100>294[17]
Compound 10 Dd2 (CQ-R)0.033Not ReportedNot Reported[18]
Compound 116 3D7 (CQ-S)0.04Not ReportedNot Reported[19]
K1 (CQ-R)0.06Not ReportedNot Reported[19]
Ferrocenyl Ester 16 D10 (CQ-S)Not Reported>60>60[17]
Dd2 (CQ-R)0.13>60>461[17]
Quinolinyl Thiourea 1 CQ-R Strain1.2Not ReportedNot Reported[20]
Compound 46 P. falciparum0.036 µg/mLNot ReportedNot Reported[19]
Compound 40b 3D7 (CQ-S)0.62 µg/mLNot ReportedNot Reported[3]
Compound 40c 3D7 (CQ-S)1.99Not ReportedNot Reported[3]
RKL-9 (CQ-R)5.69Not ReportedNot Reported[3]

Table 2: In Vivo Antimalarial Efficacy of Selected Quinoline Derivatives

Compound IDMouse ModelDose (mg/kg/day)Route% Parasitemia SuppressionReference
Compound 3d P. berghei5Oral47% on day 7[17]
IQ5 P. berghei15Not Specified72.64% on day 5[21]
IQ6 P. berghei15Not Specified71.15% on day 5[21]
25Not Specified93.7% on day 5[21]
DDD107498 (2) P. berghei<1 (ED90)Oral90%[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the production of pharmaceuticals such as Montelukast.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my reaction consistently low?

Answer: Low yields can stem from several factors related to reaction conditions and reagent quality. Consider the following:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, a Knoevenagel condensation can achieve a high yield of 91% under optimized conditions using an ethylbenzene solvent.[1] In contrast, older methods have reported yields in the range of 45-50%.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a bis-adduct. Using a mixed solvent system, such as toluene/n-heptane, can minimize this and improve the yield of the monoaldehyde to over 90%.[1]

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting materials. Optimization of reaction time, with some protocols suggesting 6-7 hours, can improve conversion.[1]

  • Reagent Purity: The purity of starting materials, such as 7-chloroquinaldine and isophthalaldehyde, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.

Question 2: How can I minimize the formation of impurities, particularly dimeric byproducts?

Answer: The formation of dimeric byproducts and other impurities is a common challenge. Here are some strategies to mitigate this issue:

  • Solvent System Optimization: As mentioned, employing a toluene/n-heptane mixture can enhance the crystallization of the desired monoaldehyde, thereby reducing the formation of bis-adducts.[1]

  • Controlled Addition of Reagents: A slow, controlled addition of one reagent to the other can help to maintain a low concentration of the added reagent, which can disfavor the formation of dimeric byproducts.

  • Temperature Control: Low-temperature crystallization can kinetically control the reaction and suppress competing side reactions, including the formation of bis-adducts.[1]

  • Catalyst Choice: The use of catalysts like hydrochloric acid (HCl) or trifluoroacetic acid can improve reaction rates and selectivity, potentially reducing the time available for side reactions to occur.[1]

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: Effective purification is essential to achieve the desired purity of this compound, which is often required to be high (e.g., 99.6%) for subsequent pharmaceutical synthesis.[1]

  • Crystallization: Optimized crystallization is a primary method for purification. The choice of solvent is critical. Toluene/n-heptane mixtures have been shown to be effective.[1] Experimenting with different solvent systems and cooling rates is recommended to achieve optimal crystal formation and impurity rejection.

  • Chromatography: While crystallization is often preferred for large-scale production, column chromatography can be an effective method for purification, especially at the lab scale, to isolate the desired product from unreacted starting materials and byproducts.[3]

  • Recycling of Unreacted Materials: To improve overall process efficiency, unreacted isophthalaldehyde can be recovered via filtration and reused, which has been shown to reduce raw material costs by 30%.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common synthetic methods include:

  • Knoevenagel Condensation: This is a widely used method involving the reaction of 7-chloroquinaldine with isophthalaldehyde.[1]

  • Wittig Reaction: This reaction utilizes a phosphonium ylide to form the alkene.[1][4][5]

  • Heck Coupling: This palladium-catalyzed reaction couples a halide with an alkene.[1][6]

  • Stille Coupling: This method involves the coupling of an organostannane with a halide.[1]

Q2: What is the primary application of this compound?

A2: It is a key intermediate in the synthesis of Montelukast sodium, a leukotriene receptor antagonist used for the chronic treatment of asthma.[1][2][7]

Q3: What are some of the key analytical techniques used to characterize the final product?

A3: Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.[8]

Data Presentation

Table 1: Comparison of Reported Yields and Purity under Different Synthetic Conditions

Synthesis Method/ConditionReported YieldReported PurityReference
Patented Process (Optimized Crystallization)65.34%99.6%[1]
Earlier Methods45-50%95-97%[1]
Knoevenagel Condensation (Optimized)91%Not Specified[1]
Toluene/n-heptane Solvent System>90% (monoaldehyde yield)Not Specified[1]

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, charge 7-chloroquinaldine and a suitable organic solvent (e.g., ethylbenzene or a toluene/n-heptane mixture).[1]

  • Addition of Reagents: Add isophthalaldehyde to the mixture.

  • Catalysis: Introduce a suitable catalyst, which can be a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., HCl, trifluoroacetic acid).[1][3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for a specified period (e.g., 6-7 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[1]

  • Workup and Isolation: Upon completion, cool the reaction mixture to initiate crystallization. Isolate the crude product by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent system to achieve the desired purity.

  • Drying: Dry the purified product under vacuum.[1]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Downstream Processing cluster_product Final Product A 7-Chloroquinaldine C Condensation Reaction (e.g., Knoevenagel) A->C B Isophthalaldehyde B->C D Workup & Isolation (Filtration) C->D Crude Product E Purification (Crystallization) D->E F This compound E->F Purified Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Analyze Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions Pure PurifyReagents Purify/Source High-Purity Starting Materials CheckPurity->PurifyReagents Impure AnalyzeByproducts Identify Side Products (e.g., by HPLC, MS) CheckConditions->AnalyzeByproducts Optimal OptimizeConditions Optimize Temperature, Time, or Solvent System CheckConditions->OptimizeConditions Suboptimal ModifyProtocol Modify Protocol to Minimize Side Reactions (e.g., change solvent, control addition) AnalyzeByproducts->ModifyProtocol Byproducts Identified End Improved Yield AnalyzeByproducts->End No Significant Byproducts PurifyReagents->End OptimizeConditions->End ModifyProtocol->End

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde by column chromatography. This crucial intermediate in the synthesis of Montelukast requires high purity, and this guide is designed to assist researchers, scientists, and drug development professionals in achieving this.

Frequently Asked Questions (FAQs)

Q1: What is the target purity for this compound after purification?

A1: For its use as a key intermediate in the synthesis of Montelukast, a high purity of ≥99% is typically desired.[1] Patented processes have demonstrated the ability to achieve purities as high as 99.6%.[2]

Q2: What are the common impurities in crude this compound?

A2: The primary impurities often include unreacted starting materials, such as 7-chloroquinaldine and isophthalaldehyde, as well as dimeric byproducts formed during the synthesis.[2]

Q3: What stationary phase is recommended for the column chromatography of this compound?

A3: Silica gel is the most commonly used stationary phase for the purification of this and structurally related compounds. A standard silica gel with a particle size of 60-120 mesh or 230-400 mesh for flash chromatography is generally suitable.

Q4: Which mobile phase system is effective for the separation?

A4: A non-polar/polar solvent system is typically employed. A mixture of n-hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.3 for the desired product. For similar compounds, a 10:1 mixture of hexane and ethyl acetate has been used.

Q5: How can I monitor the progress of the column chromatography?

A5: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and visualize under a UV lamp. Fractions containing the pure product should be combined.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Column channeling.- Optimize Mobile Phase: Develop the TLC with various ratios of hexane and ethyl acetate to find the optimal separation. A less polar solvent system will increase retention on the silica gel.- Reduce Sample Load: The amount of crude material should be appropriate for the column size. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.- Proper Column Packing: Ensure the silica gel is packed uniformly to avoid cracks or channels. Wet packing (slurry method) is often preferred.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Does Not Elute from the Column (Low Rf) - Mobile phase is not polar enough.- The compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and slowly increase the percentage of ethyl acetate.- To check for degradation, spot the crude material on a TLC plate with a small amount of silica gel and let it sit for an hour before developing. If a new spot appears, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
Streaking or Tailing of Spots on TLC and Column - Compound is too polar for the solvent system.- Sample is too concentrated.- Presence of acidic or basic impurities.- Add a small amount of a more polar solvent like methanol to the mobile phase.- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column.- Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape.
Low Yield of Purified Product - Incomplete elution from the column.- Degradation of the product on the column.- Co-elution of product with impurities.- After the main product has eluted, flush the column with a more polar solvent to ensure all the product has been recovered.- See "Product Does Not Elute from the Column" for stability checks.- Re-run the column on the impure fractions with a shallower solvent gradient for better separation.
Crystallization of Product in the Column or on the Fritted Disc - Low solubility of the product in the mobile phase.- Choose a mobile phase in which the product has better solubility. This may require testing different solvent systems.- Load the crude product dissolved in a slightly more polar solvent than the initial mobile phase, but use a minimal amount.

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of hexane and ethyl acetate).

  • Spotting: Spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mobile phase (e.g., start with a 9:1 hexane:ethyl acetate mixture).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the mobile phase polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a protective layer of sand on top of the packed silica.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase or a slightly more polar solvent).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity and Yield Data from a Patented Purification Process

Purification MethodInitial PurityFinal PurityYieldKey Impurities Reduced
Optimized Crystallization45-50%99.6%65.34%Unreacted 7-chloroquinaldine, dimeric byproducts (<2%)[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Optimize Mobile Phase) Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Crude Crude Product Crude->TLC Load 3. Sample Loading Column_Prep->Load Elute 4. Elution & Fraction Collection Load->Elute Fraction_Analysis 5. Fraction Analysis (TLC) Elute->Fraction_Analysis Combine 6. Combine Pure Fractions Fraction_Analysis->Combine Evaporate 7. Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of crude this compound.

Troubleshooting Logic

G Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep Adjust_MP Adjust Mobile Phase Polarity Poor_Sep->Adjust_MP Yes Low_Yield Low Yield? Poor_Sep->Low_Yield No Check_Load Check Column Loading Adjust_MP->Check_Load Repack Repack Column Check_Load->Repack Flush_Col Flush Column with Polar Solvent Low_Yield->Flush_Col Yes Tailing Peak Tailing? Low_Yield->Tailing No Check_Stab Check for On-Column Degradation Flush_Col->Check_Stab Add_Modifier Add Mobile Phase Modifier (e.g., TEA or Acetic Acid) Tailing->Add_Modifier Yes Check_Conc Check Sample Concentration Add_Modifier->Check_Conc

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Recrystallization of Stilbene-like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively applying recrystallization techniques to stilbene and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of stilbene-like compounds.

Problem: No crystals form upon cooling.

Possible Causes & Solutions:

  • The solution is not saturated: The amount of solvent used was too large for the amount of compound.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the stilbene derivative. Allow it to cool again slowly.

  • Supersaturation: The solution is saturated, but crystal nucleation has not initiated.

    • Solutions:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.

      • Seed Crystals: Add a tiny crystal of the pure stilbene compound to the solution to induce crystallization.

      • Lower Temperature: If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the solubility of the compound.

Problem: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.

    • Solution: Consider a preliminary purification step, such as passing the crude product through a short silica gel plug, before recrystallization.

  • Solution is too concentrated: If the solution is supersaturated to a high degree, the compound may come out of solution as a liquid.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.

  • Cooling is too rapid: Fast cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Ensure the solution cools slowly and without disturbance. You can insulate the flask to slow down the cooling rate.

Problem: Poor or low recovery of the recrystallized product.

Possible Causes & Solutions:

  • Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Before filtering, you can try to concentrate the mother liquor by evaporation and cool it again to recover more product. Note that this second crop of crystals may be less pure.

  • Premature crystallization during hot filtration: If the solution cools too much during filtration to remove insoluble impurities, the product may crystallize in the filter funnel.

    • Solution: Use a heated filter funnel or preheat the funnel with hot solvent before filtration. Also, use a slight excess of hot solvent to keep the compound dissolved during this step.

  • Washing crystals with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing trans-stilbene?

A1: trans-Stilbene is a nonpolar compound and is highly soluble in many organic solvents.[1] Effective recrystallization relies on a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common and effective solvents for trans-stilbene include ethanol, methanol, hexane, and acetic acid.[2][3] Ethanol is a frequently used solvent for this purpose.[4]

Q2: How can I separate cis- and trans-stilbene isomers using recrystallization?

A2: The significant difference in the physical properties of cis- and trans-stilbene allows for their separation by recrystallization. trans-Stilbene is a crystalline solid at room temperature with a melting point of around 125 °C, while cis-stilbene is a liquid (melting point: 5-6 °C).[5] By dissolving a mixture of the isomers in a suitable hot solvent (like ethanol) and allowing it to cool, the less soluble trans-isomer will selectively crystallize, leaving the cis-isomer in the mother liquor.

Q3: My recrystallized product is colored, but the pure compound should be colorless. What should I do?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal, which is then removed along with any other insoluble impurities during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide solubility data for trans-stilbene, resveratrol, and pterostilbene in various solvents.

Table 1: Solubility of trans-Stilbene in Various Organic Solvents at 25.0 °C

SolventMole Fraction Solubility
n-Hexane0.00456
n-Heptane0.00532
n-Octane0.00618
Cyclohexane0.00845
Toluene0.0483
Benzene0.0513
Carbon Tetrachloride0.0388
1,2-Dichloroethane0.0435
Tetrahydrofuran0.0631
Acetone0.0232
Ethyl Acetate0.0218
Methanol0.00213
Ethanol0.00331
1-Propanol0.00346
2-Propanol0.00251
1-Butanol0.00388

Data sourced from Fletcher, K. A., et al. (1997). Canadian Journal of Chemistry.[6][7]

Table 2: Solubility of Resveratrol in Ethanol/Water Mixtures at Various Temperatures

Temperature (K)Mole Fraction of EthanolMole Fraction Solubility of Resveratrol
273.21.00.0098
283.21.00.0135
293.21.00.0184
303.21.00.0248
313.21.00.0331
323.21.00.0439
298.150.0 (Pure Water)1.29 x 10⁻⁶

Data reflects the trend of increasing solubility with higher temperatures and ethanol concentration.[8][9][10]

Table 3: Solubility of Pterostilbene in Various Solvents at 25 °C

SolventSolubility (mg/g)
Water0.0180
Propylene Glycol1127
Ethanol710.0
Polyethylene Glycol-400340.0
Carbitol571.0

Data sourced from Alshehri, S., et al. (2023). Molecules.[7]

Experimental Protocols

Protocol 1: General Recrystallization of trans-Stilbene from Ethanol

This protocol outlines a standard procedure for the purification of crude trans-stilbene.

Materials:

  • Crude trans-stilbene

  • 95% Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude trans-stilbene in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate. Swirl the flask continuously. Add more ethanol in small portions until the solid has just dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, preheat a filter funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The purity of the final product can be assessed by its melting point (pure trans-stilbene melts at ~125 °C).[5]

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Stilbene Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Cool Solution Slowly to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry the Pure Crystals wash->dry end Pure Stilbene Compound dry->end

Caption: A generalized workflow for the recrystallization of stilbene-like compounds.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield concentrate Boil off excess solvent and re-cool no_crystals->concentrate Solution likely too dilute induce_nucleation Scratch flask or add seed crystal no_crystals->induce_nucleation Supersaturated solution add_solvent Reheat, add more solvent, and re-cool slowly oiling_out->add_solvent Solution too concentrated slow_cooling Insulate flask for slower cooling oiling_out->slow_cooling Cooling too rapid check_solvent_volume Too much solvent used? Concentrate mother liquor low_yield->check_solvent_volume check_washing Washed with cold solvent? Use minimal ice-cold solvent low_yield->check_washing

Caption: A troubleshooting guide for common recrystallization issues.

References

Side reaction products in the Wittig synthesis of vinyl quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding side reaction products in the Wittig synthesis of vinyl quinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the Wittig synthesis of vinyl quinolines, focusing on identifying and mitigating the formation of side products and impurities.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Vinyl Quinoline 1. Incomplete Ylide Formation: The base used may be too weak or degraded, or there might be acidic protons on the phosphonium salt or solvent that are quenching the ylide.- Use a strong, fresh base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide. Ensure anhydrous conditions. - If the phosphonium salt has acidic protons other than at the alpha-carbon, consider using a milder base or a different synthetic route.
2. Unreactive Aldehyde: The quinoline aldehyde may be sterically hindered or electronically deactivated. Aldehydes can also be labile and prone to oxidation or polymerization.[1]- Increase reaction temperature or time. - Consider using the more nucleophilic Horner-Wadsworth-Emmons (HWE) reagent, which is known to react well even with sterically hindered ketones.[1] - Use freshly purified or distilled aldehyde.
3. Ylide Decomposition: Some ylides, particularly non-stabilized ones, can be unstable.- Generate the ylide in situ at low temperatures (e.g., 0°C or -78°C) and add the quinoline aldehyde solution slowly.
Product is Contaminated with Triphenylphosphine Oxide (TPPO) 1. Inherent Byproduct Formation: The Wittig reaction stoichiometrically produces one equivalent of triphenylphosphine oxide (TPPO).[2]- Purification is essential. TPPO is notoriously difficult to remove completely. - Crystallization: TPPO is often crystalline and can sometimes be removed by careful crystallization of the vinyl quinoline product from a suitable solvent system. - Chromatography: Column chromatography is a common method for separating the vinyl quinoline from TPPO.[3] - Precipitation of TPPO: Treat the crude reaction mixture with ZnCl₂ or MgCl₂ to form an insoluble complex with TPPO, which can then be removed by filtration.
2. Inefficient Purification: TPPO has moderate polarity and can co-elute with the product during chromatography.- Optimize the solvent system for column chromatography. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is often effective. - Consider using a less polar solvent to precipitate the TPPO before chromatography.
Formation of E/Z Isomers 1. Nature of the Ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[1][4]- For (E)-vinyl quinolines: Use a stabilized ylide (containing an electron-withdrawing group like an ester or ketone). These reactions are generally E-selective.[4] - For (Z)-vinyl quinolines: Use a non-stabilized ylide (e.g., alkyl-substituted). These reactions typically favor the Z-isomer, especially under salt-free conditions.[1][4] - The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides.[1]
2. Reaction Conditions: The presence of lithium salts can affect the stereoselectivity.[4]- For higher Z-selectivity with non-stabilized ylides, use sodium- or potassium-based bases in aprotic, salt-free conditions.
Side Reactions Involving the Quinoline Ring 1. Aza-Wittig Reaction: If an azide precursor is used to generate an iminophosphorane, an intramolecular aza-Wittig reaction can lead to the formation of a quinoline ring itself, rather than a vinyl quinoline.- This is typically a desired reaction for quinoline synthesis and not a side reaction in the context of vinyl quinoline synthesis from a quinoline aldehyde. Ensure you are using the correct starting materials for your desired product.
2. Reactivity of the Quinoline Nitrogen: The basicity of the quinoline nitrogen is generally low and is unlikely to interfere with the Wittig reaction under standard conditions.- This is not a commonly reported side reaction. If unexpected products are observed, consider the possibility of N-alkylation if reactive alkyl halides are present, though this is unlikely under typical Wittig conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Wittig synthesis of vinyl quinolines and how can I remove it?

A1: The most common and significant byproduct is triphenylphosphine oxide (TPPO), which is formed in stoichiometric amounts.[2] Its removal is a primary challenge in the purification of the desired vinyl quinoline.[2] Effective methods for TPPO removal include:

  • Column Chromatography: This is the most common laboratory method for separating the vinyl quinoline from TPPO.[3]

  • Crystallization: Differences in solubility between the vinyl quinoline and TPPO can be exploited for purification by crystallization.

  • Precipitation with Metal Salts: Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the crude reaction mixture can precipitate TPPO as a metal complex, which can then be filtered off.

Q2: How can I control the E/Z stereochemistry of the vinyl quinoline product?

A2: The stereochemistry of the double bond is primarily determined by the nature of the phosphonium ylide used:

  • Stabilized ylides , which have an electron-withdrawing group (e.g., -CO₂R, -COR), are more stable and generally lead to the formation of the (E)-alkene as the major product.[4]

  • Non-stabilized ylides , such as those with alkyl substituents, are more reactive and typically yield the (Z)-alkene as the major product, especially under kinetic, salt-free conditions.[1][4]

Q3: Are there alternative reactions to the Wittig synthesis for preparing vinyl quinolines that avoid the TPPO byproduct?

A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative. It employs a phosphonate-stabilized carbanion instead of a phosphonium ylide. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making it much easier to remove during aqueous work-up, thus simplifying purification. The HWE reaction also typically favors the formation of (E)-alkenes.

Q4: Can the nitrogen atom in the quinoline ring interfere with the Wittig reaction?

A4: While the quinoline nitrogen is basic, it is generally not reactive enough to interfere with the Wittig reaction under typical conditions. The ylide is a much stronger nucleophile and will preferentially react with the aldehyde.

Q5: My Wittig reaction is not proceeding to completion. What are some common reasons for this?

A5: Incomplete reactions can be due to several factors:

  • Poor ylide formation: Ensure your base is strong enough and fresh, and that your reaction is conducted under anhydrous conditions.

  • Sterically hindered or unreactive aldehyde: Quinoline aldehydes with bulky substituents may react slowly. Increasing the reaction temperature or switching to a more reactive olefination reagent like an HWE reagent can help.

  • Aldehyde degradation: Aldehydes can be sensitive to oxidation or polymerization.[1] Using freshly purified aldehyde is recommended.

Experimental Protocols

Protocol 1: Wittig Synthesis of 2-Vinylquinoline

This protocol is a representative procedure for the synthesis of 2-vinylquinoline from 2-quinolinecarboxaldehyde and methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Quinolinecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add methyltriphenylphosphonium bromide (1.2 equivalents) portion-wise to the stirred NaH suspension.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

  • Wittig Reaction: In a separate flask, dissolve 2-quinolinecarboxaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the ylide solution back to 0°C and slowly add the solution of 2-quinolinecarboxaldehyde dropwise via a syringe or dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will contain the desired 2-vinylquinoline and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the product from the TPPO.

Quantitative Data (Representative):

ProductStarting AldehydeYlideBaseSolventYield (%)E/Z Ratio
2-Vinylquinoline2-QuinolinecarboxaldehydeMethyltriphenylphosphonium bromideNaHTHF60-80N/A
(E)-2-Styrylquinoline2-QuinolinecarboxaldehydeBenzyltriphenylphosphonium chloride (non-stabilized)NaHTHF~75>95:5 (Z favored)
(E)-Ethyl 3-(quinolin-2-yl)acrylate2-Quinolinecarboxaldehyde(Carbethoxymethylene)triphenylphosphorane (stabilized)NaOEtEthanol~85>5:95 (E favored)

Note: Yields and E/Z ratios are illustrative and can vary based on specific reaction conditions and the purity of reagents.

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction phosphonium R-CH₂-PPh₃⁺ X⁻ (Phosphonium Salt) ylide R-CH=PPh₃ (Ylide) phosphonium->ylide + Base - Base-H⁺ X⁻ base Base oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Quinoline-CHO aldehyde Quinoline-CHO (Aldehyde) aldehyde->oxaphosphetane product Vinyl Quinoline oxaphosphetane->product tppo Ph₃P=O (TPPO) oxaphosphetane->tppo

Caption: General workflow of the Wittig synthesis of vinyl quinolines.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Vinyl Quinoline check_ylide Check Ylide Formation (e.g., color change, TLC of aldehyde) start->check_ylide ylide_ok Ylide Formation OK? check_ylide->ylide_ok ylide_bad Incomplete Ylide Formation ylide_ok->ylide_bad No check_reaction Check Reaction Progress (TLC after several hours) ylide_ok->check_reaction Yes fix_ylide Use fresh/stronger base Ensure anhydrous conditions ylide_bad->fix_ylide reaction_ok Reaction Progressing? check_reaction->reaction_ok reaction_bad No Reaction or Stalled reaction_ok->reaction_bad No purification Check Purification Step (Analyze crude vs. pure) reaction_ok->purification Yes fix_reaction Increase temperature/time Check aldehyde purity Consider HWE alternative reaction_bad->fix_reaction

Caption: Decision tree for troubleshooting low product yield.

Purification Strategy for TPPO Removal

Purification_Strategy crude Crude Product (Vinyl Quinoline + TPPO) precipitation Option 1: Precipitation Add ZnCl₂ or MgCl₂ crude->precipitation chromatography Option 2: Direct Chromatography (e.g., Silica Gel) crude->chromatography filtration Filtration precipitation->filtration filtrate Filtrate (Enriched Vinyl Quinoline) filtration->filtrate solid Solid (TPPO-Metal Complex) filtration->solid filtrate->chromatography pure_product Pure Vinyl Quinoline chromatography->pure_product

Caption: Purification workflow for removing triphenylphosphine oxide.

References

Troubleshooting low yield in Heck coupling reactions with chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the Heck coupling of chloroquinolines. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with a chloroquinoline substrate failing or giving a very low yield?

Low yields in Heck reactions involving chloroquinolines are common and typically stem from the inherent low reactivity of the C-Cl bond.[1][2] Unlike their bromide or iodide counterparts, aryl chlorides have a strong carbon-halogen bond, making the initial oxidative addition step to the palladium catalyst kinetically challenging.[3] Success requires moving beyond standard Heck conditions to a system specifically designed to activate this robust bond. Key factors to scrutinize are the catalyst-ligand system, the choice of base, reaction temperature, and solvent.

Q2: What is the single most critical factor for a successful Heck coupling with a chloroquinoline?

The choice of the phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating aryl chlorides.[3] You must use specialized, electron-rich, and sterically bulky phosphine ligands. These ligands stabilize the palladium catalyst and facilitate the difficult oxidative addition step, which is the rate-determining step for aryl chlorides.[4]

Q3: I'm observing a dark precipitate (palladium black) in my reaction. What does this mean?

The formation of a black precipitate is likely palladium black, which results from the aggregation and precipitation of the Pd(0) catalyst.[5] This indicates catalyst deactivation and is a common reason for incomplete reactions or low yields. It can be caused by excessively high temperatures, an inappropriate ligand that fails to stabilize the catalytic species, or the presence of impurities.[3]

Detailed Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue: No Reaction or Extremely Low Conversion

Q4: My catalyst system seems inactive for the chloroquinoline coupling. How do I choose the right components and ensure they are active?

The activation of aryl chlorides is demanding and requires a highly active catalyst. Consider the following:

  • Palladium Precursor: Standard Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or PdCl₂ are suitable starting points.[6][7] The active Pd(0) species is generated in situ.[8][9] Using a direct Pd(0) source like Pd(PPh₃)₄ is often less efficient for these challenging substrates because the ligand dissociation required to start the cycle can be slow.[10]

  • Ligand Selection: This is the most critical decision. For chloroquinolines, you need electron-rich and bulky ligands that promote the oxidative addition step.[4] Less reactive aryl halides require bulky, electron-donating phosphines.[3] Tri-tert-butylphosphine (P(t-Bu)₃) is a classic choice for activating aryl chlorides.[4] Modern biaryl phosphine ligands (Buchwald ligands) are also highly effective.

  • Catalyst Deactivation: The active catalyst can be sensitive. Ensure your reagents and solvent are sufficiently pure and, if the protocol demands, anhydrous. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine ligand and the Pd(0) center.

Table 1: Comparison of Ligand Classes for Heck Coupling with Aryl Chlorides

Ligand TypeExamplesSuitability for ChloroquinolinesKey Characteristics
Simple Triarylphosphines PPh₃, P(o-tol)₃Generally PoorNot electron-rich enough to promote oxidative addition of the C-Cl bond effectively.[3][4]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Good to ExcellentHighly electron-rich and sterically demanding, which facilitates oxidative addition.[4]
Biarylphosphines (Buchwald) XPhos, SPhos, RuPhosExcellentState-of-the-art ligands designed for activating unreactive C-Cl and C-Br bonds; provide high stability and activity.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesGood to ExcellentStrong σ-donors that form stable complexes with palladium, often stable at high temperatures.[3]

Q5: Could the base be the cause of my low yield? Which base should I use and why?

Yes, the base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle and neutralizing the generated acid (HCl).[6][11] The choice of base can significantly impact reaction rate and final yield.[12]

  • Base Strength: For challenging substrates like chloroquinolines, stronger bases are often required. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently more effective than organic amine bases like triethylamine (Et₃N).[13][14]

  • Solubility and Heterogeneity: Inorganic bases are often poorly soluble in organic solvents. This can be advantageous in some cases by maintaining a low concentration of base in solution, but it can also lead to slow reactions. Using a highly polar aprotic solvent can improve solubility.

  • Additives: In some cases, additives like tetralkylammonium salts (e.g., n-Bu₄NCl, TBAB) can act as phase-transfer agents, increasing the efficacy of inorganic bases and stabilizing the palladium catalyst.[4]

Table 2: Influence of Common Bases and Solvents on Heck Reactions

BaseCommon SolventsTemperature Range (°C)Comments
Triethylamine (Et₃N) Acetonitrile, DMF80 - 120A common organic base, but may not be strong enough for activating chloroquinolines.[4][7]
Potassium Carbonate (K₂CO₃) DMF, DMAc, NMP, Dioxane100 - 140A robust and effective inorganic base for difficult couplings.[14][15] Often used with a phase-transfer agent.
Cesium Carbonate (Cs₂CO₃) Dioxane, Toluene, DMF100 - 140More soluble and often more reactive than K₂CO₃, but also more expensive.
Potassium Phosphate (K₃PO₄) Dioxane, Toluene100 - 130A strong, non-nucleophilic base that is effective in many cross-coupling reactions.

Yields are highly substrate-dependent. This table provides general guidance.

Issue: Reaction Stalls or Produces Significant Byproducts

Q6: My reaction starts but seems to stop before completion. How can I drive it to completion?

A stalling reaction often points to catalyst deactivation or suboptimal reaction conditions.

  • Increase Temperature: Activating the C-Cl bond requires significant thermal energy.[3] Reactions are typically run at temperatures between 100 °C and 140 °C. Use a high-boiling polar aprotic solvent like NMP, DMAc, or Dioxane to achieve these temperatures safely.[15]

  • Ensure Proper Mixing: If you are using a heterogeneous inorganic base, vigorous stirring is essential to ensure efficient reaction.

  • Check for Impurities: Water and oxygen can be detrimental. While some Heck protocols are tolerant to water, it is best to start with dry solvents and reagents and maintain an inert atmosphere, especially when troubleshooting.[8]

Q7: I am getting my desired product, but also significant side products. What are they and how can I avoid them?

Common side reactions in Heck couplings include:

  • Reductive Heck Reaction: Instead of β-hydride elimination to form the desired substituted alkene, the intermediate can undergo a conjugate addition, especially with electron-poor alkenes. This can sometimes be influenced by the choice of base, solvent, and temperature.[3]

  • Olefin Isomerization: The product alkene can isomerize to a thermodynamically more stable isomer. This occurs when the rate of olefin dissociation from the palladium complex is slow. The addition of certain salts or bases can sometimes suppress this side reaction by promoting reductive elimination.[11]

  • Homocoupling: You may observe homocoupling of your alkene partner (e.g., styrene forming stilbene). This is usually a minor pathway but can become significant if the main catalytic cycle is inefficient.

Visualizations and Workflows

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing low-yield issues.

TroubleshootingFlow cluster_catalyst 1. Catalyst System Check cluster_conditions 2. Reaction Conditions Check cluster_reagents 3. Reagent Purity Check Start Low Yield Observed Catalyst Is the Catalyst/Ligand Appropriate for Aryl-Cl? Start->Catalyst Conditions Are Conditions Forcing Enough? Start->Conditions Reagents Are Reagents Pure and Dry? Start->Reagents Ligand Use Bulky, Electron-Rich Ligand (e.g., P(t-Bu)3, XPhos) Catalyst->Ligand No Deactivation Is Catalyst Deactivating? (e.g., Pd Black) Catalyst->Deactivation Yes Inert Ensure Inert Atmosphere (N2 / Ar) Deactivation->Inert Yes Temp Increase Temperature (100-140 °C) Conditions->Temp No Solvent Use High-Boiling Polar Aprotic Solvent (DMF, NMP, Dioxane) Temp->Solvent Base Use Strong Inorganic Base (K2CO3, Cs2CO3) Solvent->Base Purify Purify Starting Materials (Chloroquinoline, Alkene) Reagents->Purify No Dry Use Anhydrous Solvents Purify->Dry HeckCycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Oxidative Addition (Slow for R-Cl) Pd0->PdII_Aryl + R-Cl Complex1 L₂Pd(II)(Aryl)(Cl) PdII_Aryl->Complex1 Coordination Alkene Coordination Complex1->Coordination + Alkene Complex2 Alkene π-Complex Coordination->Complex2 Insertion Migratory Insertion Complex2->Insertion Complex3 σ-Alkylpalladium(II) Intermediate Insertion->Complex3 Elimination β-Hydride Elimination Complex3->Elimination Complex4 Hydrido-palladium(II) Complex Elimination->Complex4 + Product Regeneration Reductive Elimination (Base) Complex4->Regeneration + Base Regeneration->Pd0 + Base-HCl

References

Technical Support Center: Photostability of Chloroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of chloroquinoline compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for chloroquinoline compounds like chloroquine (CQ)?

A1: The primary mechanism of direct photodegradation for chloroquine (CQ) in solution when exposed to simulated sunlight involves the compound absorbing light and transitioning to an excited triplet state (³CQ*).[1][2][3] The main initial step in the degradation pathway is the cleavage of the carbon-chlorine (C-Cl) bond on the quinoline ring.[1][2][3] This is typically followed by the substitution of the chlorine atom with a hydroxyl group and subsequent oxidation of the molecule, leading to various degradation products.[1][2][3] Photoionization, resulting in the formation of a radical cation, has also been identified as a contributing process.[4]

Q2: How does pH affect the stability of chloroquinoline solutions?

A2: The pH of the solution is a critical factor influencing the photodegradation rate of chloroquinoline compounds. For chloroquine, the rate of photodegradation significantly increases as the pH becomes more alkaline, particularly in the range of 6.0 to 10.0.[1][2][3] This is because the deprotonated form of the molecule, which is more prevalent at higher pH, is more susceptible to degradation.[1] Conversely, hydroxychloroquine has been shown to be very stable under acidic conditions but will degrade under strongly basic conditions, especially at elevated temperatures.[5]

Q3: What are the best practices for storing chloroquinoline solutions to minimize photodegradation?

A3: To minimize photodegradation, chloroquinoline solutions should be protected from light by using amber or opaque containers.[5][6] Studies on hydroxychloroquine suspensions have demonstrated good stability for up to 16 weeks when stored in amber plastic bottles at either refrigerated (4°C) or room temperature (25°C).[5][6] While refrigeration can slow down degradation kinetics, consistent protection from light is the most crucial factor.

Q4: Can I use stabilizing agents to prevent the photodegradation of my chloroquinoline solution?

A4: While the literature on specific photostabilizers for chloroquinoline solutions is sparse, general strategies for photostabilization can be applied. The use of UV absorbers or quenchers that can accept energy from the excited state of the chloroquinoline molecule could theoretically reduce degradation. However, the compatibility and potential interference of these agents with the intended application must be carefully evaluated. For formulated products, excipients that create a light-barrier film or matrix can also offer protection.

Q5: What analytical techniques are most suitable for monitoring the photodegradation of chloroquinolines?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for quantifying the concentration of chloroquine or hydroxychloroquine and their degradation products.[7][8] For the identification and structural elucidation of the photoproducts, HPLC coupled with mass spectrometry (LC-MS/MS) is a powerful technique.[1][2][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid degradation of the chloroquinoline compound in solution. 1. Exposure to Light: The solution is not adequately protected from ambient or UV light. 2. High pH: The solution has a high pH (alkaline), which accelerates photodegradation.[1][2] 3. Elevated Temperature: The solution is being stored or used at a high temperature.[1][9]1. Store and handle the solution in amber or opaque containers. Wrap containers in aluminum foil for extra protection. 2. If compatible with your experimental design, adjust the pH to a more acidic or neutral level. 3. Store solutions at controlled room temperature or under refrigeration.
Inconsistent or non-reproducible degradation rates between experiments. 1. Variable Light Exposure: Inconsistent light intensity or wavelength exposure between samples. 2. Fluctuating Temperature: Lack of temperature control during the experiment. 3. Inconsistent Initial Concentration: The degradation rate can be dependent on the initial concentration of the compound.[1]1. Use a photostability chamber with a calibrated and consistent light source. 2. Conduct experiments in a temperature-controlled environment such as an incubator or water bath. 3. Ensure the initial concentration of the chloroquinoline compound is consistent across all experiments.
Appearance of unexpected peaks in HPLC chromatograms. 1. Formation of Degradation Products: The compound is degrading, leading to the formation of new chemical species.[1][10] 2. Solvent Degradation: The solvent itself may be degrading or reacting with the compound. 3. Contamination: Contamination from glassware, reagents, or handling.1. Characterize the new peaks using LC-MS/MS to identify the degradation products. 2. Run a solvent blank under the same experimental conditions to check for solvent-related peaks. 3. Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.

Data on Photodegradation of Chloroquine

The following tables summarize quantitative data on the photodegradation of chloroquine (CQ) under various conditions.

Table 1: Effect of pH on the Photodegradation Quantum Yield and Observed Rate Constant (kobs) of Chloroquine

pHQuantum Yield (Φ)kobs (min-1)
6.04.5 x 10-50.0095
7.0-0.013
8.0-0.021
9.0-0.035
10.00.0250.046
Data sourced from a study on the direct photodegradation of chloroquine under simulated sunlight.[1]

Table 2: Effect of Initial Chloroquine Concentration on the Observed Rate Constant (kobs)

Initial Concentration (μM)kobs (min-1)
10.00.027
20.00.021
40.00.011
80.00.0026
Data sourced from a study on the direct photodegradation of chloroquine under simulated sunlight.[1]

Experimental Protocols

Protocol 1: Photostability Testing of Chloroquinoline Solutions

This protocol outlines a general procedure for assessing the photostability of a chloroquinoline compound in solution, consistent with ICH Q1B guidelines.

  • Solution Preparation: Prepare a solution of the chloroquinoline compound in the desired solvent and at a relevant concentration.

  • Sample Containers: Aliquot the solution into photostable (e.g., amber) and transparent containers (e.g., clear glass or quartz). The photostable containers will serve as dark controls.

  • Light Exposure: Place the transparent containers in a photostability chamber equipped with a light source that provides a combination of UV and visible light (e.g., a xenon lamp). The light intensity should be monitored and controlled. Store the dark controls at the same temperature but protected from light.

  • Sampling: At predetermined time intervals, withdraw samples from both the light-exposed and dark control containers.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Evaluation: Compare the concentration of the chloroquinoline compound in the light-exposed samples to that in the dark controls to determine the extent of photodegradation.

Protocol 2: Identification of Photodegradation Products by LC-MS/MS

  • Forced Degradation: Expose a solution of the chloroquinoline compound to a light source for a sufficient duration to achieve significant degradation (e.g., 10-20%).

  • LC Separation: Inject the degraded sample into an HPLC system equipped with a suitable column (e.g., C18) to separate the parent compound from its degradation products.[1] A gradient elution method is often employed.[1]

  • MS/MS Analysis: The eluent from the HPLC is directed into a mass spectrometer.

    • Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and the degradation products.

    • Product Ion Scan (MS/MS): Select the molecular ions of the degradation products and subject them to collision-induced dissociation (CID) to generate fragmentation patterns.

  • Structure Elucidation: Analyze the fragmentation patterns to deduce the chemical structures of the photodegradation products.

Visualizations

Photodegradation_Pathway CQ Chloroquine (CQ) Excited_CQ Excited Triplet State (³CQ*) CQ->Excited_CQ Light (hν) Cleavage C-Cl Bond Cleavage Excited_CQ->Cleavage Intermediate Quinoline Radical Cleavage->Intermediate Hydroxylation Hydroxylation Intermediate->Hydroxylation Product1 Hydroxy-Chloroquine Analog Hydroxylation->Product1 Oxidation Further Oxidation Product1->Oxidation Final_Products Carboxylic Products Oxidation->Final_Products

Caption: Primary photodegradation pathway of Chloroquine.

Troubleshooting_Workflow Start Rapid Degradation Observed Check_Light Is solution protected from light? Start->Check_Light Protect_Light Use amber/opaque containers. Wrap with foil. Check_Light->Protect_Light No Check_pH Is pH of the solution alkaline? Check_Light->Check_pH Yes Protect_Light->Check_pH Adjust_pH Adjust pH to a lower value (if compatible). Check_pH->Adjust_pH Yes Check_Temp Is temperature elevated? Check_pH->Check_Temp No Adjust_pH->Check_Temp Control_Temp Store at controlled room temp or refrigerate. Check_Temp->Control_Temp Yes End Problem Resolved Check_Temp->End No Control_Temp->End

Caption: Troubleshooting workflow for rapid degradation.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Sol Prepare Chloroquinoline Solution Aliquot Aliquot into Transparent & Opaque (Control) Containers Prep_Sol->Aliquot Expose Expose transparent samples in photostability chamber Aliquot->Expose Store_Dark Store opaque controls in the dark Aliquot->Store_Dark Sample Sample at Time Intervals Expose->Sample Store_Dark->Sample Analyze Analyze via HPLC Sample->Analyze Compare Compare Exposed vs. Control Analyze->Compare

Caption: Workflow for photostability testing.

References

Technical Support Center: Optimizing Solvent Systems for Stilbene Isomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of stilbene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the separation of (E)- and (Z)-stilbene isomers?

The separation of stilbene isomers is primarily based on their differing physical properties, which arise from their distinct molecular geometries. The (E)-isomer (trans) is generally less polar and more stable, with a higher melting point and lower solubility in many nonpolar solvents compared to the (Z)-isomer (cis).[1][2] The (Z)-isomer is more polar due to its molecular asymmetry, which prevents the dipole moments from canceling out.[3] This difference in polarity is the key to chromatographic separations.[2]

Q2: Which analytical techniques are most effective for monitoring the purity of stilbene isomers during purification?

Several techniques are effective for assessing the purity and isomeric ratio of your sample:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography separation. The less polar (E)-isomer will have a higher Rf value (travel further up the plate) than the more polar (Z)-isomer on a silica gel plate.[1]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is highly effective for separating the isomers. The less polar (E)-stilbene will have a longer retention time than the more polar (Z)-isomer.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between the isomers. The vinyl protons of the cis and trans isomers appear at distinct chemical shifts (around 6.55 ppm for cis and 7.11 ppm for trans).[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate cis- and trans-isomers based on their significant boiling point differences (cis-stilbene: 82-84 °C, trans-stilbene: 305-307 °C). However, their mass spectra are often identical.[5]

Q3: Can the (Z)-isomer convert to the (E)-isomer during purification?

Yes, (Z)-stilbenes can isomerize to the more thermodynamically stable (E)-isomer, especially when exposed to heat, light (UV), or acidic conditions.[1] To minimize this conversion when isolating the (Z)-isomer, it is advisable to work in a fume hood with the sash down to minimize light exposure and to avoid acidic conditions.[1] Wrapping the chromatography column in aluminum foil can also prevent light-induced isomerization.[2]

Troubleshooting Guides

Column Chromatography

Problem: Poor or no separation of isomers on a silica gel column.

  • Potential Cause: Inappropriate solvent system. The eluent may be too polar, causing co-elution, or not polar enough, resulting in no elution.[1]

    • Solution: Optimize the solvent system using TLC first. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or toluene.[1] A good starting point for TLC is a solvent system that provides Rf values of approximately 0.3 and 0.5.[1]

  • Potential Cause: Column overloading. Applying too much crude product reduces separation efficiency.[1]

    • Solution: Reduce the sample load. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1]

  • Potential Cause: Improperly packed column. Channeling in the silica gel can lead to a non-uniform flow of the mobile phase.[1]

    • Solution: Ensure the silica gel is packed uniformly as a slurry and the column is vertical. Adding a layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition.[1]

  • Potential Cause: Isomerization on the column. Silica gel can be slightly acidic, which may catalyze the isomerization of the (Z)-isomer to the (E)-isomer.[2]

    • Solution: Consider using silica gel that has been treated with a small amount of a non-interfering base, like triethylamine (~0.1-1% added to the eluent), to neutralize acidic sites.[2]

Problem: Low yield of the desired isomer.

  • Potential Cause: Loss during column chromatography. The compound may be strongly adsorbed to the silica gel, or too many fractions may have been discarded.[1]

    • Solution: Collect smaller fractions and analyze them by TLC to avoid discarding fractions containing the product.[1]

  • Potential Cause: Isomerization. The (Z)-isomer can be sensitive to light and acid, potentially converting to the more stable (E)-isomer.[1]

    • Solution: Minimize exposure to light and acid. Work in a fume hood with the sash down and avoid acidic conditions if the (Z)-isomer is the target.[1]

Recrystallization

Problem: Co-precipitation of isomers during recrystallization.

  • Potential Cause: Inappropriate solvent choice. The solvent may not have a significant enough solubility difference for the two isomers at different temperatures.[1]

    • Solution: Select a solvent where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the other isomer remains soluble at low temperatures. For example, the (E)-isomer of 4,4'-dibromostilbene is significantly less soluble in ethanol than the (Z)-isomer.[1]

  • Potential Cause: Cooling the solution too quickly. Rapid cooling can trap the more soluble isomer within the crystal lattice of the less soluble isomer.[2]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the desired isomer.[1]

Problem: The compound "oils out" instead of forming crystals.

  • Potential Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.[2]

    • Solution: Use a more dilute solution by adding more hot solvent. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[2]

Data Presentation

Table 1: Solvent Systems for Column Chromatography of Stilbene Isomers

Stilbene DerivativeStationary PhaseSolvent System (v/v)Isomer Elution OrderReference
cis/trans-StilbeneAluminaHexane, then 20% Ethyl Acetate/Hexanecis elutes first with hexane[4]
cis/trans-StilbeneSilica Gel98:2 Hexane:Ethyl Acetatetrans elutes first[6]
(E/Z)-4,4'-DibromostilbeneSilica GelHexane, then gradient with Toluene (e.g., 9:1, 4:1, 1:1 Hexane:Toluene)Less polar impurities, then (Z)-isomer[1]
trans-Stilbene-d2Silica GelHexane/Ethyl Acetate mixtures (e.g., 99:1, 98:2)trans elutes before cis[2]

Table 2: Solvents for Recrystallization of Stilbene Isomers

Stilbene Isomer to be PurifiedRecommended Solvent(s)Key ConsiderationsReference
(E)-4,4'-DibromostilbeneXylene---[1]
(E)-StilbeneEthanolThe (E)-isomer is significantly less soluble than the (Z)-isomer upon cooling.[1]
trans-Stilbene-d295% EthanolDissolve in minimal hot solvent and cool slowly.[2]

Experimental Protocols

Protocol 1: Purification of (Z)-4,4'-Dibromostilbene by Silica Gel Column Chromatography

This protocol is adapted from a standard procedure for separating stilbene isomers.[1]

  • Prepare the column: Pack a glass column with a slurry of silica gel (60-120 mesh) in hexane. Ensure the packing is uniform and free of air bubbles.[1][2]

  • Load the sample: Dissolve the crude product in a minimal amount of toluene and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column. Add a thin layer of sand on top of the sample.[1]

  • Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of toluene (e.g., 9:1, 4:1, 1:1 hexane:toluene).[1]

  • Collect and analyze fractions: Collect fractions and monitor the separation using TLC. The (Z)-isomer, being more polar, will elute after the less polar impurities.[1]

  • Combine and evaporate: Combine the fractions containing the pure (Z)-isomer and remove the solvent under reduced pressure.[1]

Protocol 2: Purification of trans-Stilbene-d2 by Recrystallization

This method is effective for separating the trans-isomer from the more soluble cis-isomer.[2]

  • Dissolution: Place the crude trans-stilbene-d2 in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently while stirring until all the solid has just dissolved. Do not add excessive solvent.[2]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. White, needle-like crystals should form.[2]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing the cis-isomer.[2]

  • Drying: Dry the purified crystals completely. The melting point of the purified product should be sharp and close to 125 °C. Purity should be confirmed by an appropriate analytical method (e.g., HPLC or NMR).[2]

Visualizations

experimental_workflow_column_chromatography prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elution Elute with Solvent Gradient (e.g., Hexane -> Hexane/Toluene) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Isomer evaporate->pure_product

Caption: Workflow for stilbene isomer purification by column chromatography.

logical_relationship_troubleshooting poor_separation Poor Separation cause1 Incorrect Solvent Polarity poor_separation->cause1 is caused by cause2 Column Overloading poor_separation->cause2 is caused by cause3 Improper Packing poor_separation->cause3 is caused by solution1 Optimize Solvent with TLC cause1->solution1 is resolved by solution2 Reduce Sample Load cause2->solution2 is resolved by solution3 Repack Column Uniformly cause3->solution3 is resolved by

Caption: Troubleshooting logic for poor chromatographic separation.

References

Minimizing byproduct formation in large-scale synthesis of Montelukast intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the large-scale synthesis of Montelukast intermediates.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of Montelukast intermediates.

Grignard Reaction Troubleshooting

Q1: My Grignard reaction to form the diol intermediate is showing low yield and a significant amount of a ketone byproduct. What are the likely causes and how can I resolve this?

A1: The formation of a ketone byproduct during the Grignard reaction is a common issue. This typically arises from the reaction of the Grignard reagent with the ester intermediate to form a ketone, which may not fully react to form the desired tertiary alcohol.

Possible Causes and Solutions:

  • Grignard Reagent Reactivity: The reactivity of the Grignard reagent is crucial. Ensure that the methylmagnesium chloride or bromide is fresh and has been properly titrated to determine its exact molarity.

  • Reaction Temperature: Low temperatures are critical to control the reaction rate and prevent side reactions. Maintaining the temperature between -15°C and 0°C is often recommended.

  • Addition Rate: A slow, controlled addition of the Grignard reagent to the ester intermediate can help to minimize the formation of the ketone byproduct.

  • Use of Cerium Chloride: The addition of anhydrous cerium (III) chloride can significantly reduce the formation of the ketone impurity. Cerium trichloride is believed to form a more selective organocerium reagent in situ, which preferentially attacks the ester over the ketone.

Mesylation Reaction Troubleshooting

Q2: During the mesylation of the diol intermediate, I am observing the formation of a significant amount of a cyclic ether impurity. How can I prevent this?

A2: The formation of a cyclic ether is a known side reaction during the mesylation of the diol intermediate, especially at elevated temperatures. The secondary alcohol is mesylated, and subsequently, the tertiary alcohol can displace the mesyl group in an intramolecular nucleophilic substitution.

Possible Causes and Solutions:

  • Reaction Temperature: Strict temperature control is the most critical factor in preventing the formation of the cyclic ether impurity. The reaction should be carried out at a low temperature, typically between -25°C and -15°C.[1] At higher temperatures, the rate of the intramolecular cyclization increases significantly.

  • Order of Reagent Addition: Adding the methanesulfonyl chloride slowly to a solution of the diol and a non-nucleophilic base (like diisopropylethylamine) at a low temperature can help to control the reaction.

  • Prompt Use of Mesylate: The mesylated intermediate can be unstable. It is often recommended to use it in the subsequent step as soon as possible after its formation.

Thiol Addition Reaction Troubleshooting

Q3: The final coupling reaction between the mesylated intermediate and 1-(mercaptomethyl)cyclopropaneacetic acid is resulting in the formation of sulfoxide and sulphone impurities. What is the cause and how can I minimize these?

A3: The formation of sulfoxide and sulphone impurities is due to the oxidation of the thioether linkage in the Montelukast molecule. This can occur during the reaction, work-up, or even during storage if the material is exposed to air.

Possible Causes and Solutions:

  • Exclusion of Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Degassing of Solvents: Using degassed solvents can also reduce the amount of dissolved oxygen available for oxidation.

  • Control of Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures, as these can increase the likelihood of oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant during the work-up or crystallization may help to prevent oxidation.

Quantitative Data on Byproduct Formation

The following tables summarize the impact of various reaction conditions on the yield and purity of Montelukast intermediates.

Table 1: Effect of Cerium Chloride on Grignard Reaction Purity

ConditionKetone Impurity (%)Diol Intermediate Yield (%)
Without CeCl₃5-10~80
With CeCl₃< 1> 90

Table 2: Influence of Temperature on Mesylation Byproduct Formation

Reaction Temperature (°C)Cyclic Ether Impurity (%)Desired Mesylate Yield (%)
0 to 55-8~85
-15 to -10< 1> 95
-25 to -20< 0.5> 98

Table 3: Purity Profile of Montelukast After Purification

Purification MethodSulfoxide Impurity (%)Styrene Impurity (%)Final Purity (%)
Amine Salt Crystallization< 0.1< 0.1> 99.5
Silica Gel Chromatography< 0.2< 0.15> 99.0

Experimental Protocols

Protocol 1: Grignard Reaction for Diol Intermediate Synthesis

  • Preparation: To a solution of methyl 2-((S)-3-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate in anhydrous toluene, add anhydrous cerium (III) chloride (1.2 equivalents).

  • Grignard Addition: Cool the mixture to -15°C under a nitrogen atmosphere. Slowly add a solution of methylmagnesium chloride (3.0 equivalents in THF) dropwise, maintaining the temperature below -10°C.

  • Reaction Monitoring: Stir the reaction mixture at -10°C to -5°C for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride at a temperature below 0°C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Crystallize the crude product from a suitable solvent system such as toluene/heptane to yield the pure diol intermediate.

Protocol 2: Mesylation of Diol Intermediate

  • Preparation: Dissolve the diol intermediate (1 equivalent) in anhydrous dichloromethane and add diisopropylethylamine (1.5 equivalents).

  • Mesylation: Cool the solution to -25°C under a nitrogen atmosphere. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature below -20°C.

  • Reaction Monitoring: Stir the reaction mixture at -20°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with cold water and then with brine. Dry the organic layer over anhydrous sodium sulfate and use the resulting solution of the mesylate directly in the next step.

Protocol 3: Thiol Addition to Form Montelukast

  • Thiolate Formation: In a separate flask, dissolve 1-(mercaptomethyl)cyclopropaneacetic acid (1.2 equivalents) in dimethylformamide. Cool the solution to 0°C and add a base such as sodium methoxide (2.2 equivalents) portion-wise.

  • Coupling Reaction: To the solution of the mesylate from Protocol 2, add the freshly prepared thiolate solution at -20°C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC until the mesylate is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude Montelukast can then be purified by forming a salt, such as the dicyclohexylamine salt, followed by crystallization.[2]

Visualizations

Montelukast_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_reagents Reagents Hydroxy_Ester Hydroxy Ester Intermediate Diol Diol Intermediate Hydroxy_Ester->Diol Grignard Reaction Mesylate Mesylated Intermediate Diol->Mesylate Mesylation Montelukast_Acid Montelukast (Free Acid) Mesylate->Montelukast_Acid Thiol Addition Montelukast_Sodium Montelukast Sodium Montelukast_Acid->Montelukast_Sodium Salt Formation MeMgCl CH3MgCl / CeCl3 MeMgCl->Hydroxy_Ester MsCl MsCl / Base MsCl->Diol Thiol Thiol Precursor + Base Thiol->Mesylate NaOH NaOH NaOH->Montelukast_Acid

Caption: Synthetic pathway for Montelukast.

Byproduct_Formation cluster_main_path Main Synthetic Route cluster_byproducts Byproduct Formation Diol Diol Intermediate Mesylate Mesylated Intermediate Diol->Mesylate Mesylation (-25°C) Styrene_Impurity Styrene Impurity Diol->Styrene_Impurity Dehydration Montelukast Montelukast Mesylate->Montelukast Thiol Addition Cyclic_Ether Cyclic Ether Mesylate->Cyclic_Ether High Temp. Sulfoxide Sulfoxide/Sulphone Montelukast->Sulfoxide Oxidation (Air)

Caption: Key byproduct formation pathways.

Troubleshooting_Workflow Start Impurity Detected Identify_Impurity Identify Impurity (e.g., via HPLC-MS) Start->Identify_Impurity Grignard_Issue Ketone Impurity? Identify_Impurity->Grignard_Issue Mesylation_Issue Cyclic Ether? Grignard_Issue->Mesylation_Issue No Optimize_Grignard Optimize Grignard: - Check reagent quality - Lower temperature - Add CeCl3 Grignard_Issue->Optimize_Grignard Yes Thiol_Issue Sulfoxide? Mesylation_Issue->Thiol_Issue No Optimize_Mesylation Optimize Mesylation: - Lower temperature to -25°C - Slow addition of MsCl Mesylation_Issue->Optimize_Mesylation Yes Optimize_Thiol_Addition Optimize Thiol Addition: - Use inert atmosphere - Degas solvents Thiol_Issue->Optimize_Thiol_Addition Yes Re-analyze Re-analyze Purity Thiol_Issue->Re-analyze No Optimize_Grignard->Re-analyze Optimize_Mesylation->Re-analyze Optimize_Thiol_Addition->Re-analyze

Caption: Troubleshooting workflow for impurity analysis.

References

Stability issues of the aldehyde functional group during quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of the aldehyde functional group during these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with aldehydes during quinoline synthesis?

A1: Aldehydes are versatile reactants in several quinoline syntheses, but their reactivity can also lead to stability issues. The most common problems include:

  • Polymerization/Tar Formation: Under the strongly acidic and high-temperature conditions of reactions like the Doebner-von Miller and Skraup syntheses, α,β-unsaturated aldehydes are prone to acid-catalyzed polymerization, resulting in the formation of intractable tars and significantly reducing the yield of the desired quinoline.[1][2][3][4]

  • Self-Condensation (Aldol Condensation): In base-catalyzed reactions like the Friedländer synthesis, aldehydes with α-hydrogens can undergo self-condensation, leading to undesired byproducts.[4]

  • Oxidation: Aldehydes can be sensitive to oxidation, especially under harsh reaction conditions, which can lead to the formation of carboxylic acids or other oxidation byproducts.

  • Low Reactivity of Substituted Aldehydes: Aldehydes bearing strong electron-withdrawing groups may exhibit reduced reactivity, leading to low yields. Conversely, those with strong electron-donating groups might be overly reactive and prone to side reactions.[5]

Q2: How can I minimize tar formation in the Doebner-von Miller and Skraup syntheses?

A2: Tar formation is a prevalent issue in these reactions due to the polymerization of α,β-unsaturated aldehydes.[3] Several strategies can be employed to mitigate this:

  • Slow Reagent Addition: A slow, dropwise addition of the aldehyde to the reaction mixture helps to maintain a low concentration of the aldehyde at any given time, thus favoring the desired reaction pathway over polymerization.[2][4]

  • Use of a Biphasic System: Sequestering the aldehyde in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[2][3][4]

  • Moderators in Skraup Synthesis: The addition of a moderator, such as ferrous sulfate (FeSO₄), can help to control the notoriously exothermic nature of the Skraup reaction and reduce charring.[4]

  • Temperature Control: Careful control of the reaction temperature is crucial. The reaction should be initiated with gentle heating, and any exothermic phases should be managed with cooling to prevent localized overheating that can accelerate polymerization.[2]

Q3: My Friedländer synthesis is giving low yields due to self-condensation of the aldehyde. What can I do?

A3: Self-condensation is a common side reaction in the Friedländer synthesis, particularly under basic conditions.[4] Here are some troubleshooting strategies:

  • Use of an Imine Analog: Instead of the 2-aminoaryl aldehyde, its imine analog can be used to avoid the need for basic conditions that promote aldol condensation.

  • Protecting Groups: The aldehyde functional group can be temporarily protected as an acetal. Acetals are stable under the basic or neutral conditions of the Friedländer synthesis and can be easily deprotected after the quinoline ring has been formed.

  • Reaction Condition Optimization: Switching to an acid-catalyzed version of the Friedländer synthesis can prevent base-catalyzed self-condensation. A variety of acid catalysts, from Brønsted acids like p-toluenesulfonic acid to Lewis acids, have been successfully employed.[6][7]

Q4: Are there general strategies to improve the stability and reactivity of sensitive aldehydes?

A4: Yes, a key strategy is the use of protecting groups. The aldehyde is converted to a less reactive functional group that is stable to the reaction conditions and can be easily removed later. For aldehydes, acetals are a common and effective protecting group as they are stable to basic, nucleophilic, and reducing conditions.[8][9]

Troubleshooting Guides

Doebner-von Miller Synthesis: Troubleshooting Aldehyde Instability
Symptom Potential Cause Recommended Solution(s)
Low to no product yield, significant tar/polymer formation. Polymerization of the α,β-unsaturated aldehyde under strong acid catalysis.[2][3]1. Employ a biphasic solvent system: Use a non-polar solvent like toluene for the aldehyde and an aqueous acid for the aniline.[2][4]2. Slow, controlled addition of the aldehyde: Add the aldehyde dropwise to the heated reaction mixture.[2][4]3. Optimize acid concentration and type: Screen different Brønsted and Lewis acids to find a balance between reactivity and side reactions.[2]
Complex mixture of byproducts. Side reactions of the aldehyde other than polymerization.1. Lower the reaction temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.[2]2. Use a milder catalyst: Consider replacing strong mineral acids with a milder Lewis acid.
Reaction is too vigorous and difficult to control. The reaction is highly exothermic.1. Use an ice bath for initial mixing and slow addition of reagents. 2. Ensure efficient stirring to dissipate heat.
Friedländer Synthesis: Troubleshooting Aldehyde Instability
Symptom Potential Cause Recommended Solution(s)
Low yield with significant amounts of high molecular weight byproducts. Base-catalyzed self-condensation (aldol reaction) of the aldehyde.[4]1. Switch to an acid-catalyzed protocol: Use a catalyst such as p-toluenesulfonic acid or iodine.[6][7]2. Use a protecting group: Convert the aldehyde to an acetal before the reaction and deprotect it afterwards.
Formation of unexpected isomers. For unsymmetrical ketones, reaction at the undesired α-carbon.Employ a directing group or a specific catalyst to control regioselectivity.
Low reactivity with aliphatic aldehydes. Aliphatic aldehydes can be less reactive or more prone to enolization and side reactions.1. Use a more active catalyst. 2. Optimize reaction temperature and time.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-phenylquinoline-4-carboxylic acid in a Modified Doebner Reaction
EntryAnilineAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
1AnilineBenzaldehydeNoneEthanolReflux21Low
2AnilineBenzaldehydeH₂NSO₃HWaterReflux21Low
3AnilineBenzaldehydeBF₃·THFMeCN652188
44-MethoxyanilineBenzaldehydeBF₃·THFMeCN652191
54-MethylanilineBenzaldehydeBF₃·THFMeCN652188
Data is illustrative and based on reported findings. Actual yields may vary.[1]
Table 2: Comparison of Reaction Conditions for the Friedländer Synthesis of 2,4-dimethyl-7-chloroquinoline
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanolReflux1275
2p-TsOHTolueneReflux685
3IodineSolvent-free100292
4AuCl₃Acetonitrile80495
This table presents a summary of typical yields under different catalytic conditions for a representative Friedländer reaction.

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Aldehyde Polymerization

This protocol utilizes a biphasic system and slow addition of crotonaldehyde to minimize tar formation.[10]

Materials:

  • Aniline

  • 6 M Hydrochloric acid

  • Crotonaldehyde

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Friedländer Synthesis using an Acetal-Protected Aldehyde

This protocol demonstrates the use of a protecting group strategy to prevent aldehyde side reactions.

Part A: Protection of 2-Aminobenzaldehyde

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in methanol, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4 hours, monitoring the formation of the acetal by TLC.

  • Cool the reaction and neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Remove the methanol under reduced pressure and extract the acetal with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected aldehyde.

Part B: Friedländer Cyclization

  • Dissolve the protected 2-aminobenzaldehyde (1.0 eq) and a ketone with an α-methylene group (e.g., acetone, 1.5 eq) in ethanol.

  • Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture. If the product precipitates, collect it by filtration. Otherwise, remove the solvent and purify the crude product by column chromatography.

Part C: Deprotection of the Quinoline Acetal

  • Dissolve the purified quinoline acetal in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the acid and extract the final quinoline product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the pure quinoline.

Visualizations

experimental_workflow_doebner_von_miller cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aniline and 6 M HCl in flask C Heat aniline solution to reflux A->C B Dissolve crotonaldehyde in toluene (addition funnel) D Add crotonaldehyde solution dropwise over 1-2h B->D C->D E Continue reflux for 4-6h (Monitor by TLC) D->E F Cool to RT E->F G Neutralize with NaOH F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify (distillation or chromatography) I->J

Caption: Experimental workflow for the Doebner-von Miller synthesis with minimized aldehyde polymerization.

troubleshooting_aldehyde_instability cluster_problem Problem Identification cluster_synthesis Synthesis Type cluster_solutions_dvm Solutions cluster_solutions_friedlander Solutions Problem Low Yield / Significant Byproducts DvM Doebner-von Miller / Skraup Problem->DvM Acidic Conditions Friedlander Friedländer Problem->Friedlander Basic/Neutral Conditions Sol1_DvM Use Biphasic System DvM->Sol1_DvM Sol2_DvM Slow Aldehyde Addition DvM->Sol2_DvM Sol3_DvM Optimize Temperature & Catalyst DvM->Sol3_DvM Sol1_F Switch to Acid Catalysis Friedlander->Sol1_F Sol2_F Use Protecting Group (Acetal) Friedlander->Sol2_F Sol3_F Use Imine Analog Friedlander->Sol3_F

Caption: Troubleshooting decision tree for aldehyde stability issues in quinoline synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Vinyl Benzaldehyde: Wittig Reaction vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl benzaldehyde, a valuable building block in the pharmaceutical and polymer industries, can be approached through various synthetic routes. Among the most prominent are the Wittig reaction and the Stille coupling. This guide provides an objective comparison of these two powerful methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative parameters for the synthesis of 4-vinylbenzaldehyde using the Wittig reaction and Stille coupling. Data for the Wittig reaction is based on a closely related synthesis of 4-vinylbenzoic acid, while the Stille coupling data is representative of typical yields for similar aryl-vinyl couplings.

ParameterWittig ReactionStille Coupling
Starting Materials 4-Formylbenzyltriphenylphosphonium bromide, Formaldehyde4-Bromobenzaldehyde, Vinyltributylstannane
Typical Yield Good to Excellent (Often >80%)Good to Excellent (70-95%)[1]
Stereoselectivity Not applicable (forms a terminal alkene)Retention of vinyl stereochemistry
Key Reagents Strong base (e.g., NaOH, n-BuLi)Palladium catalyst (e.g., Pd(PPh₃)₄), Ligands
Reaction Temperature Room temperature to reflux60-120 °C
Reaction Time 1-12 hours2-24 hours
Key Byproducts Triphenylphosphine oxideStoichiometric tin halides
Functional Group Tolerance Moderate; sensitive to some reducible groupsExcellent; tolerates a wide range of functional groups[2]

Experimental Protocols

Wittig Reaction: Synthesis of 4-Vinylbenzaldehyde

This protocol is adapted from the synthesis of 4-vinylbenzoic acid.[3][4] The key transformation involves the reaction of a phosphorus ylide, generated in situ from 4-formylbenzyltriphenylphosphonium bromide, with formaldehyde.

Step 1: Preparation of 4-Formylbenzyltriphenylphosphonium Bromide

  • In a round-bottom flask, dissolve 4-(bromomethyl)benzaldehyde and triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the phosphonium salt.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Wittig Olefination

  • To a stirred suspension of 4-formylbenzyltriphenylphosphonium bromide (1.0 equivalent) in a mixture of dichloromethane and water, add an aqueous solution of formaldehyde (excess, e.g., 10 equivalents).

  • Slowly add a solution of sodium hydroxide (e.g., 50% aqueous solution) dropwise to the vigorously stirred mixture. The reaction is often characterized by a color change.

  • Continue stirring at room temperature for 1-2 hours after the base addition is complete.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-vinylbenzaldehyde. A major byproduct to be removed is triphenylphosphine oxide.[5]

Stille Coupling: Synthesis of 4-Vinylbenzaldehyde

This protocol outlines the palladium-catalyzed cross-coupling of 4-bromobenzaldehyde with vinyltributylstannane.[1][6]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and an appropriate ligand if necessary.

  • Add an anhydrous, degassed solvent such as toluene or DMF.

  • Add vinyltributylstannane (1.0-1.2 equivalents) to the reaction mixture via syringe.

  • Heat the mixture to 80-110 °C and stir for 2-24 hours.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate.

  • To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride. This will precipitate the tin salts, which can then be removed by filtration through Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 4-vinylbenzaldehyde.

Reaction Mechanisms and Workflows

The choice between the Wittig reaction and Stille coupling often depends on factors beyond the yield, including the mechanism, required reagents, and ease of purification.

Wittig Reaction Mechanism

The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[7] This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide.[5] The strong P=O bond formation is the driving force for this reaction.[8]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide + Base - HB⁺ X⁻ Base Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + R'-CHO Aldehyde R'-CHO Alkene R-CH=CH-R' Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig reaction.

Stille Coupling Catalytic Cycle

The Stille coupling is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organotin reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.[6]

Stille_Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Diorgano R-Pd(II)L₂-R' PdII_Aryl->PdII_Diorgano Transmetalation (R'-SnBu₃) PdII_Diorgano->Pd0 Reductive Elimination (R-R') R-R' Product (R-R') PdII_Diorgano->R-R' X-SnBu3 Byproduct (X-SnBu₃) PdII_Diorgano->X-SnBu3 R-X Aryl Halide (R-X) R-X->PdII_Aryl R'-SnBu3 Vinylstannane (R'-SnBu₃) R'-SnBu3->PdII_Diorgano

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Comparative Analysis

Wittig Reaction

  • Advantages:

    • Well-established and widely used method for alkene synthesis.

    • The reaction is often high-yielding.

    • The byproduct, triphenylphosphine oxide, while sometimes difficult to remove, is generally less toxic than organotin compounds.

  • Disadvantages:

    • Requires stoichiometric amounts of the phosphonium salt and a strong base.

    • The removal of triphenylphosphine oxide can be challenging, often requiring chromatography.[5]

    • The stereoselectivity can be an issue for non-terminal alkenes, although not a concern for vinyl benzaldehyde synthesis. For non-stabilized ylides, the Z-alkene is typically favored, while stabilized ylides give the E-alkene.[9]

Stille Coupling

  • Advantages:

    • Excellent functional group tolerance, making it suitable for complex molecules.[2]

    • The reaction conditions are generally mild.[1]

    • The stereochemistry of the vinyl partner is retained in the product.

  • Disadvantages:

    • The primary drawback is the toxicity of organotin reagents and byproducts.[6]

    • Complete removal of tin residues from the final product can be difficult and is a significant concern in the synthesis of active pharmaceutical ingredients.

    • Palladium catalysts can be expensive.

Conclusion

Both the Wittig reaction and Stille coupling are effective methods for the synthesis of vinyl benzaldehyde, each with its own set of advantages and disadvantages. The Wittig reaction is a classic and often high-yielding method, with the main challenge being the removal of the triphenylphosphine oxide byproduct. The Stille coupling offers excellent functional group tolerance and stereochemical control but is hampered by the toxicity and purification issues associated with organotin compounds.

For many applications, particularly in early-stage research and development where functional group tolerance is paramount, the Stille coupling may be preferred. However, for larger-scale syntheses where cost and the avoidance of toxic metal residues are critical, the Wittig reaction, despite its purification challenges, may be the more attractive option. The ultimate choice of method will depend on the specific requirements of the synthesis, including scale, cost, functional group compatibility, and purity requirements of the final product.

References

Unveiling the Potent Biological Landscape of 7-Chloroquinoline and its Halogenated Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a cornerstone in medicinal chemistry, with 7-chloroquinoline emerging as a particularly privileged structure. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimalarial, anticancer, and antimicrobial effects. This guide provides an objective comparison of the biological performance of 7-chloroquinoline and other halogenated quinoline derivatives, supported by experimental data, detailed methodologies, and visual pathway representations to inform and accelerate novel therapeutic development.

The strategic placement of a chlorine atom at the 7th position of the quinoline ring, as seen in 7-chloroquinoline, profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This halogenation often enhances the compound's ability to interact with biological targets, leading to a diverse range of therapeutic potentials. This comparative analysis delves into the key biological activities of 7-chloroquinoline and its halogenated analogs, presenting a comprehensive overview of their efficacy and mechanisms of action.

Comparative Analysis of Biological Activity

The biological prowess of 7-chloroquinoline derivatives is most prominently observed in their antimalarial, anticancer, and antimicrobial activities. The following sections provide a quantitative comparison of these activities, drawing from various in vitro studies.

Antimalarial Activity

The 7-chloroquinoline core is famously the backbone of the antimalarial drug chloroquine, which functions primarily by inhibiting hemozoin biocrystallization in the malaria parasite's food vacuole.[1] Numerous derivatives have since been synthesized and evaluated in an effort to overcome chloroquine resistance and enhance efficacy.

Compound/DerivativePlasmodium falciparum StrainIC50 (µM)Reference
Chloroquine--[1]
7-chloroquinoline derivative (9)P. falciparum< 50[2][3]
7-chloroquinoline derivative (3)P. falciparum< 50[2][3]
7-chloroquinoline derivative (4)P. falciparum< 50[2][3]
7-chloroquinoline derivative (6)P. falciparum< 50[2][3]
7-chloroquinoline derivative (8)P. falciparum< 50[2][3]
7-chloroquinoline derivative (2)P. falciparum< 50[2][3]
7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA-26)NF541.29
4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM-9)NF541.42
Quinine (Standard)NF540.18

Table 1: Comparative in vitro antimalarial activity of 7-chloroquinoline derivatives.

Anticancer Activity

Halogenated quinolines have emerged as a promising class of anticancer agents, with their mechanism of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[4] The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-chloroquinoline derivative (3)MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical)23.39 (HCT-116), 50.03 (HeLa)[2][3]
7-chloroquinoline derivative (9)MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical)21.41 (HCT-116), 21.41 (HeLa)[2][3]
7-chloroquinoline derivative (6)HCT-116 (Colon)27.26[3]
7-chloroquinoline derivative (8)HeLa (Cervical)51.67[3]
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM (Leukemia)0.6[5]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM (Leukemia)1.1[5]
MBHA/7-chloroquinoline hybrid 14MCF-7 (Breast)4.60[5]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM (Leukemia)0.55 - 2.74[5]

Table 2: Comparative in vitro anticancer activity of halogenated quinoline derivatives.

Antimicrobial Activity

The antibacterial and antifungal properties of halogenated quinolines are also well-documented. These compounds can inhibit bacterial growth through various mechanisms, including targeting DNA gyrase.[6]

Compound/DerivativeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
7-chloroquinoline derivatives (general)Various12.5 ± 0.63 - 23.8 ± 1.5-[2][3]
2,7-dichloroquinoline-3-carbonitrile (5)S. aureus, P. aeruginosa11.00 ± 0.03-[6][7]
2,7-dichloroquinoline-3-carboxamide (6)E. coli11.00 ± 0.04-[6][7]
7-chloro-2-methoxyquinoline-3-carbaldehyde (7)S. pyogenes11.00 ± 0.02-[6][7]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8)E. coli12.00 ± 0.00-[6][7]
7-chloroquinoline-benzylamine hybrid (SA11)Gram-positive strains-128[8][9]
7-chloroquinoline-benzylamine hybrid (SA12)Various isolates-64 - 256[8]
Quinolone coupled hybrid 5dGram-positive & Gram-negative strains-0.125 - 8[10]

Table 3: Comparative in vitro antimicrobial activity of halogenated quinoline derivatives.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 7-chloroquinoline derivatives stem from their ability to modulate various cellular pathways. A key mechanism implicated in their anticancer effect is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation.[4]

PI3K_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Chloroquinoline 7-Chloroquinoline Derivatives Chloroquinoline->PI3K Inhibition

Caption: Proposed inhibition of the PI3K signaling pathway by 7-chloroquinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key biological assays are provided below.

Determination of Anticancer Activity (IC50) using the MTT Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds (halogenated quinoline derivatives)

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[12]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.[12]

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[11]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Caption: Experimental workflow for determining IC50 using the MTT assay.

Determination of Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Test compounds (halogenated quinoline derivatives)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared and added to each well.

  • Controls: A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 7-chloroquinoline scaffold and its halogenated derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy against malaria parasites, various cancer cell lines, and a range of microbial pathogens underscores the importance of continued research and development in this area. The structure-activity relationship studies, exemplified by the diverse biological activities of different derivatives, provide a roadmap for the rational design of new and more effective therapeutic agents. The detailed experimental protocols and pathway visualizations included in this guide are intended to serve as a valuable resource for the scientific community, facilitating further exploration and innovation in the field of medicinal chemistry.

References

A Comparative Analysis of the Antifungal Efficacy of Quinoline and Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless emergence of drug-resistant fungal pathogens necessitates the continuous exploration of novel antifungal agents. Among the heterocyclic compounds that form the backbone of many synthetic drugs, quinoline and pyridine scaffolds have demonstrated significant promise. This guide provides an objective comparison of the antifungal activity of quinoline and pyridine-based compounds, supported by experimental data from various studies.

Executive Summary

Both quinoline and pyridine derivatives have been extensively investigated for their antifungal properties, exhibiting a broad spectrum of activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. While a direct head-to-head comparison of identical derivatives under uniform conditions is scarce in the literature, this guide consolidates data from multiple sources to offer a comprehensive overview. In general, both classes of compounds have shown potent antifungal effects, with specific derivatives exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. Their mechanisms of action often converge on disrupting the fungal cell membrane's integrity, primarily through the inhibition of ergosterol biosynthesis, albeit at different enzymatic steps.

Data Presentation: A Quantitative Look at Antifungal Activity

The following tables summarize the antifungal activity of representative quinoline and pyridine-based compounds against various fungal strains, as reported in several studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Antifungal Activity of Selected Quinoline Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)EC50 (µg/mL)Reference
2-chloroquinoline derivativesA. clavatus12.5 - 50-[1]
8-hydroxyquinolineS. sclerotiorum-2.12[2]
8-hydroxyquinolineB. cinerea-5.28[2]
Quinoline-based 1,2,3-triazole (3a)C. albicans ATCC 90028-0.044[3]
Quinoline-based 1,2,3-triazole (3a)Fluconazole-resistant C. albicans-2.3[3]
Pyrrolo[1,2-a]quinoline derivatives (BQ-06, 07, 08)C. albicans0.4-[4]
Quinoline-Sulfonamide Cadmium (II) ComplexC. albicans ATCC1023119.04 x 10⁻⁵ mg/mL-[5]
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12)S. sclerotiorum-0.52[2]
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12)B. cinerea-0.50[2]

Table 2: Antifungal Activity of Selected Pyridine Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Pyridine carbonitrile derivative (3b)C. albicans25[6]
Isonicotinic acid hydrazide derivatives (23-27)C. albicans, A. niger2.18 - 3.08 µM/mL[7]
2-(methyldithio)pyridine-3-carbonitrileCandida species0.25 - 2[7]
bis-(imidazole)-pyridine hybrid (5a)A. niger62.5[8]
bis-(imidazole)-pyridine hybrid (5a)A. flavus31.25[8]
bis-(imidazole)-pyridine hybrid (5a)C. albicans wild type3.9[8]
PyrisoxazoleA. fumigatus2 - 8[9]
Imidazo[1,2-a]pyridine-based Chalcone HybridA. fumigatus47.65 µM[10]

Experimental Protocols: Methodologies for Antifungal Susceptibility Testing

The most common method for determining the in vitro antifungal activity of compounds is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Broth Microdilution Method (CLSI M27-A3/M38-A2)

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.[14]

    • A suspension of the fungal cells (yeast) or conidia (filamentous fungi) is prepared in sterile saline.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.[14]

    • The standardized suspension is then diluted in RPMI 1640 medium (buffered with MOPS) to the final inoculum concentration.[14][15]

  • Preparation of Drug Dilutions:

    • The test compounds (quinoline and pyridine derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[14]

    • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium.[16]

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension.

    • The final volume in each well is typically 200 µL.

    • The plates are incubated at a controlled temperature (usually 35°C) for a specified period (24-48 hours for yeasts, and longer for some filamentous fungi).[13][14]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.[12]

    • The results can be read visually or with a spectrophotometer.[14]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for antifungal susceptibility testing and the proposed mechanisms of action for quinoline and pyridine-based antifungal compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungus Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate prep_fungus->inoculate prep_drug Prepare Serial Dilutions of Test Compounds prep_drug->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathways cluster_quinoline Quinoline Derivatives' Proposed Mechanisms cluster_pyridine Pyridine Derivatives' Proposed Mechanism q_membrane Alteration of Cell Membrane Permeability q_effect Fungal Cell Death q_membrane->q_effect q_h_atpase Inhibition of H+ ATPase q_h_atpase->q_effect q_ergosterol Ergosterol Biosynthesis Inhibition q_ergosterol->q_effect p_lanosterol Inhibition of Lanosterol 14α-demethylase (Erg11) p_ergosterol Disruption of Ergosterol Biosynthesis p_lanosterol->p_ergosterol p_effect Fungal Cell Death p_ergosterol->p_effect

Caption: Proposed antifungal mechanisms of action for quinoline and pyridine derivatives.

Conclusion

Both quinoline and pyridine scaffolds serve as valuable frameworks for the development of novel antifungal agents. The presented data highlights the potential of specific derivatives from both classes to exhibit potent activity against a range of fungal pathogens. The primary mechanism of action for many of these compounds involves the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Further research focusing on structure-activity relationships and the optimization of lead compounds from both families is crucial for the development of next-generation antifungal therapies to combat the growing threat of antimicrobial resistance.

References

Comparative Cytotoxicity of 7-Chloroquinoline Derivatives on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic effects of various 7-chloroquinoline derivatives against several human cancer cell lines. The data herein is compiled from multiple studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating the anticancer potential of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of 7-chloroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1] The following tables summarize the IC50 values of various 7-chloroquinoline derivatives against different cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of 7-Chloroquinoline Derivatives against Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference
Derivative 314.68[2]
Derivative 714.53[2]
Derivative 97.54[2]
Derivative 882.60 ± 0.57[3]
Derivative 1054.46 ± 2.40[3]
Derivative 1189.70 ± 6.60[3]
Derivative 1379.38 ± 5.43[3]
Derivative 144.60[4][5]
Doxorubicin (Control)79.30 ± 1.19[3]

Table 2: Cytotoxicity (IC50, µM) of 7-Chloroquinoline Derivatives against Colon Cancer Cell Lines (HCT-116)

Compound/DerivativeIC50 (µM)Reference
Derivative 323.39[2]
Derivative 627.26[2]
Derivative 921.41[2]
Derivative 827.19 ± 0.77[3]
Derivative 1046.36 ± 7.79[3]
Derivative 1352.41 ± 2.35[3]
Sulfonyl N-oxide derivatives (73-74, 79-82)1.99 - 4.9[6]
Doxorubicin (Control)80.30 ± 2.10[3]

Table 3: Cytotoxicity (GI50, µM) of 7-Chloroquinoline-Benzimidazole Hybrids against Leukemia and Lymphoma Cell Lines

Compound/DerivativeCCRF-CEM (Leukemia)HuT78 (Lymphoma)Raji (Lymphoma)THP-1 (Leukemia)Reference
5d8.20.44.30.6[7]
12d1.1---[4]

Table 4: Cytotoxicity (GI50, µM) of 7-Chloroquinoline Hydrazone Derivatives against Various Cancer Cell Lines

Compound/DerivativeSR (Leukemia)Most Effective GI50 RangeReference
13, 16, 20, 23, 25Submicromolar (e.g., 16: 0.120 µM)Submicromolar[8]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used to determine the IC50 values of the 7-chloroquinoline derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10]

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Following incubation, the cells are treated with various concentrations of the 7-chloroquinoline derivatives. A positive control, such as Doxorubicin, is also included.

    • The treated plates are incubated for a period of 48 to 72 hours.[3][6]

  • MTT Incubation:

    • After the treatment period, 10 µL of a 5 mg/mL solution of MTT is added to each well.[3]

    • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]

    • The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 values are then determined from the dose-response curves.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the MTT assay for determining the IC50 values of 7-chloroquinoline derivatives.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat with 7-Chloroquinoline Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate Signaling_Pathway cluster_pathway Proposed Mechanism of Action of 7-Chloroquinoline Derivatives cluster_cellular_effects Cellular Effects cluster_outcome Outcome derivative 7-Chloroquinoline Derivatives pi3k PI3K Inhibition derivative->pi3k apoptosis Apoptosis Induction derivative->apoptosis cell_cycle Cell Cycle Arrest derivative->cell_cycle death Cancer Cell Death pi3k->death Contributes to apoptosis->death cell_cycle->death

References

Validating the Structure of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the unambiguous structural confirmation of synthetic intermediates is a critical step to ensure the identity, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 3-(2-(7-chloroquinolin-2-yl)vinyl)benzaldehyde, a key intermediate in the synthesis of the asthma medication, Montelukast.[1] For researchers and professionals in drug development, 2D NMR is an indispensable tool for the detailed structural elucidation of complex molecules.[2][3]

This guide will delve into the practical application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in confirming the molecular structure of this intermediate. We will present expected spectral data, detailed experimental protocols, and a workflow for structural validation.

Comparative Analysis of 2D NMR Techniques for Structural Validation

While one-dimensional (1D) NMR provides initial information, complex molecules like this compound often exhibit overlapping signals that make unambiguous assignment difficult.[4] 2D NMR techniques overcome this by spreading the signals across two dimensions, revealing correlations between different nuclei.[5]

  • COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within a molecule, such as the protons on the benzaldehyde and quinoline rings.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms.[6] It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away.[6] HMBC is crucial for piecing together the different spin systems and connecting quaternary carbons (carbons with no attached protons) to the rest of the molecular framework.

The combination of these three techniques provides a comprehensive and interlocking network of correlations that allows for the confident assignment of all proton and carbon signals and, therefore, the confirmation of the overall molecular structure.

Predicted 2D NMR Data for this compound

The following tables summarize the expected key correlations for this compound. The numbering scheme used for the assignments is provided in the accompanying image.

Chemical structure of this compound with atom numbering

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H-¹H COSY Correlations

ProtonCorrelating Proton(s)
H-1'H-2'
H-2'H-1', H-4'
H-4'H-2'
H-5'H-6'
H-6'H-5'
H-3H-4
H-5H-6
H-8H-6
H-αH-β
H-βH-α

Table 2: Predicted ¹H-¹³C HSQC Correlations

ProtonCorrelating Carbon
H-1'C-1'
H-2'C-2'
H-4'C-4'
H-5'C-5'
H-6'C-6'
H-3C-3
H-4C-4
H-5C-5
H-6C-6
H-8C-8
H-αC-α
H-βC-β
CHOCHO

Table 3: Predicted ¹H-¹³C HMBC Correlations

ProtonCorrelating Carbon(s) (2-3 bonds)
H-1'C-3', C-5', CHO
H-2'C-4', C-6'
H-4'C-2', C-5', C-6'
H-5'C-1', C-3', C-4'
H-6'C-2', C-4'
H-3C-4a, C-2, C-4
H-4C-2, C-4a, C-5
H-5C-7, C-8a
H-6C-8
H-8C-6, C-7, C-8a
H-αC-2, C-β, C-1'
H-βC-2, C-α, C-2'
CHOC-1', C-5'

Experimental Workflow and Protocols

The structural validation of a synthetic intermediate like this compound using 2D NMR follows a systematic workflow.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Confirmation Sample Weigh 10-20 mg of sample Solvent Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) Sample->Solvent Tube Transfer to 5 mm NMR tube Solvent->Tube Spectrometer Place sample in NMR spectrometer Tube->Spectrometer Lock Lock and shim Spectrometer->Lock OneD Acquire 1D ¹H and ¹³C spectra Lock->OneD TwoD Acquire 2D spectra (COSY, HSQC, HMBC) OneD->TwoD Process Fourier transform and phase correct spectra TwoD->Process Assign1H Assign ¹H signals using 1D and COSY Process->Assign1H Assign13C Assign ¹³C signals using HSQC Assign1H->Assign13C Connect Connect fragments using HMBC Assign13C->Connect Validate Compare assignments with proposed structure Connect->Validate Confirm Confirm structure and purity Validate->Confirm

Caption: Workflow for 2D NMR Structural Validation.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • 1D ¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, multiplicities, and integration.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • gCOSY (gradient-selected COSY):

    • Spectral width: 10-12 ppm in both dimensions.

    • Number of scans: 2-4.

    • Acquire 256-512 increments in the indirect dimension.

  • gHSQC (gradient-selected HSQC):

    • Spectral width: 10-12 ppm in F2 (¹H) and 150-180 ppm in F1 (¹³C).

    • Number of scans: 4-8.

    • Set the one-bond coupling constant (¹JCH) to approximately 145 Hz.

  • gHMBC (gradient-selected HMBC):

    • Spectral width: 10-12 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

    • Number of scans: 8-16.

    • Set the long-range coupling constant to optimize for 2-3 bond correlations (typically 8 Hz).

3. Data Processing:

  • Apply a sine-bell or squared sine-bell window function to both dimensions of the 2D data.

  • Perform Fourier transformation, phase correction, and baseline correction to obtain the final 2D spectra.

Biological Context: The Leukotriene Signaling Pathway

This compound is a precursor to Montelukast, a leukotriene receptor antagonist.[1][7] Leukotrienes are inflammatory mediators produced from arachidonic acid by the enzyme 5-lipoxygenase.[8] Specifically, cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) bind to the CysLT1 receptor, leading to bronchoconstriction and an inflammatory response, which are characteristic of asthma.[8][9] Montelukast works by selectively blocking the CysLT1 receptor, thereby inhibiting the effects of cysteinyl leukotrienes.[6][7]

leukotriene_pathway cluster_cyslt Cysteinyl Leukotrienes AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX, FLAP FLAP 5-LOX Activating Protein (FLAP) FiveLOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4S LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1R CysLT1 Receptor LTC4->CysLT1R LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT1R LTE4->CysLT1R Response Bronchoconstriction & Inflammation CysLT1R->Response Activation Montelukast Montelukast Montelukast->CysLT1R Inhibition

Caption: Leukotriene Signaling Pathway and Montelukast Inhibition.

Conclusion

The structural validation of pharmaceutical intermediates is a non-negotiable aspect of drug development and quality control.[10] While 1D NMR provides a foundational overview, a combination of 2D NMR techniques—COSY, HSQC, and HMBC—offers a powerful, synergistic approach for the complete and unambiguous structural elucidation of complex molecules like this compound. Each technique provides a unique piece of the structural puzzle, and together they create a robust dataset that confirms connectivity and ensures the correct molecular architecture, ultimately safeguarding the quality and integrity of the final pharmaceutical product.

References

A Comparative Guide to HPLC Methods for Assessing the Purity of Stilbene-Like Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of stilbene-like isomers such as resveratrol, pterostilbene, and their derivatives is critical for accurate biological assessment and the development of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of common HPLC methodologies for purity assessment of stilbene-like isomers, supported by experimental data and detailed protocols.

Comparison of Key HPLC Methods

The two primary HPLC modes for the analysis of stilbene-like isomers are Reversed-Phase HPLC (RP-HPLC) and Chiral HPLC. The choice between these methods depends on the specific analytical goal: quantifying known stilbenes and their common impurities or separating enantiomeric forms of chiral stilbene derivatives.

Reversed-Phase HPLC (RP-HPLC) is the most widely used method for the routine purity analysis and quantification of common, achiral stilbene isomers like trans-resveratrol and pterostilbene. Separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically C18 or Phenyl-Hexyl) and a polar mobile phase.

Chiral HPLC is essential when dealing with stilbene derivatives that can exist as enantiomers (non-superimposable mirror images). These isomers can have different pharmacological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, enabling their separation.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of a standard Reversed-Phase HPLC method for achiral stilbenes and a Chiral HPLC method for enantiomeric stilbene derivatives.

Performance MetricReversed-Phase HPLC (RP-HPLC)Chiral HPLC
Typical Analytes trans-Resveratrol, PterostilbeneEnantiomers of stilbene dimers
Linearity (R²) > 0.999[1][2]Typically > 0.99
Limit of Detection (LOD) 0.007 - 0.1 µg/mL[1][2]Analyte dependent, typically in µg/mL range
Limit of Quantification (LOQ) 0.02 - 0.5 µg/mL[1][2]Analyte dependent, typically in µg/mL range
Typical Analysis Time 5 - 20 minutes[1][2]15 - 40 minutes
Resolution (Rs) Typically > 2.0 for key isomers> 1.5 for enantiomeric pairs
Precision (%RSD) < 2% (Intra-day)[1][2]< 5%

Experimental Protocols

Detailed methodologies for representative RP-HPLC and Chiral HPLC methods are provided below.

Method 1: Reversed-Phase HPLC for Purity of trans-Resveratrol and Pterostilbene

This method is suitable for the simultaneous quantification and purity assessment of common stilbenes.

  • Column: ACE C18 (150 mm x 4.6 mm, 3 µm particle size) or a Phenyl-Hexyl column for alternative selectivity. Phenyl-Hexyl columns can offer different elution orders due to π-π interactions with the aromatic rings of stilbenes, which can be advantageous for resolving specific impurities.[3]

  • Mobile Phase: Isocratic elution with a mixture of Water and Acetonitrile (35:65 v/v).[1][2] For gradient elution, a typical gradient would be from a lower to a higher concentration of acetonitrile with 0.1% formic acid in both aqueous and organic phases.

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at 306 nm for pterostilbene and 320 nm for resveratrol. A spectral range of 200-400 nm is recommended for peak purity analysis.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC for Separation of Stilbene Enantiomers

This method is designed for the separation of enantiomeric pairs of chiral stilbene derivatives, such as stilbene dimers.

  • Column: Chiralpak® IB N-5 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of n-Heptane and Ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (for basic compounds) or 0.1% trifluoroacetic acid (for acidic compounds).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 °C

  • Injection Volume: 5-10 µL

  • Detection: DAD at the absorbance maximum of the specific stilbene derivative (e.g., 280 nm or 310 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Stilbene Sample filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate logical_comparison cluster_rp Reversed-Phase HPLC cluster_chiral Chiral HPLC rp_principle Separation by Polarity rp_analytes Achiral Isomers (e.g., Resveratrol, Pterostilbene) rp_principle->rp_analytes rp_column Stationary Phase: C18 or Phenyl-Hexyl rp_analytes->rp_column chiral_principle Separation by Chirality chiral_analytes Enantiomers of Chiral Derivatives chiral_principle->chiral_analytes chiral_column Stationary Phase: Chiral Selector (e.g., Polysaccharide) chiral_analytes->chiral_column start Purity Assessment of Stilbene-Like Isomers start->rp_principle For common isomers start->chiral_principle For enantiomers

References

Unveiling the Potency of Substituted Quinoline Vinyl Benzaldehydes: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted quinoline vinyl benzaldehydes, with a focus on their anticancer and antimicrobial properties. This guide synthesizes experimental data to illuminate the chemical features governing their biological activity, offering insights for future drug design and development.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When combined with a vinyl benzaldehyde moiety, it forms a class of compounds known as chalcones or their structural analogs. These quinoline-based chalcones have emerged as a promising area of research due to their significant biological activities, particularly in oncology and infectious diseases. This guide delves into the SAR of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Anticancer Activity of Substituted Quinoline-Chalcone Derivatives

The anticancer activity of a series of substituted quinoline-chalcone derivatives was evaluated against three human cancer cell lines: gastric cancer (MGC-803), colon cancer (HCT-116), and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic effects. The results are summarized in the table below, alongside data for the standard chemotherapeutic agents 5-Fluorouracil and Doxorubicin for comparison.

CompoundR1 SubstituentIC50 (μM) vs. MGC-803IC50 (μM) vs. HCT-116IC50 (μM) vs. MCF-7
12a 2-F10.3215.3418.33
12b 3-F7.3410.2112.45
12c 4-F6.879.8711.98
12d 4-Cl4.327.659.87
12e 4-Br1.385.345.21
12f 4-CH38.9812.3415.43
12g 4-OCH312.3418.7620.12
12h 3,4-diCl2.126.127.87
12i 3,4,5-triOCH315.6722.3425.43
5-Fluorouracil -18.3425.7628.98
Doxorubicin -0.871.231.54

Data sourced from Guan, Y.-F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899.[1][2][3][4][5]

From this data, a preliminary structure-activity relationship can be established. Generally, halogen substitution on the benzaldehyde ring enhances anticancer activity compared to unsubstituted or methoxy-substituted analogs. Specifically, a bromine atom at the 4-position of the benzaldehyde ring (compound 12e ) resulted in the most potent activity against all three cell lines.[1][3] The position of the substituent also plays a role, with 4-substituted compounds generally showing better activity than 2- or 3-substituted ones. Multiple substitutions, such as in the dichloro-substituted compound 12h , also lead to potent activity. Conversely, the presence of electron-donating groups like methoxy groups, particularly multiple methoxy groups as in compound 12i , appears to decrease the anticancer potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]

Protocol:

  • Cell Seeding: Cancer cells (MGC-803, HCT-116, or MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline vinyl benzaldehyde derivatives for 48 hours. A vehicle control (DMSO) and a positive control (Doxorubicin or 5-Fluorouracil) are included.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7][9]

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]

Protocol:

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

anticancer_pathway Compound Quinoline Vinyl Benzaldehyde Derivative Cell Cancer Cell Compound->Cell Enters Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS G2M G2/M Phase Cell Cycle Arrest Cell->G2M Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of anticancer action for quinoline vinyl benzaldehydes.

mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 490 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Substituent Effects on the Photophysical Properties of Stilbene Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its photophysical properties is paramount. Stilbene and its analogues, known for their characteristic photoisomerization and fluorescence, serve as a fundamental scaffold in the design of photoresponsive materials, fluorescent probes, and phototherapeutics. The introduction of various substituents onto the stilbene core can dramatically alter its electronic and steric properties, thereby tuning its absorption, emission, and excited-state dynamics. This guide provides a comparative analysis of the photophysical properties of stilbene analogues bearing different substituents, supported by experimental data and detailed methodologies.

Unveiling the Influence of Substituents

The photophysical behavior of stilbene is governed by the interplay between the locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. Upon photoexcitation, the molecule can either relax radiatively via fluorescence from the LE state or undergo non-radiative decay through rotation around the central double bond, leading to cis-trans isomerization. The energy barrier for this rotation and the relative stability of the excited states are highly sensitive to the electronic nature and position of substituents on the phenyl rings.

Electron-donating groups (EDGs) such as methoxy (-OCH3) and amino (-NH2) groups generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra.[1][2][3][4] This is attributed to the destabilization of the ground state and stabilization of the excited state, reducing the energy gap. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) and nitro (-NO2) can also induce a red-shift, particularly in a "push-pull" configuration where an EDG is on one phenyl ring and an EWG is on the other, promoting a charge-transfer character in the excited state.[1][5]

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is significantly impacted by substituents. For unsubstituted trans-stilbene, the quantum yield is relatively low in non-viscous solvents due to efficient photoisomerization.[6][7] Substituents that hinder the twisting motion around the central double bond, either through steric hindrance or by raising the energy barrier to isomerization, can enhance the fluorescence quantum yield. For instance, N-phenyl substitution on 4-aminostilbene has been shown to dramatically increase the fluorescence quantum yield by more than an order of magnitude.

Comparative Photophysical Data of Substituted Stilbenes

The following table summarizes the key photophysical properties of a selection of trans-stilbene analogues with different substituents. The data has been compiled from various sources to provide a comparative overview. It is important to note that solvent polarity can significantly influence these properties.

Substituent(s)Solventλ_abs (nm)λ_em (nm)Φ_fτ_f (ns)Reference(s)
Unsubstitutedn-Hexane2953450.040.07[7][8]
4,4'-di-tert-butyln-Hexane3003500.17-[8]
4,4'-dimethoxyn-Hexane3283800.38-[8]
4-methoxyCyclohexane3203750.49-[2][4]
3,5-dimethoxyDichloromethane3083680.81-[2][4]
4-aminoCyclohexane3304000.01-
4-(N,N-diphenylamino)Cyclohexane3704500.85-
4-cyanoDichloromethane305360--[1]
4-nitroDichloromethane320-~0-[1]
4-amino-4'-nitroDichloromethane420600--[5]

Note: '-' indicates data not available in the cited sources. The photophysical properties are highly solvent-dependent.

Experimental Workflow for Photophysical Characterization

The characterization of the photophysical properties of stilbene analogues typically follows a standardized set of experimental procedures. The general workflow is depicted in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Measurements cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Stilbene Analogue Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization UVVis UV-Vis Absorption Spectroscopy Characterization->UVVis Fluorescence Steady-State & Time-Resolved Fluorescence Spectroscopy UVVis->Fluorescence Photoisomerization Photoisomerization Quantum Yield Measurement UVVis->Photoisomerization QuantumYield Fluorescence Quantum Yield Measurement Fluorescence->QuantumYield DataAnalysis Data Processing & Analysis QuantumYield->DataAnalysis Photoisomerization->DataAnalysis Interpretation Interpretation of Substituent Effects DataAnalysis->Interpretation

Figure 1. General experimental workflow for the photophysical characterization of stilbene analogues.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the typical protocols for the key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs) of the stilbene analogue.

Procedure:

  • Prepare a stock solution of the stilbene analogue in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.

  • Fill a second quartz cuvette with the sample solution.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • The wavelength at which the highest absorbance is observed is the λ_abs. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_em).

Procedure:

  • Prepare a dilute solution of the stilbene analogue in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Use a spectrofluorometer. Excite the sample at its λ_abs or a slightly shorter wavelength.

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • The wavelength at which the highest fluorescence intensity is observed is the λ_em.

Fluorescence Quantum Yield (Φ_f) Measurement

Objective: To determine the efficiency of the fluorescence process.

Procedure (Relative Method):

  • Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546).

  • Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring their absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

  • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental settings.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the solvents used for the sample and reference.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_f) of the excited state.

Procedure (Time-Correlated Single Photon Counting - TCSPC):

  • Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a picosecond pulsed laser) for excitation and a sensitive detector (e.g., a photomultiplier tube or a microchannel plate detector).

  • Excite the sample with a short pulse of light at the appropriate wavelength.

  • The detector measures the arrival time of the emitted photons relative to the excitation pulse.

  • A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

  • The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions.

Conclusion

The photophysical properties of stilbene analogues can be systematically tuned by the introduction of various substituents. This comparative guide highlights the significant influence of electron-donating and electron-withdrawing groups on the absorption, emission, and fluorescence quantum yields of these fascinating molecules. The provided experimental protocols offer a standardized framework for researchers to characterize new stilbene derivatives, facilitating the development of novel photoresponsive materials and probes with tailored properties for a wide range of applications in science and technology.

References

In vivo efficacy of quinoline-based compounds compared to standard antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing battle against microbial resistance, researchers are increasingly turning to quinoline-based compounds as a promising frontier for novel antimicrobial agents. This guide provides a comprehensive, data-driven comparison of the in vivo efficacy of these emerging compounds against established, standard-of-care antimicrobial agents across a spectrum of bacterial, fungal, and parasitic infections. The following analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of quinoline derivatives supported by experimental data.

Antibacterial Efficacy: A New Guard Against Resistant Pathogens

Quinoline derivatives have demonstrated significant promise in combating challenging bacterial infections, including those caused by multidrug-resistant strains. This section details the in vivo performance of novel quinoline compounds compared to standard antibiotics in various animal models.

Comparison of In Vivo Antibacterial Efficacy
Pathogen Quinoline-Based Compound Animal Model Dosage Regimen Efficacy Outcome Standard Agent Standard Agent Dosage Standard Agent Efficacy Citation
Clostridium difficileNovel Quinoline DerivativeMouse CDI ModelNot SpecifiedGood efficacy in an in vivo mouse model of CDI.VancomycinNot SpecifiedStandard of care for CDI.[1]
Staphylococcus aureus (MRSA)PQQ16P and PQK4F (in combination with Ciprofloxacin)Mouse infection modelNot SpecifiedSignificant in vivo synergism with ciprofloxacin.Vancomycin150 mg/kgEffectively resolved primary skin and soft tissue infection.[2][3]
Staphylococcus aureusSK1260 (Antimicrobial Peptide)Murine infection modelsNot SpecifiedSignificant reductions in bacterial loads in vital organs and improved survival.CiprofloxacinNot SpecifiedComparable efficacy to SK1260.

Note: Direct comparative studies with quantitative in vivo data such as CFU reduction are limited in the readily available literature. The table reflects the reported outcomes from the cited studies.

Experimental Protocols: Murine Model of Systemic Staphylococcus aureus Infection

A common model to assess the in vivo efficacy of antibacterial compounds against Staphylococcus aureus involves a systemic infection in mice.

1. Animal Model:

  • Species: BALB/c mice, typically 6-8 weeks old.[3]

  • Housing: Housed in individually ventilated cages with ad libitum access to food and water.[4]

2. Inoculum Preparation:

  • A clinical or reference strain of S. aureus (e.g., USA300) is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

  • The bacterial cells are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1-5 x 107 colony-forming units (CFU)/mL.[5]

3. Infection Procedure:

  • Mice are infected via intraperitoneal or intravenous (tail vein) injection with a sublethal dose of the prepared S. aureus suspension (typically 100-200 µL).[4][5]

4. Treatment Administration:

  • The quinoline-based compound and the standard antibiotic (e.g., vancomycin) are administered at predetermined doses and schedules (e.g., intraperitoneally or subcutaneously) starting at a specified time post-infection (e.g., 2 hours).[3] A control group receives a vehicle control.

5. Efficacy Assessment:

  • Bacterial Burden: At selected time points post-infection (e.g., 24 or 48 hours), mice are euthanized, and target organs (e.g., kidneys, spleen, liver) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of CFU per gram of tissue.[6]

  • Survival Studies: In studies with a lethal infection model, the survival of the mice in each treatment group is monitored daily for a specified period.

  • Histopathology: Organs may be collected, fixed in formalin, and processed for histological examination to assess tissue damage and inflammation.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->DNA_Gyrase binds to Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Broken_DNA Double-Strand Break DNA_Gyrase->Broken_DNA stabilizes cleavage complex Replication_Fork Replication Fork Relaxed_DNA Relaxed DNA Replication_Fork->Relaxed_DNA leads to Supercoiled_DNA->Replication_Fork allows unwinding Cell_Death Bacterial Cell Death Broken_DNA->Cell_Death leads to Quinoline Quinoline Compound Quinoline->DNA_Gyrase targets Ergosterol_Biosynthesis_Inhibition cluster_fungus Fungal Cell Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase acts on Lanosterol Lanosterol Squalene_epoxidase->Lanosterol produces Ergosterol_synthesis Ergosterol Synthesis Pathway Lanosterol->Ergosterol_synthesis enters Ergosterol Ergosterol Ergosterol_synthesis->Ergosterol produces Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane incorporates into Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death results in Quinoline Quinoline Compound Quinoline->Squalene_epoxidase inhibits Heme_Detoxification_Inhibition cluster_parasite Malaria Parasite (Food Vacuole) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme digestion releases Polymerization Heme Polymerization Heme->Polymerization undergoes Parasite_Death Parasite Death Heme->Parasite_Death accumulation leads to Hemozoin Hemozoin (non-toxic) Polymerization->Hemozoin forms Quinoline Quinoline Compound Quinoline->Polymerization inhibits

References

Safety Operating Guide

Safe Disposal of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde.

Chemical and Physical Properties

A summary of the key data for this compound is presented below.

PropertyValue
CAS Number 120578-03-2[1][2][3]
Molecular Formula C18H12ClNO[1][2][3]
Molecular Weight 293.75 g/mol [2][3]
Appearance Pale beige to light brown solid[3]
Melting Point 167.74 °C[3]
Boiling Point ~476.5 °C[3]
Storage Temperature 2-8 °C[3]
Hazard Irritant[1]

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

2. Consult the Safety Data Sheet (SDS): The most critical step is to obtain and thoroughly review the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding hazards, handling, and disposal.

3. Waste Classification: Based on the SDS and local regulations, classify the waste. As an irritant and a chlorinated organic compound, it is likely to be classified as hazardous waste.

4. Segregation of Waste:

  • Do not mix this compound waste with other incompatible waste streams.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

5. Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's and local authorities' regulations.

6. Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and incompatible materials.

7. Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Wear Appropriate Personal Protective Equipment (PPE) start->ppe sds Obtain and Review Safety Data Sheet (SDS) classify Classify Waste Stream (Likely Hazardous) sds->classify ppe->sds segregate Segregate into a Designated, Labeled Container classify->segregate store Store in a Secure Hazardous Waste Accumulation Area segregate->store disposal Arrange for Professional Waste Disposal Service store->disposal end End: Proper and Safe Disposal disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.